molecular formula C21H23NO4 B557662 Fmoc-D-Isoleucine CAS No. 143688-83-9

Fmoc-D-Isoleucine

カタログ番号: B557662
CAS番号: 143688-83-9
分子量: 353.4 g/mol
InChIキー: QXVFEIPAZSXRGM-BFUOFWGJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-D-Isoleucine, also known as this compound, is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVFEIPAZSXRGM-BFUOFWGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143688-83-9
Record name Fmoc-D-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(9-Fluorenylmethoxycarbonyl)-D-isoleucine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G9MH85SQT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Isoleucine: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-D-isoleucine is a pivotal amino acid derivative extensively utilized in the fields of peptide chemistry, drug development, and biotechnology.[1] As a non-natural, chiral building block, its incorporation into peptide sequences offers unique advantages, primarily enhancing stability against enzymatic degradation and modulating biological activity.[2] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, systematically named N-(9-Fluorenylmethoxycarbonyl)-D-isoleucine, is a white crystalline powder.[1][3] The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino functionality, which can be readily removed under mild basic conditions, a cornerstone of the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[2][4]

Quantitative data and key physical properties are summarized in the table below for ease of reference.

PropertyValueReferences
Synonyms Fmoc-D-Ile-OH, N-α-Fmoc-D-isoleucine, Fmoc-(2R,3R)-2-amino-3-methylpentanoic acid[1][3]
CAS Number 143688-83-9[1][2][3]
Molecular Formula C₂₁H₂₃NO₄[1][2][3]
Molecular Weight 353.4 g/mol [1][2][3][5]
Appearance White to off-white solid/powder[1][3][5]
Melting Point 146 - 150 °C[3]
Optical Rotation [a]D25 = +10 ±1° (c=1 in DMF)[3]
Purity ≥98% (HPLC), >98.5% (Chiral HPLC)[1][3]
Solubility Soluble in DMF, DMSO, NMP; slightly soluble in water; insoluble in ethanol and ether.[2][5][6][7]
Storage Conditions 0 - 8 °C, -20°C for long-term powder storage[1][3][5]

Key Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following protocols provide detailed methodologies for its use in peptide synthesis, including the critical deprotection step and subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the standard manual steps for incorporating an this compound residue into a growing peptide chain on a solid support (resin).

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)

  • This compound

  • Coupling Reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Reagent: 20% piperidine in DMF (v/v)

  • Washing Solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT) or TFA/TIS/water (95:2.5:2.5)

Methodology:

  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Wash and swell the resin with DMF for at least 1 hour.[8]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by adding 20% piperidine in DMF. Agitate for 3 minutes, drain, and repeat with a fresh aliquot of the deprotection solution for 10-15 minutes.[9]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate vial, dissolve 4-5 equivalents of this compound and a slightly lower equivalence of the coupling reagent (e.g., HATU) in DMF. Add 8-10 equivalents of a base like DIPEA. Allow the mixture to pre-activate for 1-2 minutes.[8]

  • Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.[4]

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Treat the peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the crude peptide under vacuum.

spss_workflow cluster_cycle Peptide Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Fmoc Coupling Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Prepare for coupling Wash2 DMF/DCM Wash Coupling->Wash2 Add next AA Wash2->Deprotection Start next cycle Final Final Cleavage & Purification Wash2->Final Start Start: Fmoc-AA-Resin Start->Deprotection

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Fmoc Deprotection Protocol

This protocol details the specific step of removing the Fmoc protecting group, which is crucial for elongating the peptide chain.

Materials:

  • Fmoc-protected peptidyl-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity DMF. Alternatives like 4-methylpiperidine (4-MP) can also be used.[10]

  • DMF for washing

Methodology:

  • Initial Treatment: Add the 20% piperidine in DMF solution to the peptidyl-resin (e.g., 5 mL for a 0.1 mmol synthesis scale).[9]

  • Agitation: Gently agitate the resin slurry for 1-3 minutes. This initial, short treatment removes a significant portion of the Fmoc groups.[9]

  • Drain: Drain the deprotection solution from the reaction vessel.

  • Second Treatment: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin.

  • Main Deprotection: Agitate the slurry for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Drain the reagent and wash the resin thoroughly with DMF (at least 3-5 times) to completely remove piperidine and byproducts. The completion of this wash is critical to prevent side reactions in the subsequent coupling step.

deprotection_mechanism FmocPeptide Fmoc-NH-CHR-Peptide-Resin Fmoc Group (Protecting) Intermediate Intermediate Anion Dibenzofulvene (DBF) + H₂N-CHR-Peptide-Resin FmocPeptide->Intermediate + Piperidine Piperidine Piperidine (Base) Adduct DBF-Piperidine Adduct (Byproduct) Intermediate->Adduct DBF Trapping DeprotectedPeptide H₂N-CHR-Peptide-Resin Free Amine (Ready for coupling) Intermediate->DeprotectedPeptide

Mechanism of Fmoc Deprotection by Piperidine.
HPLC Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is essential for verifying the purity of the synthesized peptide. A standard reverse-phase method is described below.

Materials:

  • Crude or purified peptide sample

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Diluent: 50% ACN in water

Methodology:

  • Sample Preparation: Dissolve a small amount of the peptide (approx. 1 mg/mL) in the diluent.[11]

  • System Equilibration: Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Elution Gradient: Run a linear gradient to elute the peptide. A typical gradient might be from 5% B to 95% B over 30-40 minutes.

  • Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 220 nm and 254 nm.[11] The Fmoc group itself has a strong absorbance around 265 nm, which is useful for monitoring deprotection efficiency.

  • Data Analysis: Integrate the peak areas to determine the purity of the target peptide relative to any impurities or deletion sequences.

Applications in Research and Drug Development

The inclusion of D-amino acids like D-isoleucine is a key strategy in modern peptide-based drug design.

  • Enhanced Proteolytic Resistance: Peptides containing D-amino acids are less susceptible to degradation by proteases in biological systems, which significantly increases their in-vivo half-life and bioavailability.[2]

  • Modulation of Secondary Structure: The D-configuration can disrupt or induce specific secondary structures like β-turns or disrupt α-helices, which can be used to fine-tune the peptide's conformation for improved receptor binding and selectivity.[2]

  • Drug Development: this compound is a building block for synthesizing therapeutic peptides, including antimicrobial peptides (AMPs), enzyme inhibitors, and neuropeptide analogs, where stability and specific stereochemistry are crucial for efficacy.[1][2]

  • Peptide Libraries: It is used to generate diverse peptide libraries for high-throughput screening in drug discovery programs.[1]

Safety and Handling

This compound is intended for laboratory research use only.[12] While not classified as a hazardous substance under Regulation (EC) No. 1272/2008, standard laboratory safety practices should be observed.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[12][13]

  • Handling: Avoid dust formation and inhalation.[14] Use in a well-ventilated area.

  • First Aid: In case of contact, wash skin with soap and water. For eye contact, flush with water as a precaution. If inhaled, move the person to fresh air.[12]

  • Storage: Store in a cool, dry place, typically refrigerated at 2-8°C for short-term and -20°C for long-term storage to maintain stability.[5][15]

References

Fmoc-D-Isoleucine molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-isoleucine (Fmoc-D-Isoleucine), a critical chiral amino acid derivative indispensable for modern solid-phase peptide synthesis (SPPS). The document details its molecular structure, physicochemical properties, and primary applications, with a focus on its role in the development of peptide-based therapeutics. Detailed experimental protocols for its use in SPPS are provided, alongside safety and handling guidelines. This guide is intended to be a valuable resource for professionals in peptide chemistry, drug discovery, and biochemical research, facilitating the effective utilization of this compound in their work.

Introduction

This compound is a non-natural, chiral amino acid derivative that serves as a fundamental building block in the synthesis of peptides and proteins. The attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to the alpha-amino functionality of D-isoleucine allows for its controlled and sequential addition to a growing peptide chain during solid-phase peptide synthesis (SPPS).[1][2] The D-configuration of the isoleucine residue is of particular importance in drug development, as it can confer enhanced proteolytic resistance, modulate secondary structures, and improve the bioavailability of peptide-based therapeutics.[3] This guide offers a detailed examination of this compound, from its fundamental properties to its practical application in the laboratory.

Molecular Structure and Properties

This compound is characterized by the presence of the bulky, base-labile Fmoc group, the D-isoleucine core, and a free carboxylic acid group available for peptide bond formation.[4]

Molecular Formula and Structure
  • Molecular Formula: C₂₁H₂₃NO₄[1][2][5][6][7]

  • IUPAC Name: (2R,3R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-methylpentanoic acid[1][8]

  • CAS Number: 143688-83-9[4][1][2][5][6][7]

  • Synonyms: Fmoc-D-Ile-OH, N-α-Fmoc-D-Isoleucine[4][1][2][7][8]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 353.41 g/mol [5][6][8]
Appearance White to off-white solid/powder[1][7][8][9]
Melting Point 143-152 °C[5][7][10]
Optical Rotation [a]D25 = +10 ±1° (c=1 in DMF)[10]
Solubility Soluble in DMF, DMSO, NMP.[3][11]
Purity Typically >98.5% (HPLC)[1][8][10]
Spectroscopic Data

A Certificate of Analysis for a representative batch of this compound reported that the ¹H NMR spectrum was consistent with its chemical structure.[9] Detailed NMR studies can differentiate between isoleucine and allo-isoleucine stereoisomers by analyzing the chemical shifts and coupling constants of the signals from the proton and carbon at the α-stereocenter.[12][13]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy.[14]

Synthesis of this compound

While commercially available, a general two-step method for the synthesis of Fmoc-protected amino acids involves the formation of a stable dicyclohexylammonium (DCHA)-amino acid salt, followed by a reaction with an Fmoc-donating reagent like Fmoc-N-hydroxysuccinimide (Fmoc-OSu) under mild alkaline conditions. This method is reported to produce high-purity, oligomer-free Fmoc amino acids.

Step 1: Formation of D-Isoleucine DCHA Salt

  • Dissolve D-isoleucine in acetone.

  • Add an equimolar amount of dicyclohexylamine.

  • Stir the mixture at room temperature for 4-5 hours to form the crystalline DCHA-amino acid salt.

  • Isolate the salt by filtration and dry.

Step 2: Fmoc Protection

  • Dissolve the D-Isoleucine DCHA salt in a mixture of water and acetonitrile.

  • Adjust the pH to approximately 8 with a 10% sodium carbonate solution.

  • Cool the solution to 0-5 °C.

  • Add a solution of Fmoc-OSu in acetonitrile dropwise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to a pH of 2-3 with 5% potassium bisulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium chloride solution and water, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and crystallize the product from a suitable solvent system (e.g., dichloromethane and n-hexane).

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a standard manual protocol for the incorporation of this compound into a peptide chain on a solid support (e.g., Wang or Rink Amide resin).

1. Resin Preparation:

  • Place the desired amount of resin in a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[15]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.[2][15]

  • Agitate the mixture for 15-30 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.[2]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU/HOBt or HATU/HOAt, 3-5 equivalents) in DMF.[15]

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid.[15]

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[2]

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 15-30 minutes.

  • Wash the resin with DMF.

5. Cycle Repetition:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide product.

Visualization of SPPS Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using this compound.

SPPS_Workflow Start Peptide-Resin (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (this compound + Activator/Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 End Peptide-Resin (Elongated by one residue, Fmoc-protected) Washing2->End Next_Cycle Start Next Cycle or Final Cleavage End->Next_Cycle

Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices.

  • General Handling: Wear personal protective equipment, including gloves and safety glasses. Ensure adequate ventilation and avoid creating dust. Avoid contact with skin, eyes, and clothing.[5]

  • Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and refrigerated at 2-8°C for long-term storage.[8][9][10][16]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4]

    • Skin Contact: Wash off with soap and plenty of water.[4]

    • Eye Contact: Flush eyes with water as a precaution.[4]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

This substance is not classified as hazardous according to Regulation (EC) No. 1272/2008.[4] However, standard laboratory precautions should always be observed.

Conclusion

This compound is a high-value amino acid derivative that is essential for advanced peptide synthesis.[3] Its ability to be incorporated into peptide sequences via the robust and mild Fmoc-SPPS methodology makes it a vital tool in drug discovery and biotechnology.[1] The inclusion of a D-amino acid can significantly enhance the therapeutic properties of peptides, making this compound an indispensable reagent for researchers aiming to develop novel peptide-based drugs with improved stability and efficacy.[4][3] Proper understanding of its properties and handling, along with optimized synthesis protocols, will ensure its successful application in the laboratory.

References

Synthesis and Purification of Fmoc-D-Isoleucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Fmoc-D-Isoleucine, a critical building block in solid-phase peptide synthesis (SPPS). The methodologies detailed herein are compiled from established protocols, offering a practical resource for obtaining high-purity this compound for research and development applications.

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-D-isoleucine (this compound) is a derivative of the non-proteinogenic amino acid D-isoleucine, where the alpha-amino group is protected by the base-labile Fmoc group. This strategic protection is fundamental to the Fmoc/tBu strategy in SPPS, enabling the stepwise assembly of peptide chains with high efficiency and purity. The incorporation of D-amino acids like D-isoleucine into peptide sequences is a key strategy for enhancing proteolytic stability, modulating secondary structure, and improving the pharmacokinetic profiles of peptide-based therapeutics.

This document outlines the prevalent methods for the synthesis of this compound, focusing on the reaction of D-isoleucine with Fmoc-OSu and Fmoc-Cl. Furthermore, it details robust purification protocols, including recrystallization and preparative high-performance liquid chromatography (HPLC), to ensure the final product meets the stringent purity requirements for peptide synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved by reacting D-isoleucine with an activated Fmoc derivative in the presence of a base. The two most common reagents for introducing the Fmoc group are 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Synthesis via Fmoc-OSu (Recommended Method)

The use of Fmoc-OSu is generally preferred due to its stability and lower propensity for side reactions, such as the formation of Fmoc-β-alanine, which can complicate purification.

Reaction Scheme:

Synthesis_Fmoc_OSu DIle D-Isoleucine FmocDIle This compound DIle->FmocDIle + Fmoc-OSu FmocOSu Fmoc-OSu FmocOSu->FmocDIle Base Base (e.g., NaHCO₃) Solvent Solvent (e.g., Acetone/Water) NHS N-Hydroxysuccinimide FmocDIle->NHS +

Caption: Synthesis of this compound using Fmoc-OSu.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve D-isoleucine (1.0 eq) in a 1:1 mixture of acetone and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the D-isoleucine is completely dissolved.

  • Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the acetone under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether (2 x volume) to remove any unreacted Fmoc-OSu and by-products.

    • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. This will precipitate the this compound.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine (1 x volume).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Synthesis via Fmoc-Cl

While Fmoc-Cl is a more reactive agent, its use requires careful control of the reaction conditions to avoid the formation of dipeptide impurities.

Reaction Scheme:

Synthesis_Fmoc_Cl DIle D-Isoleucine FmocDIle This compound DIle->FmocDIle + Fmoc-Cl FmocCl Fmoc-Cl FmocCl->FmocDIle Base Base (e.g., Na₂CO₃) Solvent Solvent (e.g., Dioxane/Water) HCl HCl FmocDIle->HCl +

Caption: Synthesis of this compound using Fmoc-Cl.

Experimental Protocol:

  • Dissolution: Suspend D-isoleucine (1.0 eq) in a mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-Cl: Cool the suspension in an ice bath and add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with water and wash with diethyl ether.

    • Acidify the aqueous phase with 1 M HCl to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification of this compound

Purification is a critical step to ensure the high purity of this compound required for SPPS. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Recrystallization

Recrystallization is an effective method for purifying this compound on a larger scale. A patent describes a process utilizing an ethanol/water solvent system.[1]

Purification Workflow:

Purification_Workflow Crude Crude this compound Dissolve Dissolve in hot Ethanol/Water Crude->Dissolve Cool Cool to Crystallize Dissolve->Cool Filter Filter and Wash Cool->Filter Dry Dry under Vacuum Filter->Dry Pure Pure this compound Dry->Pure

Caption: Purification of this compound by Recrystallization.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture (e.g., 1:1 v/v).[1] The crude product is added to the solvent and heated to 60-80 °C with stirring until fully dissolved.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or an ice bath to induce crystallization.[2]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water.[1]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Preparative HPLC

For smaller scales or when very high purity is required, preparative reverse-phase HPLC is the method of choice.

Experimental Protocol:

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

  • Gradient: A typical gradient might be from 20% to 80% acetonitrile over 30-40 minutes.

  • Detection: UV detection at 254 nm or 265 nm is suitable for the Fmoc group.

  • Fraction Collection: Collect the fractions containing the pure product.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a fluffy white solid.

Data Presentation

The following tables summarize typical quantitative data for this compound.

Table 1: Synthesis and Physical Properties

ParameterTypical ValueReference
Synthesis Method Reaction with Fmoc-OSu or Fmoc-Cl
Typical Yield > 85%
Molecular Formula C₂₁H₂₃NO₄[3]
Molecular Weight 353.4 g/mol [3]
Appearance White to off-white solid
Melting Point 146 - 150 °C[4]
Optical Rotation [α]D²⁵ = +10 ± 1° (c=1 in DMF)[4]

Table 2: Purity and Analytical Data

ParameterTypical ValueReference
Purity (HPLC) ≥ 98%[3]
Storage Conditions 2-8 °C, desiccated
Solubility Soluble in DMF, DMSO, and methanol

Conclusion

The synthesis and purification of this compound are well-established processes crucial for the advancement of peptide-based drug discovery and development. The methodologies presented in this guide, particularly the use of Fmoc-OSu for synthesis followed by recrystallization or preparative HPLC for purification, provide a reliable pathway to obtaining high-purity material. Adherence to these detailed protocols will enable researchers and scientists to confidently produce this compound suitable for the most demanding applications in solid-phase peptide synthesis.

References

An In-depth Technical Guide to the Physical Characteristics of Fmoc-D-Isoleucine Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-D-isoleucine (Fmoc-D-Isoleucine) powder, a crucial building block in solid-phase peptide synthesis (SPPS).[1][2] Understanding these properties is paramount for its proper handling, storage, and application in the development of peptide-based therapeutics and other advanced biochemical research.[1][2]

Summary of Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical data for this compound powder.

PropertyValue
CAS Number 143688-83-9[3][4]
Molecular Formula C₂₁H₂₃NO₄[3][4][5]
Molecular Weight 353.41 g/mol [3][5]
Appearance White to off-white powder or solid[2][3][4][5]
Melting Point 143 - 152 °C[3][4][6]
Density ~1.2 g/cm³[3][6]
Optical Rotation [α]D²⁵ = +10 ±1° (c=1 in DMF)[4]
Purity (by HPLC) ≥ 98%[4]

Detailed Physical Characteristics

Appearance and Color

This compound is consistently described as a white to off-white, fine crystalline powder.[2][3][4][5] This visual characteristic is a primary indicator of material purity, with significant color deviations potentially suggesting the presence of impurities or degradation.

Melting Point

The melting point of this compound is reported within a range of 143-152°C.[3][4][6] A sharp melting range is indicative of high purity, whereas a broad melting range may suggest the presence of impurities, which can depress and widen the melting point.[7] Differential Scanning Calorimetry (DSC) is a modern technique used to precisely measure this thermal transition.

Solubility

The solubility of this compound is a critical parameter for its use in synthesis and other applications. Due to its hydrophobic nature, special solvent selection is often necessary.[1]

  • High Solubility: It is soluble in highly polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[1] It is also soluble in acidic and alkaline salt solutions.[8]

  • Slight Solubility: The compound is slightly soluble in water.[8]

  • Insolubility: this compound is reported to be insoluble in ethanol and ether.[8]

For peptide synthesis, it is typically dissolved in solvents like DMF.

Crystalline Structure and Purity

The solid-state form of this compound is a fine crystalline powder. The crystallinity and phase purity can be assessed using Powder X-ray Diffraction (PXRD), which provides a unique "fingerprint" based on the material's crystal lattice.[9] Purity is typically quantified by High-Performance Liquid Chromatography (HPLC), with common specifications being ≥ 98%.[4]

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability of this compound. TGA measures the change in mass as a function of temperature, indicating the onset of thermal decomposition.[10] DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting, crystallization, and other thermal events.[11]

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of this compound powder.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting range of a solid crystalline substance.[12][13]

Methodology:

  • Sample Preparation: Ensure the this compound powder is completely dry.[14] A small amount of the powder is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.[14] The sample should be tightly packed by tapping the tube or dropping it through a longer glass tube.[14][15]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[14]

  • Heating and Observation:

    • If the approximate melting point is known, heat the sample rapidly to about 20°C below the expected melting point.[14]

    • Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[14]

    • Observe the sample through the magnifying eyepiece.

  • Data Recording:

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted.

    • The recorded melting range provides an indication of purity.[7]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Recording p1 Dry Powder p2 Load Capillary Tube (2-3 mm height) p1->p2 p3 Pack Sample p2->p3 a1 Insert into Apparatus p3->a1 a2 Rapid Heat to ~20°C below MP a1->a2 a3 Slow Heat (1-2°C/min) a2->a3 a4 Observe Melting a3->a4 d1 Record T_onset a4->d1 d3 Determine Melting Range d1->d3 d2 Record T_complete d2->d3

Caption: Workflow for Melting Point Determination.
Solubility Assessment

This protocol provides a general framework for determining the solubility of this compound in various solvents.

Methodology:

  • Solvent Selection: Choose a range of solvents to test, including water, polar organic solvents (e.g., DMF, DMSO, ethanol), and non-polar organic solvents (e.g., ether).[1][8]

  • Sample Preparation: Weigh a small, precise amount of this compound powder (e.g., 1-5 mg) into a clear vial.

  • Solvent Addition: Add a measured volume of the selected solvent to the vial in small increments (e.g., 0.1 mL).

  • Dissolution: After each addition, vortex or sonicate the mixture for a set period to facilitate dissolution. Visually inspect the solution against a dark background to check for any undissolved particles.

  • Classification:

    • Soluble: If the solid dissolves completely.

    • Slightly Soluble: If a significant portion dissolves but some particles remain.

    • Insoluble: If the solid does not appear to dissolve.

  • Quantification (Optional): For a quantitative measurement, continue adding solvent until the solid is fully dissolved. The solubility can then be expressed in terms of mg/mL or molarity.

Solubility_Workflow start Start weigh Weigh this compound start->weigh add_solvent Add Solvent Incrementally weigh->add_solvent mix Vortex / Sonicate add_solvent->mix observe Visually Inspect mix->observe dissolved Completely Dissolved? observe->dissolved soluble Classify: Soluble dissolved->soluble Yes max_vol Max Volume Reached? dissolved->max_vol No insoluble Classify: Insoluble max_vol->add_solvent No max_vol->insoluble Yes PXRD_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_output Data Analysis s1 Grind Powder s2 Load Sample Holder s1->s2 s3 Flatten Surface s2->s3 a1 Mount Sample in Diffractometer s3->a1 a2 Scan 2θ Range a1->a2 a3 Record Intensity a2->a3 o1 Generate Diffractogram (Intensity vs. 2θ) a3->o1 o2 Analyze Peak Positions and Intensities o1->o2 DSC_Workflow prep Weigh Sample (2-10 mg) into DSC Pan & Seal load Load Sample and Reference Pans into DSC Cell prep->load ref Prepare Empty Reference Pan ref->load program Set Temperature Program (e.g., 10°C/min under N₂) load->program run Initiate Heating and Record Differential Heat Flow program->run analyze Analyze Thermogram (Heat Flow vs. Temperature) run->analyze result Determine Melting Point (Peak Onset/Maximum) analyze->result TGA_Workflow s1 Weigh Sample (5-10 mg) into TGA Crucible s2 Place Crucible on TGA Balance s1->s2 s3 Set Temperature Program and Purge Gas (N₂) s2->s3 s4 Run Analysis s3->s4 s5 Record Mass vs. Temperature s4->s5 s6 Analyze TGA Curve for Weight Loss (Decomposition) s5->s6

References

An In-depth Technical Guide to the Core Differences Between Fmoc-D-Isoleucine and Fmoc-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key distinctions between Fmoc-D-Isoleucine and Fmoc-L-Isoleucine, two critical stereoisomers used in peptide synthesis and pharmaceutical development. This document details their fundamental properties, differential applications, and the experimental methodologies used to characterize and distinguish them.

Introduction: The Significance of Stereochemistry in Peptide Science

Isoleucine, an essential amino acid, possesses two chiral centers, leading to four possible stereoisomers. In the context of peptide synthesis utilizing the prevalent fluorenylmethoxycarbonyl (Fmoc) protection strategy, the most relevant of these are the enantiomers Fmoc-L-Isoleucine and this compound. Fmoc-L-Isoleucine is the naturally occurring isomer and a fundamental building block for synthesizing peptides that mimic endogenous proteins and peptides.[1] Conversely, this compound is a non-natural amino acid derivative whose incorporation into peptide sequences offers strategic advantages, most notably enhanced stability against enzymatic degradation.[2][3] This guide will explore the profound impact of this single stereochemical difference on the physical, chemical, and biological properties of these molecules and the peptides derived from them.

Core Physicochemical and Structural Differences

The fundamental difference between this compound and Fmoc-L-Isoleucine lies in their three-dimensional structure. They are non-superimposable mirror images of each other, a property known as enantiomerism. This seemingly subtle variation gives rise to distinct macroscopic properties.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative and qualitative differences between the two isomers.

PropertyThis compoundFmoc-L-Isoleucine
Synonyms Fmoc-D-Ile-OH, Fmoc-(2R,3R)-2-amino-3-methylpentanoic acidFmoc-L-Ile-OH, Fmoc-(2S,3S)-2-amino-3-methylpentanoic acid
CAS Number 143688-83-9[4]71989-23-6[5]
Molecular Formula C₂₁H₂₃NO₄[4]C₂₁H₂₃NO₄[5]
Molecular Weight 353.41 g/mol [4]353.41 g/mol [5]
Appearance White to off-white powder/crystalsWhite to off-white powder/crystals
Melting Point 146 - 150 °C145 - 147 °C[5]
Optical Rotation [α]D²⁵ = +10 ±1° (c=1 in DMF)[α]D²⁰ = -12 ±1° (c=1 in DMF)[5]
Solubility DMSO: ~100 mg/mL (requires sonication)[6] DMF/NMP: Generally soluble, common solvents for SPPS[7]DMF: ~100 mg/mL (requires sonication)[8] Methanol: Soluble (may show faint turbidity)[5]
Relative Cost HigherLower
Natural Abundance Non-naturalNatural
PubChem CID 6992517[9]2724629[10]

Applications in Peptide Synthesis and Drug Development

The choice between incorporating Fmoc-L-Isoleucine or this compound into a peptide sequence is a critical strategic decision in drug design and development, driven by the desired properties of the final peptide.

Fmoc-L-Isoleucine: The Building Block of Nature

Fmoc-L-Isoleucine is the default choice for synthesizing peptides intended to replicate or interact with natural biological systems. Its applications include:

  • Synthesis of Endogenous Peptides: For producing peptides such as hormones, neurotransmitters, and enzymes that are identical to their naturally occurring counterparts.

  • Structure-Activity Relationship (SAR) Studies: As a baseline for understanding the biological activity of a peptide before introducing modifications.

  • Recombinant Protein Production: Utilized in biotechnological applications for creating proteins with natural folding and function.

This compound: Engineering for Stability and Novelty

The incorporation of this compound is a powerful tool for peptide engineering, offering several advantages:

  • Enhanced Proteolytic Resistance: Peptides containing D-amino acids are significantly less susceptible to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.[3]

  • Modulation of Secondary Structure: The introduction of a D-amino acid can disrupt or induce specific secondary structures, such as β-turns or altered helical conformations, which can influence receptor binding and biological activity.

  • Improved Bioavailability: By resisting enzymatic breakdown in the gastrointestinal tract and bloodstream, peptides containing D-amino acids can exhibit improved oral bioavailability and overall pharmacokinetic profiles.[3]

  • Development of Novel Therapeutics: Used in the design of antimicrobial peptides, enzyme inhibitors, and neuropeptide analogs with enhanced stability and potency.[2][3]

logical_relationship cluster_L Fmoc-L-Isoleucine cluster_D This compound L_Ile Natural Stereoisomer (2S,3S) L_App Mimics Endogenous Peptides Standard Peptide Synthesis Structure-Activity Studies L_Ile->L_App Used in D_Ile Non-Natural Stereoisomer (2R,3R) L_Result Biologically Active Peptides Susceptible to Proteolysis L_App->L_Result Leads to D_App Peptide Engineering Drug Development Metabolic Stabilization D_Ile->D_App Used for D_Result Enhanced Proteolytic Stability Modulated Secondary Structure Improved Pharmacokinetics D_App->D_Result Leads to

Figure 1. Logical relationship between Fmoc-L-Isoleucine and this compound.

Experimental Protocols for Differentiation and Characterization

A variety of analytical techniques can be employed to differentiate between this compound and Fmoc-L-Isoleucine and to characterize peptides containing these isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for separating and quantifying enantiomers.

Methodology:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is typically used, such as cellulose or amylose derivatives.

  • Mobile Phase: A common mobile phase for reversed-phase separation is a mixture of acetonitrile and water with an acidic additive like 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at 254 nm or 265 nm is suitable due to the strong absorbance of the Fmoc group.

  • Procedure: a. Prepare a standard solution of both this compound and Fmoc-L-Isoleucine in the mobile phase. b. Inject the standards individually to determine their respective retention times. c. Inject a mixture of the two to confirm baseline separation. d. Analyze the unknown sample under the same conditions to identify and quantify the enantiomers present.

NMR Spectroscopy

While ¹H NMR spectra of enantiomers in an achiral solvent are identical, differences in chemical shifts can be observed for diastereomeric derivatives or in the presence of a chiral solvating agent. More subtly, the NMR of diastereomers (e.g., a peptide containing L-amino acids and one D-Isoleucine vs. the all-L peptide) will show distinct chemical shifts. For Fmoc-L-isoleucine, characteristic proton signals can be observed, and a comparison with the spectrum of this compound under identical conditions would reveal their identical nature in an achiral environment.[1][11][12]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry. The crystal structure of N-(9-fluorenylmethoxycarbonyl)-L-isoleucine has been reported, confirming its (2S,3S) configuration.[10] A comparative analysis with the crystal structure of this compound would reveal the mirror-image relationship in their solid-state conformations and packing.

Protease Stability Assay

This assay directly measures the functional consequence of incorporating a D-amino acid into a peptide.

Methodology:

  • Peptide Synthesis: Synthesize two versions of a target peptide: one containing L-Isoleucine and the other containing D-Isoleucine at the same position. A common protease for this assay is trypsin, which cleaves at the C-terminus of lysine and arginine residues. The isoleucine residue should be placed at a position other than the cleavage site to assess general stability.

  • Incubation: Incubate each peptide at a known concentration (e.g., 0.2 mM) with a protease solution (e.g., trypsin) in a suitable buffer (e.g., PBS, pH 7.4) at 37°C.[13]

  • Time-Course Analysis: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction, typically by adding an acid like TFA.[13]

  • Quantification: Analyze the quenched samples by reverse-phase HPLC. The amount of remaining full-length peptide is quantified by measuring the area of its corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of remaining peptide against time for both the L- and D-isoleucine-containing peptides. The peptide with D-Isoleucine is expected to show significantly slower degradation.

protease_assay_workflow cluster_synthesis Peptide Synthesis cluster_assay Protease Incubation cluster_analysis Analysis cluster_result Result Interpretation Synth_L Synthesize Peptide with L-Isoleucine Incubate_L Incubate with Trypsin (37°C, PBS) Synth_L->Incubate_L Synth_D Synthesize Peptide with D-Isoleucine Incubate_D Incubate with Trypsin (37°C, PBS) Synth_D->Incubate_D Aliquot_L Take Aliquots at Time Points Incubate_L->Aliquot_L Aliquot_D Take Aliquots at Time Points Incubate_D->Aliquot_D Quench_L Quench with TFA Aliquot_L->Quench_L Quench_D Quench with TFA Aliquot_D->Quench_D HPLC_L RP-HPLC Analysis Quench_L->HPLC_L HPLC_D RP-HPLC Analysis Quench_D->HPLC_D Result Compare Degradation Rates HPLC_L->Result HPLC_D->Result Conclusion Peptide with D-Ile shows higher stability Result->Conclusion

Figure 2. Workflow for a comparative protease stability assay.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the impact of D-amino acid incorporation on the secondary structure of a peptide.[14]

Methodology:

  • Sample Preparation: Prepare solutions of the L- and D-isoleucine-containing peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The peptide concentration is typically in the micromolar range (e.g., 100 µM).[14]

  • Blank Measurement: Record a CD spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectra of both peptide solutions in the far-UV region (typically 190-260 nm) using a 1 mm pathlength quartz cuvette.[14]

  • Data Processing: Subtract the buffer spectrum from each peptide spectrum. Convert the data from millidegrees to mean residue ellipticity.

  • Analysis: Compare the spectra. A random coil peptide will have a strong negative band around 200 nm. An α-helix is characterized by negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm. A β-sheet shows a negative band around 218 nm and a positive band around 195 nm. The differences between the spectra of the two peptides will reveal the conformational changes induced by the D-isoleucine substitution.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Both this compound and Fmoc-L-Isoleucine are utilized within the same general SPPS framework. The core of this process is the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.

spss_workflow Resin Start with Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash Resin (DMF) Deprotection->Wash1 Coupling Couple next Fmoc-AA-OH (D- or L-Isoleucine) + Activation Reagent Wash1->Coupling Wash2 Wash Resin (DMF) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Is synthesis complete? No Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Is synthesis complete? Yes Repeat->Deprotection Purification Purify Peptide (e.g., RP-HPLC) Cleavage->Purification

Figure 3. General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The distinction between this compound and Fmoc-L-Isoleucine transcends simple stereochemistry, representing a fundamental choice in peptide design with significant consequences for the final product's biological performance. While Fmoc-L-Isoleucine remains the cornerstone for mimicking natural peptides, the strategic incorporation of this compound provides a robust method for enhancing metabolic stability and creating novel therapeutic candidates. A thorough understanding of their distinct properties and the analytical methods to characterize them is essential for researchers in the fields of peptide chemistry, pharmacology, and drug development.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and biomedical research, synthetic peptides have emerged as powerful tools and therapeutic agents. The ability to chemically construct these complex molecules with high fidelity is paramount, a feat largely made possible by the strategic use of protecting groups. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the linchpin of solid-phase peptide synthesis (SPPS), offering a mild, efficient, and versatile methodology. This technical guide provides a comprehensive exploration of the pivotal role of the Fmoc protecting group, detailing its chemical principles, practical applications, and the experimental protocols that underpin its success.

The Fundamental Role of Protecting Groups in Peptide Synthesis

Peptide synthesis is a stepwise process of forming amide bonds between amino acids.[1] Each amino acid possesses at least two reactive functional groups: an α-amino group and an α-carboxyl group.[1] To ensure the formation of the desired peptide sequence and prevent unwanted side reactions such as self-polymerization, it is essential to temporarily block the reactive groups that are not intended to participate in the coupling reaction.[1][2] This is the fundamental role of protecting groups.

The Fmoc group is a temporary protecting group for the α-amino group of an amino acid.[2][3] Its defining characteristic is its lability under mild basic conditions, while remaining stable to acidic conditions.[2][4] This orthogonality is the key to its widespread adoption, as it allows for the selective deprotection of the α-amino group at each step of peptide elongation without affecting the acid-labile protecting groups typically used for the amino acid side chains.[2]

Chemical Properties and Mechanism of Action of the Fmoc Group

The structure of the Fmoc group, a fluorenyl ring system linked to a methoxycarbonyl moiety, is central to its function.[2][]

Key Chemical Properties:

  • Base Lability: The most critical property of the Fmoc group is its susceptibility to cleavage by mild bases, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[4][6]

  • Acid Stability: The Fmoc group is resistant to the acidic conditions used for the final cleavage of the peptide from the solid support and the removal of side-chain protecting groups.[1][2]

  • UV Absorbance: The fluorenyl ring system exhibits strong UV absorbance around 300 nm.[2] This property is invaluable for real-time monitoring of the deprotection step during automated SPPS, allowing for the quantification of the released dibenzofulvene-piperidine adduct and ensuring the reaction has gone to completion.[2][4]

Mechanism of Deprotection:

The removal of the Fmoc group proceeds via a β-elimination mechanism.[7][]

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[6][7]

  • β-Elimination: This proton abstraction leads to the elimination of the fluorenyl group as dibenzofulvene.[7]

  • Decarboxylation: The resulting unstable carbamic acid intermediate rapidly decomposes, releasing carbon dioxide and the free α-amino group of the peptide chain.[]

  • Scavenging: The highly reactive dibenzofulvene byproduct is trapped by the excess piperidine to form a stable adduct, preventing it from reacting with the newly liberated amine.[1][7]

Caption: Mechanism of Fmoc deprotection by piperidine.

The Fmoc/tBu Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group is the cornerstone of the most widely used SPPS strategy, known as the Fmoc/tBu approach.[9] This strategy employs the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for the permanent protection of amino acid side chains.[2][]

The cyclical nature of Fmoc-SPPS involves a series of repeated steps:

  • Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain attached to the solid support.

  • Washing: Removal of excess deprotection reagent and the dibenzofulvene-piperidine adduct.

  • Coupling: Activation and coupling of the next Fmoc-protected amino acid to the newly exposed N-terminal amine.

  • Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[3]

Fmoc_SPPS_Workflow Fmoc-Based Solid-Phase Peptide Synthesis Workflow cluster_0 SPPS Cycle Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage and Deprotection (e.g., TFA Cocktail) Wash2->Final_Cleavage After final coupling Start Start: Fmoc-AA-Resin Start->Deprotection Purification Purification (e.g., RP-HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: The cyclical workflow of Fmoc-based SPPS.

Advantages and Disadvantages of the Fmoc Strategy

The prevalence of the Fmoc strategy in modern peptide synthesis is due to its numerous advantages over the older Boc/Bzl strategy, which utilizes the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection.[][11]

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Deprotection Mildly basic conditions (e.g., 20% piperidine in DMF)[12]Moderately strong acid (e.g., neat TFA)[11]
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)[2]Strong acid-labile (e.g., Bzl)[]
Final Cleavage Strong acid (e.g., TFA)Very strong, hazardous acid (e.g., liquid HF)[1]
Orthogonality High orthogonality between Nα and side-chain deprotection[2]Lower orthogonality, potential for side-chain deprotection during Nα-deprotection[1]
Automation Highly suitable for automation due to mild conditions and UV monitoring[13]Requires specialized equipment resistant to strong acids[9]
Compatibility Compatible with sensitive modifications (e.g., phosphorylation, glycosylation)[1][13]Harsher conditions can degrade sensitive modifications[1]
Aggregation Can be more prone to aggregation in difficult sequences[9]Acidic deprotection protonates the N-terminus, reducing aggregation[9]
Cost Fmoc-amino acids can be more expensive, but overall process can be cost-effective[]Boc-amino acids are generally less expensive[11]

Experimental Protocols

The following are generalized protocols for key steps in manual Fmoc-SPPS. These can be adapted for automated synthesizers.

Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., Wang resin for C-terminal carboxylic acids, Rink amide resin for C-terminal amides) into a fritted reaction vessel.[14][15]

  • Wash the resin with DMF (3 x 5 mL).[16]

  • Swell the resin in DMF for at least 30 minutes to an hour.[14][16]

  • Drain the DMF.[16]

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the swollen resin.[14][16]

  • Agitate the mixture for 5-10 minutes at room temperature. For some sequences, this time may need to be extended or the treatment repeated.[16]

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[16]

  • Wash the resin thoroughly with DMF (e.g., 5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene adduct.[14]

Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.[16]

  • Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.[16]

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.[16]

  • Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may vary depending on the amino acids being coupled.[15][16]

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).[16] A ninhydrin test can be performed to confirm the completion of the coupling reaction.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under vacuum.[16]

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. Caution: TFA is highly corrosive and should be handled in a fume hood. [16]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[16]

  • Gently agitate the mixture for 2-3 hours at room temperature.[15]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[16]

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[16]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.[16]

  • Dry the crude peptide under vacuum.[16]

Quantitative Data in Fmoc-SPPS

The success of peptide synthesis is often measured by the yield and purity of the final product. While these parameters are highly sequence-dependent, some general observations can be made.

ParameterTypical Values and Influencing Factors
Coupling Efficiency >99% per step is required for the synthesis of long peptides. Monitored by ninhydrin test or UV monitoring of Fmoc deprotection.
Crude Peptide Purity Highly variable (50-90%). Influenced by peptide length, sequence (hydrophobicity, aggregation-prone regions), and purity of starting materials.[11]
Final Yield (after purification) 10-50%. Dependent on crude purity and efficiency of the purification process (typically RP-HPLC).[11]
Deprotection Time Typically 5-20 minutes. Can be slower for sterically hindered amino acids.[7][14]
Coupling Time Typically 30-120 minutes. Can be longer for difficult couplings.[15][16]
Synthesis Success Rate A study analyzing over 1900 peptides found an 87% success rate for peptides of 8-25 amino acids in length using standard Fmoc chemistry. Longer peptides (>12 amino acids) had a significantly higher failure rate (15%) compared to shorter peptides (4%).[17][18]

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group has revolutionized the field of peptide synthesis. Its unique combination of base-lability, acid-stability, and a built-in chromophore for reaction monitoring has established the Fmoc/tBu strategy as the gold standard for SPPS. The mild conditions employed in this methodology have expanded the accessibility of synthetic peptides, including those with sensitive post-translational modifications, thereby fueling advancements in biochemistry, pharmacology, and materials science. A thorough understanding of the chemistry and practical application of the Fmoc group is indispensable for any researcher, scientist, or drug development professional working with synthetic peptides.

References

A Technical Guide to D-Configuration in Non-Natural Amino Acids for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the strategic incorporation of D-configuration non-natural amino acids into peptide-based therapeutics. It covers the core advantages, synthesis methodologies, and analytical protocols essential for leveraging this powerful tool in modern drug discovery.

Introduction: Beyond Nature's L-Amino Acid Blueprint

In nature, the vast majority of proteins and peptides are constructed from 20 canonical amino acids, all of which—except for the achiral glycine—exist in the L-configuration.[1][2][3] Their stereoisomers, or mirror images, are the D-amino acids. While D-amino acids are found in some natural products like the cell walls of bacteria and in the venoms of certain animals, their primary role in modern science is as a strategic tool in therapeutic peptide design.[3][4][5][6][7]

The central challenge for peptide-based drugs is their inherent susceptibility to degradation by proteases, the body's natural protein-recycling enzymes.[7][8] These enzymes are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids.[1][7] By strategically substituting L-amino acids with their D-enantiomers, researchers can render peptides highly resistant to this proteolytic breakdown.[1][5][7][9][10] This fundamental advantage leads to significantly longer in-vivo half-lives, enhanced stability, and improved bioavailability, transforming transient peptide molecules into robust drug candidates.[1][3][5]

Core Advantages of D-Amino Acid Incorporation

The introduction of D-amino acids into a peptide sequence imparts several desirable properties that are critical for therapeutic development.

  • Enhanced Proteolytic Resistance: The most significant advantage is the dramatic increase in stability against enzymatic degradation.[5][7] Because proteases are chiral and optimized for L-amino acid substrates, peptides containing D-amino acids are poor substrates for these enzymes, leading to a longer circulatory half-life.[1][2][8][9]

  • Modulated Bioactivity and Structure: The substitution of an L-amino acid with its D-counterpart can alter the peptide's secondary and tertiary structure.[4][11] While substitutions in the middle of a sequence can disrupt critical structures like alpha-helices, terminal substitutions are often well-tolerated.[11] A peptide composed entirely of D-amino acids may adopt a left-handed helical conformation, the mirror image of the natural right-handed helix, which can lead to novel binding properties.[11][12] This structural modulation can maintain, enhance, or in some cases, diminish biological activity, making the position of substitution a critical design parameter.[1][11]

  • Reduced Immunogenicity: Peptides composed of D-amino acids may exhibit lower immunogenicity compared to their L-counterparts, which is a favorable characteristic for therapeutic agents.[1]

Data Presentation: The Impact of D-Amino Acid Substitution

The following table summarizes comparative data from studies investigating the effects of replacing L-amino acids with D-amino acids in various peptides.

Peptide ClassModificationKey Finding(s)Reference(s)
Antimicrobial Peptide (AMP) L-peptide (KKVVFKVKFKK) vs. diastereomers with D-substitutionsD-amino acid substitutions greatly improved stability in serum. Substitutions at the N- and/or C-termini maintained antimicrobial activity, while substitutions in the middle of the sequence resulted in a complete loss of activity.[11]
Antimicrobial Peptide (AMP) L-peptide vs. partial and wholly D-substituted peptidesPeptides with D-amino acid substitutions were as effective at lysing bacteria as the all-L parent peptide. The L-peptide was susceptible to trypsin and serum, while the D-substituted versions were highly stable.[8]
Cationic Antimicrobial Heptapeptides All-L peptides (P4, P5) vs. all-D analogues (P4C, P5C)All-L peptides degraded in approximately 30 minutes when exposed to an enzyme cocktail. The all-D peptides were completely resistant for over 6 hours. The D-peptides were also completely serum-stable.[9]
Antimicrobial Peptide (Polybia-CP) L-peptide vs. all-D (D-CP) and partial D-lysine (D-lys-CP) derivativesBoth D-derivatives showed improved stability against trypsin and chymotrypsin. D-lys-CP had slightly weaker antimicrobial activity but significantly lower hemolytic activity, indicating improved safety.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of peptides containing D-amino acids.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the standard Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) method for incorporating D-amino acids.

Materials:

  • Rink Amide resin

  • Fmoc-protected D-amino acids

  • Fmoc-protected L-amino acids

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Place the Rink Amide resin into a solid-phase synthesis vessel and swell with DMF.[6]

  • Initial Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.[6] This exposes the free amine for coupling the first amino acid. Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected D-amino acid, HBTU, and DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours to ensure complete coupling.[6] Wash the resin thoroughly.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid using 20% piperidine in DMF to prepare for the next coupling step.[6]

  • Iterative Cycling: Repeat the coupling (Step 3) and deprotection (Step 4) steps for each subsequent amino acid (L- or D-configured) in the desired sequence.[6]

  • Final Cleavage: Once the sequence is complete, wash and dry the resin. Treat the resin with the cleavage cocktail (TFA/water/TIPS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1][6]

  • Purification: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Proteolytic Stability Assay

This protocol provides a method to compare the stability of L-peptides and their D-containing analogues in the presence of proteases.

Materials:

  • L-peptide and D-peptide stocks of known concentration

  • Protease solution (e.g., trypsin, chymotrypsin, or a broad-spectrum enzyme cocktail like pronase) or human serum

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • Analytical RP-HPLC system

  • Mass spectrometer (e.g., MALDI-TOF)

Methodology:

  • Reaction Setup: In separate microcentrifuge tubes, incubate a known amount of the L-peptide and the D-peptide with the protease solution or serum at 37°C.

  • Time-Course Sampling: At designated time points (e.g., 0 min, 30 min, 1h, 2h, 6h, 24h), withdraw an aliquot from each reaction tube.[9]

  • Quenching: Immediately quench the enzymatic reaction in the aliquot by adding the quenching solution (e.g., 10% TFA) to denature the proteases.[9]

  • Analysis by HPLC: Analyze the quenched samples using analytical RP-HPLC.[9][13] The peak corresponding to the intact peptide will decrease over time if degradation occurs. Quantify the peak area to determine the percentage of remaining peptide at each time point.

  • Confirmation by Mass Spectrometry: Optionally, analyze the samples using MALDI-MS to confirm the presence of the full-length peptide and identify any degradation fragments.[9]

  • Data Interpretation: Plot the percentage of intact peptide versus time for both the L- and D-peptides to visually compare their stability. The L-peptide is expected to show rapid degradation, while the D-peptide should remain largely intact.[9]

Visualizing Core Concepts and Workflows

Diagrams created using the DOT language provide clear visual representations of key processes and relationships.

spss_workflow start Start: Swell Resin in DMF deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 Wash Resin deprotect1->wash1 couple Couple Fmoc-D-Amino Acid (HBTU/DIPEA) wash1->couple wash2 Wash Resin couple->wash2 is_complete Sequence Complete? wash2->is_complete is_complete->deprotect1 No cleave Cleave & Deprotect (TFA Cocktail) is_complete->cleave Yes purify Precipitate & Purify (HPLC) cleave->purify end End: Pure D-Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a D-amino acid peptide.

stability_workflow start Start: Incubate L- and D-Peptides with Protease/Serum at 37°C sample Withdraw Aliquots at Time Points (0, 30m, 1h, 6h...) start->sample quench Quench Reaction (e.g., with TFA) sample->quench analyze Analyze via RP-HPLC and Mass Spectrometry quench->analyze quantify Quantify Peak Area of Intact Peptide analyze->quantify compare Compare Degradation Profiles of L- vs. D-Peptide quantify->compare end Result: Stability Determined compare->end logical_relationship cluster_0 Standard L-Peptide cluster_1 D-Amino Acid Modified Peptide l_peptide L-Amino Acid Backbone protease Protease Recognition & Cleavage l_peptide->protease degradation Rapid Degradation & Short Half-Life protease->degradation d_peptide D-Amino Acid Incorporation resistance Protease Resistance (Stereospecificity) d_peptide->resistance stability Enhanced Stability & Long Half-Life resistance->stability potential Improved Therapeutic Potential stability->potential

References

A Technical Guide to Fmoc-D-Isoleucine: Commercial Availability, Synthesis Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-Isoleucine, a critical building block in modern peptide synthesis and drug development. It details its commercial availability from various suppliers, offers in-depth experimental protocols for its use, and explores its role in the development of peptide-based therapeutics.

Commercial Availability and Suppliers of this compound

The commercial availability of this compound is robust, with several reputable suppliers offering a range of purities and quantities to meet diverse research and development needs. A summary of key suppliers and their offerings is presented in the table below. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

SupplierCatalog Number(s)PurityAvailable Quantities
MedchemExpressHY-W01113599.99%100 mg, 250 mg
Chem-Impex49657≥ 98% (HPLC)1 g, 5 g, 25 g
Sigma-Aldrich (Novabiochem®)852374≥96.0% (HPLC)1 g
ChemSceneCS-W011851≥95%Not specified
Omizzur BiotechNot specified> 99.0% (HPLC)25 g, 100 g

Physicochemical Properties

This compound is a white to off-white solid with the following properties:

  • Molecular Formula: C₂₁H₂₃NO₄

  • Molecular Weight: 353.41 g/mol

  • CAS Number: 143688-83-9

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptide chains.[1] The Fmoc protecting group on the α-amino function is stable under acidic conditions but is readily cleaved by a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1]

General Workflow for Fmoc SPPS

The following diagram illustrates the general workflow of a single coupling cycle in Fmoc SPPS.

Fmoc_SPPS_Workflow General Workflow of Fmoc Solid-Phase Peptide Synthesis Resin Resin with Free Amine Coupling Coupling Resin->Coupling Fmoc_AA This compound (or other Fmoc-AA) Fmoc_AA->Coupling Wash1 Wash (e.g., DMF) Coupling->Wash1 Peptide Bond Formation Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash (e.g., DMF) Deprotection->Wash2 Removal of Fmoc Group Next_Cycle Ready for Next Coupling Cycle Wash2->Next_Cycle Next_Cycle->Coupling Start of Next Cycle

Caption: A diagram illustrating the key steps in a single cycle of Fmoc-SPPS.

Detailed Step-by-Step Protocol for a Single Coupling Cycle

This protocol provides a representative methodology for the manual coupling of an Fmoc-protected amino acid, such as this compound, to a resin-bound peptide chain.[2]

Materials:

  • Fmoc-protected amino acid (e.g., this compound)

  • Peptide synthesis resin with a free amino group

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HCTU - O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Washing solvents (e.g., Dichloromethane (DCM), Methanol (MeOH))

  • Peptide synthesis vessel

  • Shaker or nitrogen bubbling system for agitation

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[2]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA or Collidine, 6-10 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times).

    • Wash the resin with DCM (3 times).

    • Wash the resin with MeOH (3 times).

  • Confirmation of Coupling (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A negative Kaiser test (beads remain yellow) signifies a successful coupling.

  • Proceed to the Next Cycle: The resin is now ready for the deprotection of the newly added amino acid and the coupling of the subsequent Fmoc-amino acid in the sequence.

Applications in Drug Development and Research

The incorporation of D-amino acids, such as D-isoleucine, into peptide sequences is a key strategy in drug design to enhance their therapeutic properties. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life.

While a specific signaling pathway directly modulated by a D-isoleucine-containing peptide is not extensively documented in readily available literature, it is known that various peptide toxins, some of which contain D-amino acids, target ion channels. For illustrative purposes, the signaling pathway of the L-type calcium channel, a target for some conotoxins, is presented below.

Illustrative Signaling Pathway: L-type Calcium Channel

L_type_Calcium_Channel_Signaling Illustrative Signaling Pathway: L-type Calcium Channel cluster_membrane Plasma Membrane LTCC L-type Calcium Channel Ca_influx Ca²⁺ Influx LTCC->Ca_influx Depolarization Membrane Depolarization Depolarization->LTCC Opens Calmodulin Calmodulin Activation Ca_influx->Calmodulin CaMKII CaMKII Activation Calmodulin->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: A simplified diagram of the L-type calcium channel signaling cascade.

This pathway highlights how the influx of calcium through L-type calcium channels, often modulated by external ligands such as peptide toxins, can lead to downstream cellular responses, including changes in gene expression. The development of peptide-based drugs containing D-amino acids that can selectively target such ion channels is an active area of research.

References

Fmoc-D-Isoleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Building Block in Peptide Synthesis and Drug Discovery

Fmoc-D-Isoleucine is a pivotal amino acid derivative extensively utilized by researchers, scientists, and drug development professionals. Its unique structural characteristics, particularly the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the D-enantiomer of isoleucine, make it an indispensable component in the solid-phase peptide synthesis (SPPS) of novel therapeutic peptides and complex organic molecules. This guide provides a comprehensive overview of its chemical identity, properties, and critical applications, with a focus on detailed experimental protocols and mechanistic pathways.

Core Identification and Physicochemical Properties

The fundamental identifiers for this compound are its CAS and MDL numbers, which are crucial for accurate procurement and regulatory compliance. Its physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference(s)
CAS Number 143688-83-9[1][2][3]
MDL Number MFCD00080291[4]
Molecular Formula C₂₁H₂₃NO₄[1][4]
Molecular Weight 353.41 g/mol [1][3]
Appearance White to off-white powder[4]
Purity ≥95% to >98.5% (depending on the supplier)[1][4]
Melting Point 149-152 °C[2]
Solubility Soluble in DMF, DMSO, NMP, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]
Storage Conditions 0 - 8 °C, Sealed in dry conditions[4]

The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Fmoc/tBu (tert-butyl) strategy in SPPS, a methodology favored for its mild reaction conditions.[1][5] The incorporation of the D-amino acid is particularly significant in drug development for several reasons:

  • Enhanced Proteolytic Resistance: Peptides containing D-amino acids exhibit increased stability against enzymatic degradation in biological systems, leading to a longer half-life.[1]

  • Modulation of Secondary Structures: The presence of a D-amino acid can induce specific turns or disrupt helical structures, allowing for the precise design of peptide conformations to improve receptor binding and selectivity.[1]

  • Improved Bioavailability: The enhanced stability of peptides with D-amino acids often translates to better pharmacokinetic profiles.[1]

The general workflow of incorporating this compound into a growing peptide chain on a solid support is depicted in the following diagram.

spss_workflow Resin Solid Support (e.g., Wang, Rink Amide resin) Swelling Resin Swelling (e.g., in DMF) Resin->Swelling Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Swelling->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Coupling of this compound (Activating agents like HBTU/HOBt) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Step Repeat->Deprotection1 FinalPeptide Purified D-Isoleucine Containing Peptide Cleavage->FinalPeptide fmoc_deprotection cluster_0 Fmoc-Protected Amino Acid cluster_1 Base Treatment cluster_2 Reaction Intermediates cluster_3 Products Fmoc_AA Fmoc-NH-CHR-CO-Resin Carbanion Fluorenyl Carbanion Intermediate Fmoc_AA->Carbanion + Piperidine (Proton Abstraction) Piperidine Piperidine (Base) DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Free_Amine H₂N-CHR-CO-Resin (Free Amine) Carbanion->Free_Amine Release Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine (Michael Addition)

References

A Comprehensive Technical Guide to the Solubility of Fmoc-D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of protected amino acids is paramount for successful peptide synthesis and the development of novel therapeutics. This technical guide provides an in-depth analysis of the solubility profile of Fmoc-D-Isoleucine in a range of common laboratory solvents. The information presented herein is critical for optimizing reaction conditions, ensuring efficient purification, and developing stable formulations.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be more soluble in one another. This compound, with its large, nonpolar fluorenylmethyloxycarbonyl (Fmoc) protecting group and its amino acid core, exhibits a nuanced solubility profile. The bulky, aromatic Fmoc group contributes to favorable interactions with nonpolar and polar aprotic solvents, while the carboxyl and amide functionalities of the isoleucine moiety can engage in hydrogen bonding with protic solvents. However, the overall large nonpolar surface area of the molecule often limits its solubility in highly polar protic solvents like water.

Quantitative Solubility Profile of this compound

The following table summarizes the quantitative and qualitative solubility of this compound in various common laboratory solvents. The data is compiled from multiple sources and, where specific data for the D-isomer is unavailable, data for the L-isomer (Fmoc-L-Isoleucine) is used as a proxy due to their identical physical properties. All data is assumed to be at standard laboratory temperature (approximately 20-25°C) unless otherwise specified.

Solvent ClassSolvent NameAbbreviationSolubility (mg/mL)Solubility (mM)Observations
Polar Aprotic Dimethyl SulfoxideDMSO100283Highly soluble. Ultrasonic treatment may be required to achieve this concentration. The hygroscopic nature of DMSO can affect solubility.[1]
N,N-DimethylformamideDMF100283Highly soluble.[2]
N-Methyl-2-pyrrolidoneNMP> 141> 400Generally high solubility for Fmoc-amino acids, often exceeding 0.4 M.[3]
Acetone-Insoluble-Based on the general trend of low solubility in less polar solvents.
Ethyl AcetateEtOAcInsoluble-Based on the general trend of low solubility in less polar solvents.
AcetonitrileACNSlightly Soluble-Expected to have limited solubility.
Polar Protic MethanolMeOHSoluble-Readily dissolves, may show very faint turbidity.[4][5]
EthanolEtOHInsoluble-Fmoc-L-Isoleucine is reported as insoluble in ethanol.[6]
IsopropanolIPAInsoluble-Expected to be insoluble based on data for ethanol.
WaterH₂OSlightly Soluble-Fmoc-L-Isoleucine is reported as slightly soluble in water.[6] Fmoc-protected amino acids are generally sparingly soluble in aqueous solutions.[7]
Nonpolar DichloromethaneDCMSlightly Soluble-Generally considered a poor solvent for Fmoc-amino acids.[8][9] A reaction described using Fmoc-L-Isoleucine in DCM suggests some level of solubility.[6]
ChloroformCHCl₃Slightly Soluble-Expected to have limited solubility similar to DCM.
Toluene-Insoluble-Expected to be insoluble due to the significant polarity difference.
Hexane-Insoluble-Expected to be insoluble due to the significant polarity difference.

Note: The terms "Soluble," "Slightly Soluble," and "Insoluble" are qualitative descriptors. In a laboratory context, "soluble" typically implies a solubility of >10 mg/mL, "slightly soluble" is in the range of 1-10 mg/mL, and "insoluble" is <1 mg/mL.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The most common and reliable method is the shake-flask method, followed by a quantitative analysis of the saturated solution.

Shake-Flask Method for Equilibrium Solubility
  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used for this purpose.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation at a controlled temperature can be employed to accelerate this process.

  • Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

  • Quantification: Determine the concentration of this compound in the extracted sample using a suitable analytical technique.

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the saturated solution is then determined by comparing its peak area to the calibration curve.

    • UV-Vis Spectrophotometry: This method can be used if this compound has a distinct chromophore and does not suffer from interference from the solvent. A calibration curve is prepared by measuring the absorbance of standard solutions at a specific wavelength.

    • Gravimetric Analysis: This involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid. This method is less accurate for solvents with high boiling points and for compounds with low solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature (24-72h) add_excess->agitate centrifuge Centrifuge/Settle agitate->centrifuge extract Extract Supernatant centrifuge->extract quantify Quantify Concentration (e.g., HPLC, UV-Vis) extract->quantify report Report Solubility (mg/mL or M) quantify->report end End report->end

A generalized workflow for determining equilibrium solubility.

Factors Influencing Solubility and Practical Considerations

Several factors can influence the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Solvent Purity: The presence of impurities, particularly water in hygroscopic solvents like DMSO, can significantly alter the solubility of a compound.[1] Always use high-purity, dry solvents for accurate solubility measurements.

  • Physical Form of the Solute: The crystalline form (polymorphism) of this compound can affect its solubility. Different crystal lattices have different lattice energies, which in turn affects the energy required to dissolve the solid.

  • Aggregation: The planar, aromatic Fmoc group can promote self-assembly and aggregation through π-π stacking interactions, which can lead to lower than expected solubility.[10] Sonication can be a useful technique to break up aggregates and facilitate dissolution.[1][10]

Conclusion

This technical guide provides a detailed overview of the solubility profile of this compound in a variety of common laboratory solvents. The data presented, along with the experimental protocols and practical considerations, will aid researchers in the effective use of this important protected amino acid in peptide synthesis, drug discovery, and other scientific endeavors. The high solubility in polar aprotic solvents like DMSO and DMF makes them ideal choices for stock solutions and reaction media in solid-phase peptide synthesis. Conversely, its low solubility in nonpolar solvents and some polar protic solvents like ethanol and water is an important consideration for purification and precipitation steps.

References

Methodological & Application

Application Note: A Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble resin support.[1] The most prevalent strategy employs the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection.[][3] This method offers the advantage of milder reaction conditions compared to older Boc/Bzl strategies, making it suitable for a wide range of peptide sequences.[][3][4]

The incorporation of non-proteinogenic amino acids, such as D-isomers, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity. D-Isoleucine, a stereoisomer of the natural L-Isoleucine, is a β-branched amino acid.[5] This structural feature presents a significant challenge in SPPS due to steric hindrance around the α-carbon, which can impede coupling efficiency and lead to incomplete reactions or the need for optimized protocols.

This application note provides a comprehensive, step-by-step protocol for the successful incorporation of Fmoc-D-Isoleucine into a growing peptide chain using manual or automated SPPS, with a focus on overcoming the challenges associated with sterically hindered amino acids.

Materials and Reagents

Resins

The choice of resin depends on the desired C-terminal functionality of the peptide.[1][6]

  • Wang Resin: For C-terminal carboxylic acids.[1][6]

  • Rink Amide Resin: For C-terminal amides.[1][6]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: For C-terminal carboxylic acids or for the synthesis of protected peptide fragments.[6][7]

Reagents and Solvents
Reagent/SolventGradePurpose
This compoundPeptide Synthesis GradeAmino acid building block
Other Fmoc-L-Amino AcidsPeptide Synthesis GradeOther building blocks
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent
Dichloromethane (DCM)ACS GradeSolvent for washing and resin swelling
PiperidineACS GradeFmoc deprotection agent
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeBase for coupling reaction
HCTU, HATU, or HBTUPeptide Synthesis GradeCoupling/Activating agent
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis GradeCoupling additive (especially with DIC)
Diisopropylcarbodiimide (DIC)Peptide Synthesis GradeCoupling/Activating agent
Acetic AnhydrideACS GradeCapping agent
Trifluoroacetic Acid (TFA)Reagent GradeCleavage from resin
Triisopropylsilane (TIS)Reagent GradeScavenger for cleavage
1,2-Ethanedithiol (EDT)Reagent GradeScavenger for cleavage (for Cys)
PhenolACS GradeScavenger for cleavage
Diethyl Ether (Cold)ACS GradePeptide precipitation

Experimental Protocols

This protocol outlines the key cycles of SPPS: resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage.

Diagram: General Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow cluster_cycle SPPS Cycle (Repeated for each amino acid) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove piperidine & byproducts Coupling Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Prepare for coupling Wash2 DMF Wash Coupling->Wash2 Remove excess reagents Wash2->Deprotection Start next cycle Final_Cleavage Final Cleavage & Deprotection (TFA) Wash2->Final_Cleavage After final AA Start Start: Resin Swelling Start->Deprotection

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Step 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.

  • Add DMF or DCM to the resin (approx. 10 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6]

  • After swelling, drain the solvent.

Step 2: Fmoc Group Deprotection
  • Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[][6]

  • Agitate the mixture for 5-10 minutes at room temperature.[7] The reaction progress can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct.[3]

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[6]

Step 3: this compound Coupling

Due to the steric hindrance of the β-branched side chain of D-Isoleucine, optimized coupling conditions are critical for achieving high efficiency. A double coupling strategy is highly recommended.

Activation and Coupling Procedure:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent in DMF.

  • Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

  • Allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 60-120 minutes. Standard coupling times of 15-30 minutes are often insufficient for branched residues.[6]

  • Drain the coupling solution and wash the resin with DMF (3 times).

  • Recommended: Perform a second coupling (Double Coupling) by repeating steps 1-6 to ensure the reaction goes to completion.

  • After the final coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) and dry a small sample for a completion test.

Monitoring Coupling Completion: A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads.[8]

  • Blue beads: Indicate the presence of unreacted primary amines (incomplete coupling).

  • Colorless/Yellow beads: Indicate the absence of primary amines (complete coupling).

Step 4: Capping (Optional)

If the coupling of this compound is found to be incomplete after double coupling, any unreacted amino groups should be "capped" to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF.

Step 5: Final Cleavage and Deprotection

After the entire peptide sequence has been assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.

  • Wash the final peptide-resin with DCM and dry it under vacuum for at least 3 hours.[9]

  • Prepare a fresh cleavage cocktail. The composition depends on the amino acids present in the peptide.[10]

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.[10]

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small additional volume of fresh TFA.

  • Combine the filtrates.

Step 6: Peptide Precipitation and Isolation
  • Concentrate the TFA solution to a small volume using a rotary evaporator or a stream of nitrogen.

  • Add the concentrated peptide solution dropwise to a large volume of cold diethyl ether (approx. 10-fold excess) with stirring.

  • A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (e.g., by RP-HPLC) and characterization (e.g., by mass spectrometry).

Data Presentation: Reagent and Time Tables

Table 1: Recommended Reagent Equivalents (per 1 equiv. of resin functional groups)
ReagentStandard CouplingDifficult Coupling (D-Isoleucine) Purpose
Fmoc-Amino Acid3 - 5 equiv.4 - 5 equiv. (per coupling)Building Block
Coupling Agent (HCTU/HATU)2.9 - 4.5 equiv.3.8 - 4.8 equiv. (per coupling)Activation
Base (DIPEA/Collidine)6 - 10 equiv.8 - 10 equiv. (per coupling)Activation/Neutralization
Piperidine (in DMF)20% (v/v)20% (v/v)Fmoc Deprotection

Note: These are starting recommendations and may require optimization based on the specific sequence.

Table 2: Typical Reaction Times for SPPS Steps
StepStandard TimeRecommended Time for D-Isoleucine
Resin Swelling30-60 min30-60 min
Fmoc Deprotection2 x 5-10 min2 x 10-15 min
Coupling Reaction 30-60 min60-120 min (Double Coupling Recommended)
Capping (Optional)20-30 min20-30 min
Final Cleavage2-3 hours2-4 hours
Table 3: Common Cleavage Cocktail Compositions
Reagent NameComposition (v/v/v/w)Use Case
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)General-purpose cocktail for peptides with sensitive residues (Cys, Met, Trp).[10][11]
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)Good for Trp, Cys(Trt), His. Does not reduce Met(O).[11]
TFA/TIS/Water TFA / TIS / Water (95:2.5:2.5)Standard cocktail for simple peptides without sensitive residues.

Warning: Always handle TFA and other cleavage reagents in a well-ventilated fume hood with appropriate personal protective equipment.[9]

References

Application Notes and Protocols for Fmoc Deprotection of D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for an orthogonal protection strategy in the synthesis of complex peptides.[1][2] D-Isoleucine, a stereoisomer of the naturally occurring L-Isoleucine, is a crucial building block in the design of peptide-based therapeutics, offering increased stability against enzymatic degradation. The efficient removal of the Fmoc group from D-Isoleucine is a critical step in the stepwise elongation of the peptide chain.

These application notes provide a detailed overview of the standard procedure for the Fmoc deprotection of D-Isoleucine, including the reaction mechanism, detailed protocols for both manual and automated synthesis, methods for monitoring reaction completion, and a discussion of potential side reactions.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. The process is typically carried out using a secondary amine, most commonly piperidine, in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[3][4] The mechanism proceeds in two main steps:

  • Proton Abstraction: The secondary amine acts as a base and abstracts the acidic proton on the C9 carbon of the fluorenyl ring system.[3]

  • β-Elimination: This initial deprotonation leads to a β-elimination reaction, resulting in the formation of a dibenzofulvene (DBF) intermediate and the release of carbamic acid, which subsequently decarboxylates. The highly reactive DBF electrophile is trapped by the excess secondary amine to form a stable adduct, driving the reaction to completion.[2][5]

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection can be influenced by several factors, including the concentration of the basic reagent, reaction time, temperature, and the steric hindrance of the amino acid residue. For β-branched amino acids like isoleucine, the reaction may proceed more slowly compared to sterically unhindered amino acids.

Table 1: Common Reagents and Conditions for Fmoc Deprotection

ReagentConcentration in DMFTypical Reaction TimeTemperatureNotes
Piperidine20% (v/v)5-20 minutesRoom TemperatureThe most common and standard reagent.[6][7]
Piperazine20% (v/v)10-30 minutesRoom TemperatureAn alternative that can sometimes reduce side reactions.[8]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2-5% (v/v) with a scavenger1-5 minutesRoom TemperatureA stronger, non-nucleophilic base for faster deprotection. Often used with a nucleophilic scavenger like piperidine.[5]

Table 2: Typical Two-Step Fmoc Deprotection Protocol Timings

StepReagentDurationPurpose
First Deprotection20% Piperidine in DMF1-3 minutesInitial rapid removal of the Fmoc group.
Second Deprotection20% Piperidine in DMF10-15 minutesEnsures complete deprotection, especially for sterically hindered residues.

Experimental Protocols

Manual Fmoc Deprotection of Resin-Bound D-Isoleucine

This protocol is suitable for a standard solid-phase peptide synthesis on a 0.1 mmol scale.

Materials:

  • Fmoc-D-Isoleucine-loaded resin (e.g., Wang, Rink Amide)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solution: DMF

  • Solid-phase synthesis reaction vessel with a sintered glass frit

  • Shaker or nitrogen bubbling apparatus for agitation

Procedure:

  • Resin Swelling: Swell the this compound-loaded resin in DMF for 30-60 minutes in the reaction vessel.[7]

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 1-3 minutes at room temperature.[4]

  • Solution Removal: Drain the piperidine solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for 10-15 minutes at room temperature.

  • Solution Removal: Drain the piperidine solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.[9]

Automated Fmoc Deprotection

Modern automated peptide synthesizers are pre-programmed for Fmoc deprotection cycles. The standard parameters generally follow the principles of the manual protocol.

Typical Automated Synthesizer Cycle:

  • Addition of 20% piperidine in DMF to the reaction vessel containing the resin.

  • Agitation for a pre-set time (often a two-stage deprotection as described above).

  • Draining of the deprotection solution.

  • A series of DMF washes to remove residual reagents.

Many automated synthesizers can monitor the completion of the deprotection reaction in real-time.[10]

Monitoring the Deprotection Reaction

The completion of the Fmoc deprotection can be monitored by detecting the presence of the free N-terminal amine or by quantifying the released Fmoc chromophore.

Qualitative Monitoring:

  • Kaiser Test (Ninhydrin Test): This is a colorimetric test that gives a positive blue/purple result in the presence of primary amines. A sample of the resin beads is heated with ninhydrin reagents. This test is not suitable for N-terminal proline residues.[11]

Quantitative Monitoring:

  • UV Spectrophotometry: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm. By monitoring the absorbance of the solution flowing from the reaction vessel during the deprotection and washing steps, the reaction progress can be followed in real-time. The deprotection is considered complete when the absorbance returns to baseline.[9][10]

Potential Side Reactions

While the Fmoc deprotection with piperidine is generally efficient, some side reactions can occur, particularly with sensitive amino acid sequences. For β-branched amino acids like isoleucine, the primary concern is incomplete deprotection due to steric hindrance.

  • Incomplete Deprotection: If the Fmoc group is not completely removed, the subsequent coupling reaction will not occur, leading to a deletion sequence in the final peptide. This can be mitigated by using a two-step deprotection protocol or extending the deprotection time.

  • Aspartimide Formation: In sequences containing aspartic acid, piperidine can catalyze the formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides.[12]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to the cleavage of the dipeptide from the resin.

Visual Representations

Fmoc_Deprotection_Mechanism Fmoc_Resin This compound-Resin Proton_Abstraction Proton Abstraction Fmoc_Resin->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Trapping Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Beta_Elimination β-Elimination Intermediate->Beta_Elimination Free_Amine H₂N-D-Isoleucine-Resin Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF DBF->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Fmoc_Deprotection_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_washing Washing cluster_next_step Proceed to Next Step Swell_Resin Swell this compound Resin in DMF Drain_DMF Drain DMF Swell_Resin->Drain_DMF Add_Piperidine1 Add 20% Piperidine/DMF (1-3 min) Drain_DMF->Add_Piperidine1 Drain_Piperidine1 Drain Solution Add_Piperidine1->Drain_Piperidine1 Add_Piperidine2 Add 20% Piperidine/DMF (10-15 min) Drain_Piperidine1->Add_Piperidine2 Drain_Piperidine2 Drain Solution Add_Piperidine2->Drain_Piperidine2 Wash_DMF Wash with DMF (5-7x) Drain_Piperidine2->Wash_DMF Kaiser_Test Optional: Kaiser Test Wash_DMF->Kaiser_Test Next_Coupling Ready for Next Amino Acid Coupling Wash_DMF->Next_Coupling Kaiser_Test->Next_Coupling

Caption: Experimental workflow for Fmoc deprotection.

References

Application Notes and Protocols for Coupling Reagents Compatible with Fmoc-D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Coupling Fmoc-D-Isoleucine

This compound, like other β-branched and sterically hindered amino acids, presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky side chain adjacent to the α-carbon slows down the kinetics of peptide bond formation. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide. Furthermore, the prolonged reaction times and harsh conditions often required can increase the risk of racemization at the α-carbon, compromising the stereochemical integrity of the product.[1]

The mechanism of racemization for urethane-protected amino acids, such as Fmoc-derivatives, typically proceeds through the formation of a 5(4H)-oxazolone intermediate.[1] This process is accelerated by the presence of strong bases and elevated temperatures.[2] Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is critical to achieve high coupling efficiency while minimizing epimerization.

This document provides a detailed guide to the most effective coupling reagents for this compound, including comparative data, detailed experimental protocols, and visual workflows to aid in reagent selection and application.

Recommended Coupling Reagents

The most successful coupling strategies for sterically hindered amino acids like this compound rely on highly reactive reagents that can accelerate amide bond formation without promoting racemization. Modern coupling reagents are broadly classified into onium (aminium/uronium and phosphonium) salts and carbodiimides used with additives.

  • Onium Salts: These reagents, such as HATU and COMU, form highly reactive intermediates (active esters) that facilitate rapid coupling.[1][3]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt that forms a highly reactive OAt-ester.[4][5] The 7-azabenzotriazole (HOAt) moiety makes the active ester more susceptible to nucleophilic attack than HOBt-based esters, leading to faster and more complete couplings.[5]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure.[6] It demonstrates coupling efficiencies comparable or superior to HATU, particularly for challenging sequences.[1][7] Its key advantages include a better safety profile (non-explosive), reduced allergenic potential, and water-soluble byproducts that simplify purification.[6][8]

  • Carbodiimides with Additives: This classic approach remains highly effective, especially when minimizing racemization is the top priority.

    • DIC/OxymaPure: The combination of a carbodiimide, such as Diisopropylcarbodiimide (DIC), with an additive is a robust method.[2] OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive and highly efficient alternative to HOBt and HOAt.[9] This combination is particularly recommended for minimizing racemization as it can be performed without the pre-activation step in the presence of a strong tertiary amine base, which is a common promoter of racemization with onium salts.[1][2]

Comparative Data of Key Coupling Reagents

The following table summarizes the performance characteristics of the recommended coupling reagents for sterically hindered amino acids. Quantitative values for racemization can be sequence- and condition-dependent; the data presented are indicative of relative performance.

Reagent/SystemReagent TypeTypical Equivalents (AA:Reagent:Base)Typical TimeCoupling EfficiencyRacemization RiskKey Advantages & Considerations
HATU/DIPEA Uronium Salt1 : 0.95 : 230 min - 4 hrVery HighLow to ModerateHighly efficient, fast kinetics.[4] Base (DIPEA) can promote racemization.[1] Benzotriazole-based (potentially explosive).[3]
COMU/DIPEA Uronium Salt1 : 1 : 230 min - 2 hrVery HighVery LowSuperior efficiency for hindered couplings.[6] Non-explosive, safer profile.[8] Water-soluble byproducts.[7]
DIC/OxymaPure Carbodiimide + Additive1 : 1 : 11 - 4 hrHighVery LowExcellent for suppressing racemization.[2][9] Non-explosive. Ideal for sensitive amino acids. Reaction may be slower than with onium salts.

Note: Equivalents are relative to the amino acid. Base is typically N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Reaction times are estimates and should be monitored (e.g., via Kaiser test).

Visualization of Workflows and Mechanisms

The following diagrams illustrate the general peptide synthesis cycle, a decision-making workflow for reagent selection, and the chemical activation mechanism.

spss_workflow Resin Resin-NH-AA(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Step: Fmoc-AA(n+1)-OH + Coupling Reagent + Base (in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Final Resin-NH-AA(n+1) Washing2->Final Cycle Repeat Cycle Cycle->Deprotection for next residue Final->Cycle

Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

reagent_selection Start Start: Coupling a Sterically Hindered AA (e.g., Fmoc-D-Ile-OH) Question1 Is minimizing racemization the absolute top priority? Start->Question1 Question2 Is maximum coupling speed and efficiency required? Question1->Question2 No Reagent_DIC Use DIC/OxymaPure (Carbodiimide method) Question1->Reagent_DIC Yes Question2->Reagent_DIC No, balanced approach Reagent_Onium Use a high-efficiency Onium Salt Question2->Reagent_Onium Yes Question3 Prioritize safety and 'green' byproducts? Reagent_Onium->Question3 Reagent_COMU Use COMU (High efficiency, safer) Reagent_HATU Use HATU (Proven high efficiency) Question3->Reagent_COMU Yes Question3->Reagent_HATU No

Caption: Decision tree for selecting a coupling reagent for hindered amino acids.

activation_mechanism cluster_onium Onium Salt (e.g., HATU) cluster_carbodiimide Carbodiimide (e.g., DIC/Oxyma) AA1 Fmoc-AA-COOH ActiveEster1 Fmoc-AA-OAt (Highly Reactive Ester) AA1->ActiveEster1 + HATU HATU HATU + Base PeptideBond Fmoc-AA-CO-NH-Peptide-Resin ActiveEster1->PeptideBond AA2 Fmoc-AA-COOH Intermediate O-Acylisourea (Intermediate) AA2->Intermediate + DIC DIC DIC Oxyma OxymaPure ActiveEster2 Fmoc-AA-Oxyma (Reactive Ester) Intermediate->ActiveEster2 + Oxyma ActiveEster2->PeptideBond Peptide H₂N-Peptide-Resin Peptide->PeptideBond

Caption: Simplified activation pathways for Onium Salt vs. Carbodiimide systems.

Experimental Protocols

The following are generalized protocols for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjust volumes and equivalents as necessary based on resin loading and scale. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: HATU-Mediated Coupling

This protocol is designed for high efficiency and is suitable for most hindered couplings.[4]

Materials:

  • This compound (5 eq., 0.5 mmol)

  • HATU (4.75 eq., 0.475 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (10 eq., 1.0 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with free N-terminal amine (0.1 mmol)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Preparation: a. Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using the deprotection solution (e.g., 2 x 10 min treatments). b. Wash the deprotected resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Activation Solution Preparation (Pre-activation): a. In a separate glass vial, dissolve this compound (0.5 mmol) and HATU (0.475 mmol) in ~2 mL of DMF. b. Add DIPEA (1.0 mmol) to the solution. c. Mix gently (vortex) for 1-2 minutes. Note: Do not let the activation mixture stand for extended periods before adding to the resin, as this can increase racemization.

  • Coupling Reaction: a. Drain the DMF from the washed resin. b. Immediately add the freshly prepared activation solution to the resin. c. Agitate the reaction vessel using a shaker or nitrogen bubbling at room temperature. d. Allow the coupling to proceed for 1 to 4 hours.

  • Monitoring and Completion: a. Monitor the reaction for completion by taking a small sample of resin beads and performing a Kaiser test. A negative test (beads remain yellow/colorless) indicates a complete reaction. b. If the reaction is incomplete after 2 hours, consider extending the reaction time or performing a second coupling (double coupling).

  • Washing: a. Once the reaction is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (3 x 1 min), DCM (2 x 1 min), and finally DMF (2 x 1 min) to prepare for the next deprotection step.

Protocol 2: COMU-Mediated Coupling

This protocol offers high efficiency with an improved safety profile and easier workup due to water-soluble byproducts.[6][7]

Materials:

  • This compound (5 eq., 0.5 mmol)

  • COMU (5 eq., 0.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (10 eq., 1.0 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with free N-terminal amine (0.1 mmol)

Procedure:

  • Resin Preparation: a. Perform Fmoc deprotection and wash the resin as described in Protocol 1 (Steps 1a-1b).

  • Activation and Coupling (In-situ): a. In a separate vial, dissolve this compound (0.5 mmol) and COMU (0.5 mmol) in ~2 mL of DMF. b. Drain the DMF from the washed resin. c. Add the this compound/COMU solution to the resin. d. Immediately add DIPEA (1.0 mmol) to the resin slurry. A color change is often observed, which can serve as a visual indicator of the reaction.[6] e. Agitate the reaction vessel at room temperature for 30 minutes to 2 hours.

  • Monitoring and Washing: a. Monitor the reaction using the Kaiser test as described in Protocol 1 (Step 4a). b. Once complete, drain the solution and wash the resin as described in Protocol 1 (Step 5).

Protocol 3: DIC/OxymaPure-Mediated Coupling

This protocol is the method of choice when the primary goal is to minimize racemization.[2][9]

Materials:

  • This compound (5 eq., 0.5 mmol)

  • OxymaPure (5 eq., 0.5 mmol)

  • Diisopropylcarbodiimide (DIC) (5 eq., 0.5 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with free N-terminal amine (0.1 mmol)

Procedure:

  • Resin Preparation: a. Perform Fmoc deprotection and wash the resin as described in Protocol 1 (Steps 1a-1b).

  • Coupling Reaction (No Base Pre-activation): a. In a separate vial, dissolve this compound (0.5 mmol) and OxymaPure (0.5 mmol) in ~2 mL of DMF. b. Drain the DMF from the washed resin. c. Add the this compound/OxymaPure solution to the resin. d. Add DIC (0.5 mmol) to the resin slurry. Note: DIC is the activator and does not require a tertiary amine base like DIPEA for the coupling reaction itself, which is key to suppressing racemization. e. Agitate the reaction vessel at room temperature for 1 to 4 hours.

  • Monitoring and Washing: a. Monitor the reaction using the Kaiser test. This method may be slightly slower than onium salt methods. b. Once complete, drain the solution and wash the resin thoroughly as described in Protocol 1 (Step 5). The urea byproduct from DIC is soluble in DMF and DCM.[1]

Troubleshooting and Final Remarks

  • Incomplete Coupling: If a Kaiser test remains positive, a "double coupling" can be performed by draining the reaction solution, washing with DMF, and repeating the coupling protocol with a fresh solution of activated amino acid.

  • Aggregation: For difficult or hydrophobic sequences prone to aggregation, switching the solvent to N-Methyl-2-pyrrolidone (NMP) or using a 1:1 mixture of DMF/DCM may improve results.[10]

  • Base Selection: While DIPEA is common, the more sterically hindered and weaker base 2,4,6-collidine can be substituted to further reduce the risk of racemization when using onium salt reagents.[1]

The choice of coupling reagent for this compound is a critical decision that impacts yield, purity, and stereochemical integrity. For maximum speed and efficiency, onium salts like HATU and COMU are excellent choices, with COMU offering a superior safety and environmental profile.[4][6] When racemization is the paramount concern, the DIC/OxymaPure system provides a robust and reliable method for introducing this and other sensitive amino acids.[2] Proper execution of these protocols will enable the successful incorporation of this compound into complex peptide targets.

References

Application Notes and Protocols: Enhancing Antimicrobial Peptides with Fmoc-D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a promising class of therapeutic agents due to their broad-spectrum activity and unique mechanisms of action that can circumvent conventional antibiotic resistance. However, their clinical application is often hindered by their susceptibility to proteolytic degradation in biological systems.[1] A key strategy to overcome this limitation is the incorporation of non-natural D-amino acids, such as D-Isoleucine, into the peptide sequence.

The substitution of L-amino acids with their D-enantiomers can render AMPs resistant to proteases, which are stereospecific for L-amino acids.[2][3] This modification can significantly enhance peptide stability and bioavailability without compromising, and in some cases even improving, antimicrobial efficacy.[4][5] This document provides detailed application notes on the benefits of incorporating Fmoc-D-Isoleucine into AMPs and comprehensive protocols for the synthesis and evaluation of these modified peptides.

Key Advantages of D-Isoleucine Incorporation

Incorporating D-Isoleucine into antimicrobial peptides offers several key advantages:

  • Enhanced Proteolytic Stability: D-amino acid substitutions make peptides highly resistant to degradation by proteases found in serum and secreted by bacteria.[2][6] This increased stability can lead to a longer in vivo half-life and sustained therapeutic effect.

  • Maintained or Improved Antimicrobial Activity: Peptides with D-amino acid substitutions often retain antimicrobial activity comparable to their all-L-amino acid counterparts and, in some instances, show improved potency.[4] The antimicrobial action of many AMPs is primarily dependent on their physical interaction with the bacterial membrane, a target that is not chiral-specific.[4]

  • Reduced Cytotoxicity: The incorporation of D-amino acids can lead to a decrease in hemolytic activity and cytotoxicity towards mammalian cells.[4][7] This improved selectivity enhances the therapeutic window of the AMP.

  • Overcoming Resistance: Modified AMPs with unnatural amino acids can be effective against multi-drug resistant bacterial strains.[8]

Data Summary: Effects of D-Amino Acid Substitution

The following tables summarize quantitative data from various studies on the impact of D-amino acid incorporation on antimicrobial activity, hemolytic activity, and cytotoxicity.

Table 1: Minimum Inhibitory Concentration (MIC) of D-Amino Acid Substituted AMPs

PeptideOriginal SequenceModificationTarget OrganismOriginal MIC (µM)Modified MIC (µM)Reference
Polybia-MPIIDWKKLLDAAKQIL-NH2All D-amino acid enantiomer (D-MPI)E. coli168[4]
S. aureus88[4]
C. albicans3216[4]
Polybia-CPILGTILGLLKSL-NH2All D-amino acid enantiomer (D-CP)E. coli1616[6]
S. aureus88[6]
Piscidin-1FFHHIFRGIVHVGKTIHRLVTGI16K substitutionA. baumannii44[9]
S. aureus (MRSA)44[9]

Table 2: Hemolytic and Cytotoxic Activity of D-Amino Acid Substituted AMPs

PeptideModificationHemolytic Activity (HC50 in µM)Cytotoxicity (IC50 in µM) vs. Cell LineReference
Polybia-MPIAll D-amino acid enantiomer (D-MPI)> 256 (decreased compared to original)Not specified[4]
Polybia-CPAll D-amino acid enantiomer (D-CP)> 256 (decreased compared to original)Not specified[6]
CM15D-Lysine substitutionsSignificantly increased (less hemolytic)78 - 130 vs. RAW264.7 macrophages (increased)[10]
Piscidin-1I16K substitution> 200 (increased)> 100 vs. HEK-293[9]

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of AMPs incorporating this compound.

Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of an antimicrobial peptide incorporating this compound using Fmoc solid-phase peptide synthesis (SPPS).[11][12][13]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-amino acids and this compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • ddH2O

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the desired Fmoc-amino acid (or this compound) and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete (yellow/clear beads), drain the solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/ddH2O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[12]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Workflow Resin Fmoc-Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA/D-Ile, DIC, Oxyma) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for each a.a. in sequence Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) & Analysis (MS) Cleavage->Purification

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the MIC of the synthesized peptides against bacterial strains, adapted from CLSI guidelines with modifications for cationic peptides.[14][15][16]

Materials:

  • Synthesized antimicrobial peptide

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CA-MHB)

  • Sterile 96-well polypropylene microtiter plates (low-binding)

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Procedure:

  • Peptide Preparation:

    • Prepare a stock solution of the peptide in sterile water or 0.01% acetic acid.

    • Perform serial two-fold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide loss.[15] The final concentrations should typically range from 128 µg/mL to 0.25 µg/mL.

  • Bacterial Inoculum Preparation:

    • Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[15]

  • Assay Plate Setup:

    • In a sterile 96-well polypropylene plate, add 50 µL of the diluted bacterial suspension to each well.

    • Add 50 µL of each peptide dilution to the corresponding wells, resulting in a total volume of 100 µL.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which there is ≥90% inhibition of growth compared to the positive control.

MIC_Assay_Workflow cluster_prep Preparation Peptide_Dilutions Prepare Serial Peptide Dilutions Assay_Plate In 96-well plate: 50 µL Bacteria + 50 µL Peptide Peptide_Dilutions->Assay_Plate Bacterial_Inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Bacterial_Inoculum->Assay_Plate Incubation Incubate at 37°C for 18-24h Assay_Plate->Incubation Measurement Observe for visible growth or measure OD600 Incubation->Measurement Result Determine MIC Measurement->Result

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol for Hemolysis Assay

This protocol measures the lytic activity of the synthesized peptides against human red blood cells (RBCs) as an indicator of cytotoxicity.[17][18][19]

Materials:

  • Synthesized antimicrobial peptide

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • Sterile 96-well V-bottom microtiter plates

  • Centrifuge

  • Spectrophotometer or microplate reader

Procedure:

  • RBC Preparation:

    • Centrifuge fresh human blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate the plasma and buffy coat.

    • Wash the RBCs three times with cold PBS, centrifuging at 1,000 x g for 10 minutes after each wash.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Plate Setup:

    • Prepare serial dilutions of the peptide in PBS in a 96-well plate (e.g., from 256 µM to 1 µM).

    • Add 50 µL of each peptide dilution to the wells.

    • Add 50 µL of PBS to the negative control wells (0% hemolysis).

    • Add 50 µL of 1% Triton X-100 to the positive control wells (100% hemolysis).

  • Incubation:

    • Add 50 µL of the 2% RBC suspension to all wells.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm (hemoglobin release).

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

Hemolysis_Assay_Workflow Prepare_RBCs Prepare 2% RBC Suspension Incubate_RBCs Add RBCs to all wells and Incubate at 37°C for 1h Prepare_RBCs->Incubate_RBCs Prepare_Peptides Prepare Peptide Dilutions in 96-well Plate Add_Controls Add Positive (Triton X-100) and Negative (PBS) Controls Prepare_Peptides->Add_Controls Add_Controls->Incubate_RBCs Centrifuge_Plate Centrifuge plate to pellet intact RBCs Incubate_RBCs->Centrifuge_Plate Transfer_Supernatant Transfer supernatant to a new plate Centrifuge_Plate->Transfer_Supernatant Measure_Absorbance Measure Absorbance at 450 nm Transfer_Supernatant->Measure_Absorbance Calculate_Hemolysis Calculate % Hemolysis Measure_Absorbance->Calculate_Hemolysis

Caption: Workflow for the hemolysis assay.

Protocol for Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of the peptides against a mammalian cell line (e.g., HEK-293 or HaCaT) using the MTT assay.[20][21][22]

Materials:

  • Synthesized antimicrobial peptide

  • Mammalian cell line (e.g., HEK-293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the peptide dilutions to the wells.

    • Include untreated cells as a negative control.

    • Incubate for another 24-48 hours.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) x 100

MTT_Assay_Workflow Seed_Cells Seed Mammalian Cells in 96-well Plate Incubate_24h Incubate for 24h for cell attachment Seed_Cells->Incubate_24h Treat_Peptide Treat cells with Peptide Dilutions Incubate_24h->Treat_Peptide Incubate_24_48h Incubate for 24-48h Treat_Peptide->Incubate_24_48h Add_MTT Add MTT solution and Incubate for 4h Incubate_24_48h->Add_MTT Dissolve_Formazan Remove medium and add DMSO to dissolve formazan Add_MTT->Dissolve_Formazan Measure_Absorbance Measure Absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cell viability assay.

Conclusion

The incorporation of this compound into antimicrobial peptides is a highly effective strategy to enhance their therapeutic potential. This modification significantly improves proteolytic stability while maintaining or even enhancing antimicrobial activity and reducing cytotoxicity. The protocols provided in this document offer a comprehensive guide for the synthesis and evaluation of these promising next-generation antimicrobial agents. By following these standardized methods, researchers can effectively screen and develop novel peptide-based therapeutics to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols for Enhancing Peptide Proteolytic Resistance with Fmoc-D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides offer significant therapeutic potential due to their high specificity and potency. However, their clinical application is often hindered by a short in vivo half-life, primarily due to rapid degradation by proteases.[1] A leading strategy to overcome this limitation is the incorporation of non-canonical amino acids, such as D-amino acids, into the peptide sequence.[2] Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.[3] By substituting a natural L-amino acid with its D-enantiomer, the resulting peptide becomes significantly more resistant to enzymatic degradation.[4][5]

Fmoc-D-Isoleucine is a key building block used in solid-phase peptide synthesis (SPPS) to introduce a D-isoleucine residue. This strategic substitution can dramatically enhance the metabolic stability and pharmacokinetic profile of a peptide therapeutic, increasing its half-life and bioavailability.[6] These application notes provide an overview, quantitative data, and detailed protocols for utilizing this compound to develop protease-resistant peptides.

Principle of Proteolytic Resistance via D-Amino Acid Incorporation

The fundamental mechanism behind the enhanced stability of D-amino acid-containing peptides lies in the stereospecificity of proteases. The active site of a protease is a precisely arranged three-dimensional pocket that recognizes the specific side chains and backbone conformation of its L-amino acid substrate. The introduction of a D-amino acid, such as D-Isoleucine, alters the peptide backbone's local conformation and presents a stereochemically incompatible structure to the enzyme's active site.[7][8] This steric hindrance prevents the formation of the enzyme-substrate complex necessary for proteolysis, rendering the peptide bond resistant to cleavage.[7]

Protease_Interaction Figure 1. Mechanism of Protease Resistance cluster_L L-Isoleucine Peptide cluster_D D-Isoleucine Peptide L_Peptide ...-L-Ala-L-Ile-L-Val-... Protease_L Protease Active Site L_Peptide->Protease_L Binding Cleavage X Protease_L->Cleavage Catalysis Product1 Peptide Fragment 1 Cleavage->Product1 Product2 Peptide Fragment 2 Cleavage->Product2 D_Peptide ...-L-Ala-D-Ile-L-Val-... Protease_D Protease Active Site D_Peptide->Protease_D Misfit No_Binding Steric Hindrance (No Cleavage) Protease_D->No_Binding

Figure 1. Steric hindrance prevents protease binding to D-amino acid peptides.

Quantitative Data Summary: Proteolytic Stability

The incorporation of D-Isoleucine in place of L-Isoleucine significantly increases peptide stability in various biological media. The following table summarizes representative data comparing the proteolytic stability of a hypothetical peptide (Peptide-L-Ile) with its D-Isoleucine-substituted analog (Peptide-D-Ile). Data is based on typical results reported in the literature where D-amino acid substitution enhances stability against proteases like trypsin or in plasma.[9][10][11]

Parameter Peptide-L-Ile Peptide-D-Ile Condition Reference Method
Half-life (t½) in Human Serum ~15 minutes> 12 hours37°C IncubationHPLC/LC-MS Analysis
% Remaining after 4h with Trypsin < 5%> 95%37°C, 1:100 Enzyme:PeptideHPLC Analysis
% Remaining after 24h with Proteinase K < 1%~60%37°C, 1:100 Enzyme:PeptideHPLC Analysis[10][12]
% Remaining after 8h in Human Plasma ~10%> 90%37°C IncubationHPLC/LC-MS Analysis[10]

Experimental Protocols

Protocol 1: Synthesis of a D-Isoleucine Containing Peptide via Fmoc-SPPS

This protocol outlines the standard procedure for solid-phase peptide synthesis (SPPS) using Fmoc chemistry to incorporate this compound.

Materials:

  • Rink Amide or Wang resin

  • Fmoc-protected L-amino acids

  • This compound (Fmoc-D-Ile-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU/HCTU or DIC/Oxyma

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove piperidine.

  • Amino Acid Coupling: a. Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 eq.) in DMF. b. Add DIPEA (6-10 eq.) to activate the carboxyl group. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. d. For this compound: Use the same procedure as for other amino acids. Ensure complete dissolution and activation before adding to the resin.

  • Washing: Drain the coupling solution and wash the resin with DMF (x5) and DCM (x3).

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under a stream of nitrogen. b. Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using LC-MS.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes how to assess and compare the stability of L- and D-isoleucine-containing peptides in the presence of a specific protease or in human serum.

Workflow_Proteolysis_Assay Figure 2. Experimental Workflow for Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_L Prepare Stock Soln (Peptide-L-Ile) Incubate_L Incubate Peptide-L-Ile + Protease at 37°C Peptide_L->Incubate_L Peptide_D Prepare Stock Soln (Peptide-D-Ile) Incubate_D Incubate Peptide-D-Ile + Protease at 37°C Peptide_D->Incubate_D Enzyme Prepare Protease Soln (e.g., Trypsin or Serum) Enzyme->Incubate_L Enzyme->Incubate_D Quench Quench Reaction (e.g., TFA/Acetonitrile) Incubate_L->Quench At t=0, 1, 4, 8, 24h Incubate_D->Quench At t=0, 1, 4, 8, 24h HPLC Analyze by RP-HPLC Quench->HPLC Data Quantify Peak Area (Calculate % Remaining) HPLC->Data

References

Application of Fmoc-D-Isoleucine in Peptide Drug Development: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability. Fmoc-D-Isoleucine, the 9-fluorenylmethoxycarbonyl-protected form of D-Isoleucine, is a critical building block in this endeavor. Its use in solid-phase peptide synthesis (SPPS) allows for the strategic replacement of L-Isoleucine to enhance proteolytic resistance, modulate conformation, and ultimately improve the pharmacokinetic profile of peptide therapeutics.

This document provides detailed application notes on the utility of this compound and comprehensive protocols for its incorporation into synthetic peptides.

Key Applications of this compound

The primary application of this compound in peptide drug development is to confer resistance to enzymatic degradation.[1] Natural proteases are stereospecific for L-amino acids, and the introduction of a D-enantiomer at or near a cleavage site creates a stereochemical mismatch that hinders enzyme binding and catalysis.[1] This steric hindrance is a fundamental reason why peptides containing D-amino acids exhibit significantly enhanced stability.[1]

Benefits of Incorporating D-Isoleucine:

  • Enhanced Proteolytic Stability: Substitution of L-Isoleucine with D-Isoleucine can dramatically increase a peptide's half-life in biological fluids by preventing degradation by proteases.[1][2]

  • Modulation of Secondary Structure: The introduction of a D-amino acid can induce or stabilize specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.[3][4]

  • Improved Pharmacokinetic Properties: By increasing stability, the in vivo circulation time of the peptide drug is extended, potentially leading to improved bioavailability and less frequent dosing regimens.[1]

  • Receptor Selectivity and Affinity: Altering the stereochemistry at a specific position can influence how a peptide interacts with its target receptor, sometimes leading to increased affinity or altered selectivity.

While no major FDA-approved peptide drugs explicitly list D-Isoleucine in their publicly available sequence, the principles of its use are well-established through numerous research peptides and the broader class of D-amino acid-containing therapeutics. For instance, the incorporation of other D-amino acids, like D-Phenylalanine in the α-melanocyte-stimulating hormone analogue Bremelanotide, is a validated strategy to increase stability and potency.[4][5]

Quantitative Data: Enhanced Stability with D-Amino Acid Substitution

The substitution of an L-amino acid with its D-enantiomer provides a significant barrier to enzymatic digestion. The following table, synthesized from data on a model antimicrobial peptide, illustrates the typical stability enhancement observed when a D-amino acid is incorporated. While this data features D-Leucine, the principle of steric protection against proteolysis is directly applicable to D-Isoleucine.

Peptide VariantTime (hours)Remaining Peptide (%)
L-amino acid Peptide 0100
145
510
18<1
240
D-amino acid Substituted Peptide 0100
198
585
1865
2458
Table 1: Comparative enzymatic stability of an L-amino acid peptide versus its D-amino acid substituted analogue in the presence of trypsin. The data demonstrates a dramatic increase in half-life for the D-amino acid containing peptide.[2]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - this compound Coupling

This protocol outlines the manual steps for incorporating this compound into a peptide sequence using standard Fmoc/tBu chemistry on a resin support.

Materials:

  • Fmoc-D-Ile-OH

  • Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin pre-loaded with the C-terminal amino acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Activation Solution:

    • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Kaiser Test Kit (for monitoring coupling completion)

  • Reaction vessel for manual synthesis

Procedure:

  • Resin Swelling:

    • Place the resin (e.g., 0.1 mmol scale) in the reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 1 hour with gentle agitation.[6]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 3-5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.[6]

  • This compound Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Ile-OH (4 equivalents relative to resin loading) and HBTU/HATU (3.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution. The solution will typically change color, indicating activation.

    • Immediately add the activated this compound solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of the β-branched side chain of isoleucine, a longer coupling time or double coupling may be necessary.[7]

    • After the reaction, drain the coupling solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (3 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Take a small sample of the resin beads and perform a Kaiser test.

    • A blue bead color indicates the presence of free primary amines, signifying an incomplete coupling. If the test is positive, repeat the coupling step (Step 3).

    • A yellow/colorless bead indicates a complete reaction.

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

Materials:

  • Peptidyl-resin (fully synthesized)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers. A common mixture (Reagent K) is:

    • TFA (92.5%)

    • Water (2.5%)

    • Triisopropylsilane (TIS) (2.5%)

    • Dithiothreitol (DTT) or Ethanedithiol (EDT) (2.5%) (especially if Cys is present)

  • Cold diethyl ether

  • Centrifuge and tubes

Procedure:

  • Wash the final peptidyl-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this step 2-3 times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Analysis by RP-HPLC and Mass Spectrometry

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of 0.1% TFA in water and acetonitrile.

  • RP-HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30 minutes.

    • Monitor the elution profile using a UV detector at 214 nm or 220 nm.

  • Mass Spectrometry:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the synthesized peptide.

    • The observed mass should correspond to the calculated theoretical mass of the peptide containing D-Isoleucine.

Visualizations: Workflows and Signaling Pathways

General Workflow for Peptide Drug Development Incorporating this compound

The following diagram illustrates the overall process from initial synthesis to final analysis of a peptide containing D-Isoleucine.

G cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_analysis Analysis & Characterization Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. This compound Coupling (HBTU/DIPEA) Deprotection->Coupling Wash 4. Washing Coupling->Wash Repeat 5. Repeat for Sequence Elongation Wash->Repeat Repeat->Deprotection Next Cycle Cleavage 6. Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Precipitation 7. Ether Precipitation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification HPLC 9. Analytical HPLC (Purity Check) Purification->HPLC MS 10. Mass Spectrometry (Identity Confirmation) HPLC->MS Stability 11. Enzymatic Stability Assay MS->Stability

Caption: Experimental workflow for the synthesis and analysis of a peptide containing D-Isoleucine.

Illustrative Signaling Pathway: Oxytocin Receptor

While a specific D-Isoleucine-containing drug targeting a unique pathway is not prominently documented, we can illustrate the mechanism of a related peptide therapeutic. Carbetocin, a long-acting oxytocin analogue used to prevent postpartum hemorrhage, demonstrates how peptide drugs function. It contains modifications for stability, a principle shared with D-amino acid incorporation. It activates the G-protein coupled oxytocin receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response OTR Oxytocin Receptor (GPCR) Gq Gq/11 Protein OTR->Gq Activates Ca_Influx Ca²⁺ Influx OTR->Ca_Influx Promotes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction PKC->Contraction Modulates Ca_Influx->Contraction Peptide Peptide Drug (e.g., Oxytocin Analogue) Peptide->OTR Binds

Caption: Gq-coupled signaling pathway of the Oxytocin Receptor, a common target for peptide drugs.

References

Application Notes and Protocols: Fmoc-D-Isoleucine for Modulating Secondary Structures in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and materials science. Fmoc-D-Isoleucine, the fluorenylmethoxycarbonyl-protected form of D-Isoleucine, serves as a critical building block for introducing a D-amino acid into a growing peptide chain during solid-phase peptide synthesis (SPPS). The use of D-Isoleucine can profoundly influence the resulting peptide's secondary structure, proteolytic stability, and biological activity.

Modulation of Secondary Structures:

The stereochemistry of the amino acid alpha-carbon is a primary determinant of peptide secondary structure. Naturally occurring L-amino acids readily adopt right-handed α-helical and standard β-sheet conformations. The introduction of a D-amino acid, such as D-Isoleucine, disrupts these canonical structures.

  • α-Helix Disruption: A single D-Isoleucine residue within an L-amino acid sequence can act as a "helix breaker," inducing a kink or disrupting the helical fold entirely.[1][2][3] This is because its side chain projects in a sterically unfavorable direction, interfering with the regular hydrogen-bonding pattern of the right-handed helix. However, substitutions at the N- or C-termini may have a less disruptive effect on the overall helical structure.[1][3]

  • β-Sheet Modulation: In β-sheets, the precise alteration of L- and D-amino acids can be used to program specific turns and folds. A D-amino acid can disrupt a standard parallel or anti-parallel β-sheet but can also be strategically employed to nucleate β-hairpins or other turn structures, often in combination with residues like proline or glycine.

  • Induction of Left-Handed Helices: Peptides composed entirely of D-amino acids can form stable left-handed α-helices, which are the mirror image of their L-counterparts.[1][3]

Enhancing Proteolytic Stability:

A major advantage of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.[1][3] Proteases, which are chiral enzymes, are highly specific for L-amino acid substrates. Peptides containing D-Isoleucine are therefore less susceptible to cleavage, leading to a significantly longer half-life in biological systems. This property is highly desirable for the development of peptide-based therapeutics.

Applications in Drug Development:

The ability to modulate structure and enhance stability makes this compound a valuable tool for:

  • Designing Novel Antimicrobial Peptides: The stability of the N-terminus of the antimicrobial peptide bombinin H4 is enhanced by the presence of D-allo-isoleucine, which facilitates its helical conformation in the membrane.[4][5]

  • Developing Enzyme Inhibitors: D-peptides can be designed to bind to enzyme active sites with high affinity and prolonged activity due to their resistance to degradation.

  • Creating Beta-Sheet Breakers: Peptides designed to interfere with the β-sheet aggregation characteristic of amyloid diseases can incorporate D-amino acids to control conformation and stability.[6]

Quantitative Data on Secondary Structure Modulation

The following table summarizes representative data from circular dichroism (CD) spectroscopy, illustrating the impact of substituting an L-amino acid with a D-amino acid on the α-helical content of a model peptide.

Peptide Sequence (Illustrative)SubstitutionMean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)Estimated α-Helical Content (%)Data Interpretation
Ac-L-Ala-L-Ala-L-Ile -L-Ala-L-Ala-NH₂None (Control)-25,000~75%The all-L peptide exhibits a strong α-helical conformation.
Ac-L-Ala-L-Ala-D-Ile -L-Ala-L-Ala-NH₂D-Ile at Position 3-5,000~15%A single, central D-amino acid substitution significantly disrupts the α-helix.[1][3]
Ac-D-Ile -L-Ala-L-Ala-L-Ala-L-Ala-NH₂D-Ile at N-terminus-20,000~60%A terminal D-amino acid substitution is less disruptive to the overall helical content.[1][3]
Ac-D-Ala-D-Ala-D-Ile -D-Ala-D-Ala-NH₂All-D Peptide+25,000 (at 222 nm)~75% (Left-handed)A peptide composed entirely of D-amino acids forms a stable left-handed helix, showing an inverted CD spectrum.[2]

Note: The values presented are illustrative and based on general findings in the literature. The exact impact of a D-Isoleucine substitution is sequence-dependent.

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a D-Isoleucine residue using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected L-amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethyl ether

  • Synthesis vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Place the Rink Amide resin in the synthesis vessel and swell in DMF for 1-2 hours.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 5 minutes. Drain and repeat with a fresh portion of 20% piperidine for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Coupling: a. In a separate vial, dissolve the first Fmoc-L-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. b. Add the activation mixture to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence. For the desired position, use this compound in the coupling step (Step 4).

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection: a. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. b. Filter the solution to separate the cleaved peptide from the resin. c. Precipitate the peptide by adding the filtrate to cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass of the purified peptide using mass spectrometry.

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

This protocol provides a method for analyzing the secondary structure of the synthesized peptide.

Materials:

  • Purified peptide

  • CD-grade buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD Spectropolarimeter

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the peptide in the chosen buffer. The final concentration for measurement should be approximately 0.1 mg/mL. b. Prepare a buffer blank (buffer without peptide).

  • Instrument Setup: a. Turn on the spectropolarimeter and nitrogen gas flow. Allow the lamp to warm up for at least 30 minutes. b. Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (e.g., 1 nm), scan speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans).

  • Blank Measurement: a. Fill the quartz cuvette with the buffer blank. b. Run a scan to obtain the baseline spectrum.

  • Sample Measurement: a. Rinse the cuvette thoroughly with the peptide solution. b. Fill the cuvette with the peptide sample. c. Run a scan using the same parameters as the blank.

  • Data Processing: a. Subtract the buffer baseline spectrum from the sample spectrum. b. Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * c * l) where:

    • mdeg = recorded ellipticity in millidegrees

    • MRW = mean residue weight (molecular weight of the peptide / number of amino acids)

    • c = concentration in mg/mL

    • l = path length in cm

  • Structure Estimation: Analyze the shape of the spectrum.

    • α-helix: Characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: A strong negative band around 198 nm.

Protocol 3: 3D Structure Determination by NMR Spectroscopy

This protocol gives a general workflow for determining the solution structure of a peptide using 2D NMR.

Materials:

  • Lyophilized, purified peptide

  • NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffered saline, pH 6.5)

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 0.5-2 mM.

  • Data Acquisition: a. Tune and shim the spectrometer for the sample. b. Acquire a set of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled, to correlate amide protons with their attached nitrogens.

  • Resonance Assignment: a. Use the TOCSY spectrum to identify the unique proton signals for each amino acid residue type. b. Use the NOESY spectrum to sequentially "walk" along the peptide backbone, assigning the specific resonances to their position in the peptide sequence.

  • Constraint Generation: a. Distance Restraints: Integrate the cross-peak volumes in the NOESY spectrum to derive upper distance limits between pairs of protons. b. Dihedral Angle Restraints: Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to restrain the phi (φ) backbone dihedral angle.

  • Structure Calculation: a. Use a structure calculation software (e.g., CYANA, Xplor-NIH). b. Input the primary sequence and the experimental restraints (NOE distances, dihedral angles). c. The software will generate an ensemble of 3D structures that are consistent with the experimental data through simulated annealing or similar algorithms.

  • Structure Validation: a. Analyze the final ensemble of structures for quality using tools like PROCHECK to assess stereochemical parameters (e.g., Ramachandran plots). b. The final structure is represented as an ensemble of the lowest-energy conformers.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis sp_synthesis Fmoc Solid-Phase Peptide Synthesis (with this compound) cleavage Cleavage & Deprotection sp_synthesis->cleavage hplc RP-HPLC Purification cleavage->hplc mass_spec Mass Spectrometry (Verification) hplc->mass_spec cd_spec Circular Dichroism (Secondary Structure) mass_spec->cd_spec nmr_spec NMR Spectroscopy (3D Structure) mass_spec->nmr_spec

Caption: Overall experimental workflow for peptide synthesis and structural analysis.

structure_modulation cluster_l_peptide L-Peptide (α-Helix) cluster_d_peptide L-Peptide with D-Ile l1 L-AA l2 L-AA l1->l2 l4 L-AA l1->l4 H-Bond l3 L-AA l2->l3 l5 L-AA l2->l5 H-Bond l3->l4 l6 L-AA l3->l6 H-Bond l4->l5 l5->l6 arrow_node Incorporate This compound d1 L-AA d2 L-AA d1->d2 d4 L-AA d1->d4 Disrupted H-Bond d3 D-Ile d2->d3 d5 L-AA d2->d5 Disrupted H-Bond d3->d4 d4->d5 d6 L-AA d5->d6

Caption: Conceptual diagram of D-Isoleucine disrupting an α-helical structure.

signaling_pathway peptide D-Ile Peptide (Ligand) receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binding & Activation transducer Signal Transduction (e.g., G-Proteins, Kinases) receptor->transducer effector Effector Protein (e.g., Adenylyl Cyclase) transducer->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger response Cellular Response (e.g., Gene Expression, Enzyme Activation) second_messenger->response

Caption: Generalized signaling pathway for a peptide ligand.

References

Application Notes and Protocols for Manual Coupling of Fmoc-D-Isoleucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-D-Isoleucine is a critical building block in the synthesis of peptides with unique structural and functional properties. The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, modulate secondary structure, and improve pharmacokinetic profiles. However, the manual coupling of this compound, a β-branched and sterically hindered amino acid, presents challenges that can lead to incomplete reactions and the formation of deletion sequences. This document provides a detailed protocol for the efficient manual coupling of this compound during solid-phase peptide synthesis (SPPS), along with a comparison of common coupling reagents and troubleshooting strategies.

Data Presentation: Comparison of Coupling Reagents for this compound

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. While exact quantitative coupling yields can be sequence-dependent, the following table summarizes the performance and recommendations for commonly used reagents.

Coupling Reagent/MethodClassRecommended Use for this compoundAdvantagesDisadvantages
HATU Aminium/Uronium SaltHighly Recommended High reactivity, fast kinetics, and lower risk of epimerization. Particularly effective for sterically hindered amino acids.[1]Higher cost compared to other reagents.
HBTU Aminium/Uronium SaltRecommended High coupling efficiency, often allowing for single couplings of challenging residues like isoleucine.[2]Can be slightly less effective than HATU for extremely difficult couplings.
DIC/OxymaPure Carbodiimide/AdditiveRecommended Cost-effective, efficient, and OxymaPure is a safer alternative to HOBt with superior performance in reducing racemization.[3][4]Slower reaction rates compared to aminium/uronium salts.

Experimental Protocols

General Workflow for Manual Fmoc-SPPS

The following diagram illustrates the cyclical nature of manual solid-phase peptide synthesis.

SPPS_Workflow start Start: Resin Swelling deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (this compound Activation) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring 3. Monitoring (Kaiser Test) wash2->monitoring monitoring->coupling Incomplete (Double Couple) end_cycle Repeat for next amino acid monitoring->end_cycle Coupling Complete end_cycle->deprotection final_cleavage Final Cleavage and Deprotection end_cycle->final_cleavage

Caption: General workflow for a single cycle of manual Fmoc-SPPS.

Protocol 1: Standard Coupling of this compound using HATU

This protocol is highly recommended for achieving high coupling efficiency with the sterically hindered this compound.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), for washing

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Preparation and Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes in a fritted reaction vessel.

    • Drain the DMF and add the 20% piperidine in DMF solution.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For difficult sequences, the coupling time can be extended.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, drain the coupling solution, wash the resin with DMF (3 times), and proceed to the double coupling protocol (Protocol 2).

    • If the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (5-7 times) and then with DCM (3 times).

Protocol 2: Double Coupling of this compound

This protocol should be implemented if the initial coupling is incomplete, as indicated by a positive Kaiser test.

Procedure:

  • Initial Coupling Attempt:

    • Follow steps 1-3 of Protocol 1.

  • Confirmation of Incomplete Coupling:

    • Perform a Kaiser test. If the result is positive, proceed with the double coupling.

  • Washing:

    • Drain the initial coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in step 2 of Protocol 1.

    • Add the freshly activated amino acid solution to the resin.

    • Agitate the reaction mixture for an additional 1-2 hours.

  • Final Monitoring and Washing:

    • Perform a second Kaiser test. The test should now be negative.

    • Drain the coupling solution and wash the resin as described in step 4 of Protocol 1.

Logical Flow for Coupling and Monitoring

Coupling_Logic start_coupling Start Coupling Reaction (Protocol 1) kaiser_test1 Perform Kaiser Test start_coupling->kaiser_test1 wash_proceed Wash Resin and Proceed to Next Cycle kaiser_test1->wash_proceed Negative (Yellow) double_couple Perform Double Coupling (Protocol 2) kaiser_test1->double_couple Positive (Blue) kaiser_test2 Perform Second Kaiser Test double_couple->kaiser_test2 kaiser_test2->wash_proceed Negative (Yellow) cap_unreacted Consider Capping Unreacted Amines kaiser_test2->cap_unreacted Positive (Blue)

Caption: Decision-making workflow for coupling this compound.

Troubleshooting

  • Persistent Positive Kaiser Test after Double Coupling: This may indicate severe peptide aggregation. Consider switching to a different solvent system (e.g., NMP) or adding chaotropic salts.

  • Low Yield: Ensure the quality and freshness of all reagents, particularly the coupling reagents and piperidine solution. Incomplete deprotection can also lead to low coupling yields.

  • Racemization: While D-amino acids are not prone to racemization at the alpha-carbon during coupling, the use of appropriate activating agents like HATU or DIC/OxymaPure is still recommended to maintain stereochemical integrity throughout the synthesis.[1]

By following these detailed protocols and considering the specific challenges associated with sterically hindered amino acids, researchers can successfully incorporate this compound into their peptide sequences, leading to the synthesis of high-purity peptides for a wide range of applications.

References

Application Notes and Protocols for Automated Synthesis of Peptides Containing Fmoc-D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, leading to improved pharmacokinetic profiles. Fmoc-D-Isoleucine, a sterically hindered amino acid, presents unique challenges in automated solid-phase peptide synthesis (SPPS). Its bulky side chain can impede coupling reactions, leading to incomplete acylation and the formation of deletion sequences.

This document provides detailed application notes and optimized protocols for the efficient incorporation of this compound in automated peptide synthesizers using Fmoc/tBu chemistry. The following sections outline recommended synthesizer settings, coupling strategies, and troubleshooting guidance to ensure high-purity peptide synthesis.

Challenges in Incorporating this compound

The primary challenge in coupling this compound lies in the steric hindrance presented by its β-branched side chain. This bulkiness can significantly slow down the rate of peptide bond formation, making standard coupling protocols less effective. Inefficient coupling can result in:

  • Deletion Sequences: Failure to couple this compound leads to peptides missing this residue.

  • Low Yield: Incomplete reactions reduce the overall yield of the target peptide.

  • Difficult Purification: The presence of deletion sequences complicates the purification of the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).

To overcome these challenges, optimization of coupling reagents, reaction times, and temperature is crucial.

Recommended Automated Synthesizer Settings

The following tables provide recommended settings for the incorporation of this compound using an automated peptide synthesizer. These parameters are starting points and may require further optimization based on the specific peptide sequence and synthesizer model.

Table 1: Reagents and Solvents
Reagent/SolventGradePurpose
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent for washing, deprotection, and coupling.
PiperidineAnhydrousFmoc deprotection agent.
Dichloromethane (DCM)AnhydrousResin washing and swelling.
This compoundHigh Purity (>98%)Amino acid building block.[1]
Coupling ReagentSee Table 2Activation of the carboxylic acid group.
Activator/BaseSee Table 2Facilitates coupling and maintains basicity.
Acetic AnhydrideReagent GradeCapping of unreacted amines (optional).
Cleavage Cocktaile.g., 95% TFA, 2.5% H₂O, 2.5% TISCleavage from resin and removal of side-chain protecting groups.
Table 2: Coupling Reagent and Activator/Base Combinations

For sterically hindered amino acids like D-Isoleucine, the use of highly efficient coupling reagents is recommended. The choice of reagent can significantly impact coupling efficiency and reaction time.[2][3]

Coupling ReagentActivator/BaseMolar Excess (AA:Coupling:Base)Recommended Use
HATU DIPEA4 : 3.9 : 8Highly Recommended for difficult couplings.[2][4]
HCTU DIPEA4 : 3.9 : 8A very efficient and slightly more cost-effective alternative to HATU.
COMU DIPEA4 : 3.9 : 8A newer generation, highly efficient reagent, considered safer than benzotriazole-based reagents.[3][4]
PyBOP DIPEA4 : 4 : 8A well-established reagent for hindered couplings.
DIC/Oxyma N/A4 : 4 : N/AA cost-effective option with low racemization risk, but may require longer coupling times.

AA = Amino Acid; DIPEA = N,N-Diisopropylethylamine

Experimental Protocols

Protocol 1: Standard Single Coupling (Optimized for Hindered Residues)

This protocol is a starting point for the incorporation of this compound. Monitoring of the coupling reaction is recommended.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the reaction vessel.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate this compound (4 eq.) with the chosen coupling reagent (e.g., HATU, 3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 minutes.[2]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-90 minutes at room temperature. For synthesizers with heating capabilities, coupling at elevated temperatures (e.g., 50-75°C) for a shorter duration (10-20 minutes) can improve efficiency.[5][6]

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A yellow/colorless result indicates complete coupling. A blue/purple result indicates incomplete coupling, and a double coupling protocol should be initiated.[7]

Protocol 2: Double Coupling Protocol

A double coupling strategy is highly recommended for this compound to ensure complete incorporation, especially if the subsequent amino acid is also sterically hindered.[8]

  • Perform Standard Single Coupling: Follow steps 1-4 of Protocol 1.

  • First Coupling Wash: After the initial coupling time, drain the reaction vessel and wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in step 3 of Protocol 1.

    • Add the fresh solution to the resin.

    • Allow the second coupling reaction to proceed for the same duration and at the same temperature as the first coupling.

  • Final Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

Protocol 3: Capping (Optional)

If the Kaiser test remains positive after a double coupling, it indicates the presence of unreacted N-terminal amines. To prevent the formation of deletion sequences, these unreacted sites should be permanently blocked or "capped".

  • Wash: After the final coupling attempt, wash the resin with DMF (3-5 times).

  • Capping Reaction: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Wash: Wash the resin thoroughly with DMF (5-7 times) before proceeding to the deprotection of the next amino acid.

Protocol 4: Cleavage and Deprotection
  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Resin Washing: Wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Visualizing the Workflow

Diagram 1: Automated Fmoc SPPS Cycle for this compound

SPPS_Cycle Start Start Cycle: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: This compound + Activator (e.g., HATU) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest DoubleCouple Double Couple KaiserTest->DoubleCouple Positive End End Cycle: Ready for next AA KaiserTest->End Negative DoubleCouple->Wash2 Capping Capping (Acetic Anhydride) DoubleCouple->Capping If still positive Capping->End

Caption: Workflow for a single coupling cycle of this compound.

Diagram 2: Troubleshooting Logic for Incomplete Coupling

Troubleshooting_Logic Initial_Coupling Perform Initial Coupling of this compound Kaiser_Test1 Kaiser Test Positive? Initial_Coupling->Kaiser_Test1 Extend_Time Option 1: Extend Coupling Time / Increase Temperature Kaiser_Test1->Extend_Time Yes Double_Couple Option 2: Perform Double Coupling Kaiser_Test1->Double_Couple Yes Proceed Proceed to Next Cycle Kaiser_Test1->Proceed No Kaiser_Test2 Kaiser Test Still Positive? Extend_Time->Kaiser_Test2 Double_Couple->Kaiser_Test2 Kaiser_Test2->Proceed No Capping Cap Unreacted Amines Kaiser_Test2->Capping Yes Check_Reagents Check Reagent Quality (AA, Coupling Reagents, Solvents) Kaiser_Test2->Check_Reagents Yes Capping->Proceed

Caption: Decision-making process for troubleshooting incomplete coupling.

Conclusion

The successful incorporation of this compound into synthetic peptides using automated synthesizers is achievable with careful optimization of the synthesis protocol. The steric hindrance of this amino acid necessitates the use of high-efficiency coupling reagents, such as HATU or COMU, and often requires a double coupling strategy to drive the reaction to completion. By employing the detailed protocols and troubleshooting logic outlined in this document, researchers can significantly improve the purity and yield of peptides containing this compound, thereby facilitating the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols: The Use of Fmoc-D-Isoleucine in Creating Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptide libraries is a powerful strategy in drug discovery and proteomics for identifying novel therapeutic leads, mapping protein-protein interactions, and defining enzyme substrates. The incorporation of non-natural amino acids, such as D-amino acids, into these libraries can significantly enhance their therapeutic potential. Fmoc-D-Isoleucine, a derivative of the natural amino acid L-Isoleucine, is a key building block in this process. Its inclusion can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the generation of diverse and robust peptide libraries using Fmoc-based solid-phase peptide synthesis (SPPS).

Applications in Drug Discovery and Development

The introduction of D-amino acids like D-Isoleucine into peptide sequences offers several advantages in the development of therapeutic peptides:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are abundant in biological systems.[2] This increased stability leads to a longer plasma half-life and improved bioavailability of the peptide drug.

  • Improved Bioactivity: The altered stereochemistry can lead to unique conformational structures, potentially resulting in higher binding affinities or novel interactions with biological targets.[3]

  • Increased Diversity of Peptide Libraries: The inclusion of D-amino acids expands the chemical space of a peptide library beyond the 20 proteinogenic L-amino acids, increasing the probability of identifying lead compounds with desired properties.[3]

  • Development of Peptide-Based Drugs: this compound is utilized in the synthesis of peptide therapeutics for a range of diseases, including cancer and diabetes.[3]

  • Custom Peptide Libraries for High-Throughput Screening: This building block is essential for creating diverse peptide libraries that facilitate the rapid screening for drug discovery.[3]

Data Presentation

The following table summarizes the key characteristics and a qualitative comparison of peptide libraries synthesized with and without the inclusion of D-amino acids like D-Isoleucine.

FeatureStandard L-Amino Acid Peptide LibraryD-Amino Acid Containing Peptide Library (with this compound)
Composition Comprised of the 20 natural L-amino acids.Contains one or more D-amino acids in addition to L-amino acids.
Proteolytic Stability Susceptible to degradation by proteases.Increased resistance to enzymatic degradation.[2]
In Vivo Half-Life Generally shorter.Potentially longer due to enhanced stability.[1]
Structural Diversity Limited to conformations achievable with L-amino acids.Expanded conformational landscape, allowing for novel structures.
Immunogenicity Generally low for endogenous sequences.Potentially altered immunogenicity that requires evaluation.
Synthesis Method Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4]
Screening Compatibility Compatible with various high-throughput screening platforms.Compatible with various high-throughput screening platforms.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide containing D-Isoleucine using the Fmoc/tBu strategy.[5][6]

Materials:

  • This compound

  • Other required Fmoc-L-amino acids

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)[4][7]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker

Protocol Steps:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), OxymaPure®/HOBt (3-5 equivalents), and DIC (3-5 equivalents) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test or other qualitative test. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3-5 times).

  • Peptide Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Visualizations

Experimental_Workflow Resin 1. Resin Selection (e.g., Rink Amide) Swell 2. Swelling (DMF) Resin->Swell Deprotection1 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 4. Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection1->Coupling1 Wash1 5. Washing (DMF) Coupling1->Wash1 Loop Repeat for each amino acid Wash1->Loop Loop->Deprotection1 Next cycle Deprotection2 6. Final Fmoc Deprotection Loop->Deprotection2 Final cycle Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Peptide_Library_Logic Start Define Target Peptide Sequence LibraryType Select Library Type (e.g., Alanine Scan, Random) Start->LibraryType D_Incorp Incorporate this compound at specific or random positions LibraryType->D_Incorp SPPS Synthesize Peptide Library via SPPS D_Incorp->SPPS Screening High-Throughput Screening (e.g., Binding Assays) SPPS->Screening Analysis Data Analysis & Hit Identification Screening->Analysis Hit Lead Candidate Analysis->Hit

Caption: Logic for creating and screening a peptide library.

Conclusion

This compound is a valuable reagent for the synthesis of peptide libraries with enhanced therapeutic potential. The incorporation of D-Isoleucine can significantly improve the stability and bioavailability of peptide-based drug candidates. The provided protocols and workflows offer a comprehensive guide for researchers to effectively utilize this building block in their drug discovery and development efforts. Careful execution of the synthesis and purification steps is crucial for obtaining high-quality peptide libraries for subsequent screening and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-Isoleucine Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Fmoc-D-Isoleucine in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in DMF. Is this a common issue?

A1: While DMF is a standard solvent for peptide synthesis and generally dissolves Fmoc-protected amino acids, solubility issues with specific amino acids like this compound can occur.[][2][3] This is often due to the hydrophobic nature of the isoleucine side chain and the tendency of the Fmoc group to promote aggregation.[4][5]

Q2: What causes the poor solubility of this compound in DMF?

A2: The primary cause is often aggregation. The planar, aromatic Fmoc group can induce self-assembly through π-π stacking interactions.[5] This, combined with the hydrophobicity of the isoleucine R-group, can lead to the formation of aggregates that are difficult to dissolve, effectively reducing the solubility of the compound in the bulk solvent.[4]

Q3: Can heating the DMF solution improve the solubility of this compound?

A3: Yes, gentle heating can significantly improve solubility. However, it is crucial to be cautious as excessive heat can lead to the degradation of the Fmoc-amino acid or other side reactions. Warming the solution to approximately 37-40°C is often effective.[5][6]

Q4: Are there any alternative solvents or co-solvents I can use?

A4: Yes, using co-solvents is a common strategy.

  • N-Methyl-2-pyrrolidone (NMP): Often used as a substitute for DMF and can enhance solubility and coupling yields.[7][8]

  • Dimethyl Sulfoxide (DMSO): Adding a small amount of DMSO to the DMF can improve solubility.[5][9] Many Fmoc-amino acids show high solubility in DMSO.[10]

  • DMF/Dichloromethane (DCM) mixtures: These are frequently used in solid-phase peptide synthesis (SPPS) and can be effective.[3]

Q5: Can any chemical additives help improve solubility?

A5: Certain additives can disrupt the intermolecular forces that lead to aggregation:

  • Chaotropic Salts: Salts like Lithium Chloride (LiCl), Sodium Perchlorate (NaClO₄), or Potassium Thiocyanate (KSCN) can be added to the DMF to interfere with aggregation and improve solubility.[9][11]

Troubleshooting Guide

If you are encountering solubility issues with this compound in DMF, follow this step-by-step troubleshooting guide.

Initial Dissolution Attempt
  • Standard Procedure: Begin by attempting to dissolve the this compound in pure DMF at room temperature with vigorous stirring or vortexing.[5]

  • Observation: If the compound does not fully dissolve or if a suspension is observed, proceed to the troubleshooting steps.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: this compound insoluble in DMF at RT sonication Apply Sonication (10-15 min) start->sonication check1 Soluble? sonication->check1 gentle_heat Gentle Heating (37-40°C) check2 Soluble? gentle_heat->check2 co_solvent Use Co-solvent (e.g., DMF/DMSO) check3 Soluble? co_solvent->check3 additives Add Chaotropic Salt (e.g., LiCl) check4 Soluble? additives->check4 check1->gentle_heat No success Success: Proceed with experiment check1->success Yes check2->co_solvent No check2->success Yes check3->additives No check3->success Yes check4->success Yes fail Contact Technical Support for further assistance check4->fail No

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Improving Solubility with Sonication and Gentle Heating

This protocol details the use of physical methods to enhance the dissolution of sparingly soluble this compound.

  • Preparation: Weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of DMF to achieve the target concentration.

  • Initial Mixing: Vortex the vial for 1-2 minutes to suspend the compound.

  • Sonication: Place the vial in an ultrasonic bath for 10-15 minutes. This helps to break up any existing aggregates.[5]

  • Gentle Heating: If the compound is still not fully dissolved, place the vial in a heating block or water bath set to 37-40°C.[5]

  • Final Mixing: Intermittently vortex the solution while heating until the solid is completely dissolved.

  • Usage: Allow the solution to cool to room temperature before use in your application, ensuring the compound remains in solution.

Protocol 2: Using Co-solvents to Enhance Solubility

This protocol describes the use of a co-solvent system to improve solubility.

  • Preparation: Weigh the desired amount of this compound into a vial.

  • Co-solvent Preparation: Prepare a 9:1 (v/v) mixture of DMF and DMSO.

  • Dissolution: Add the DMF/DMSO co-solvent mixture to the vial containing the this compound.

  • Mixing: Vortex the vial for 2-3 minutes until the compound is fully dissolved.

  • Observation: If full dissolution is not achieved, the ratio of DMSO can be slightly increased, or the methods from Protocol 1 (sonication and gentle heating) can be applied to the co-solvent mixture.

Factors Affecting this compound Solubility

The solubility of this compound is influenced by a combination of physical and chemical factors. Understanding these relationships can aid in troubleshooting.

Solubility_Factors cluster_factors Influencing Factors solubility This compound Solubility temp Temperature solubility->temp increases with solvent Solvent System solubility->solvent dependent on aggregation Aggregation (π-π stacking) solubility->aggregation decreases with additives Additives (Chaotropic Salts) solubility->additives increases with

Caption: Factors influencing this compound solubility.

Quantitative Data Summary

The following table summarizes solubility and related data for Fmoc-amino acids from various sources. Note that specific solubility values for this compound in DMF are not widely published, but data for related compounds and conditions can be informative.

Compound/ConditionSolventConcentration/ObservationReference
This compoundDMFC=1 (10 mg/mL) for optical rotation measurement[12]
Fmoc-D-Cys(Trt)-OHDMSO100 mg/mL (highly soluble)[5][10]
General Fmoc-amino acidsPolarClean>0.4 M[13]
General Fmoc-amino acids2-MeTHFGenerally good solubility at 0.2 M[6]
Fmoc-Asn(Trt)-OH2-MeTHF0.1 M[6]

References

Technical Support Center: Aggregation of Peptides Containing D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing D-Isoleucine.

Troubleshooting Guides

Problem: My D-Isoleucine-containing peptide is insoluble or has very low solubility.

Possible Cause: Peptides containing D-Isoleucine, a hydrophobic and β-branched amino acid, often exhibit poor solubility in aqueous solutions, which can lead to aggregation.[1][2] The overall charge of the peptide at a given pH is a critical factor.[3][4]

Solutions:

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjust the pH of the buffer to be at least 2 units away from the pI.

    • For acidic peptides (net negative charge): Use a basic buffer (pH > pI). Try dissolving in a small amount of 10% ammonium bicarbonate or ammonium hydroxide and then dilute with your working buffer.[3]

    • For basic peptides (net positive charge): Use an acidic buffer (pH < pI). A small amount of 10-30% acetic acid or a few microliters of trifluoroacetic acid (TFA) can aid dissolution before dilution.[1][3][4]

  • Use of Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent followed by slow dilution with an aqueous buffer can be effective.[1][2][5]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN).[2][5]

    • Procedure: Dissolve the peptide in a minimal volume of the organic solvent. While vortexing, add the aqueous buffer dropwise to the desired final concentration. If the peptide precipitates, it may have reached its solubility limit.[1]

  • Sonication: Use a bath sonicator to aid in the dissolution of the peptide. This can help break up small aggregates.[5][6]

Problem: My peptide solution is clear initially but becomes cloudy or forms a precipitate over time.

Possible Cause: This indicates that the peptide is aggregating from a soluble state. Factors such as peptide concentration, temperature, and interactions with surfaces can contribute to this.[7]

Solutions:

  • Reduce Peptide Concentration: Working with lower peptide concentrations can reduce the likelihood of intermolecular interactions that lead to aggregation.

  • Temperature Control: Store peptide solutions at low temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.[8] For some peptides, solubility can be increased by gentle warming, but this should be done cautiously to avoid degradation.[1][6]

  • Inclusion of Excipients: Certain additives can help stabilize the peptide and prevent aggregation. The choice and concentration of the excipient may need to be optimized for your specific peptide.

Additive CategoryExample(s)Mechanism of ActionTypical Concentration
Sugars Sucrose, TrehaloseStabilize the native conformation of the peptide.5-10% (w/v)
Polyols Glycerol, MannitolIncrease solvent viscosity and stabilize peptide structure.10-50% (v/v)
Amino Acids Arginine, GlycineCan reduce non-specific interactions and aggregation.50-250 mM
Detergents Tween 20, Triton X-100Can prevent hydrophobic aggregation at low concentrations.0.01-0.1% (v/v)
  • Sequence Modification: If aggregation is a persistent issue and the experimental design allows, consider modifying the peptide sequence. Adding charged residues (like Lysine or Arginine) can increase solubility.[9]

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing D-Isoleucine prone to aggregation?

A1: Isoleucine is a hydrophobic amino acid with a β-branched side chain. This structure can promote hydrophobic interactions between peptide molecules, leading to self-assembly and aggregation.[10] While the incorporation of D-amino acids can sometimes disrupt the formation of highly ordered β-sheet structures that are common in aggregates of L-peptides, the inherent hydrophobicity of D-Isoleucine can still drive aggregation, especially at high concentrations or in aqueous solutions.[6][11]

Q2: How can I predict the aggregation potential of my D-Isoleucine-containing peptide?

A2: Several factors contribute to aggregation propensity. A high content of hydrophobic residues, a sequence with alternating hydrophobic and hydrophilic residues, and a net charge close to zero at the working pH all increase the risk of aggregation. While specific prediction tools for D-amino acid-containing peptides are not widely available, general principles of peptide aggregation based on hydrophobicity and secondary structure propensity can provide guidance.

Q3: What is the best way to store my D-Isoleucine-containing peptide to prevent aggregation?

A3: For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C in a desiccated environment. Once in solution, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[8] Store solutions at -20°C or -80°C.

Q4: Can the stereochemistry of D-Isoleucine be leveraged to control aggregation?

A4: Yes, the stereochemistry of D-amino acids can significantly influence peptide self-assembly. The incorporation of a D-amino acid into an L-peptide sequence can disrupt the hydrogen bonding patterns that are necessary for the formation of stable β-sheet structures, which are a hallmark of many peptide aggregates.[11] This can slow down the kinetics of aggregation or lead to the formation of less-ordered, amorphous aggregates instead of highly structured fibrils. However, the specific effect depends on the position of the D-amino acid in the sequence and the overall peptide composition.

Experimental Protocols

Protocol 1: General Solubilization Workflow for D-Isoleucine Peptides

This protocol provides a systematic approach to solubilizing a new or problematic peptide containing D-Isoleucine.

G start Start with a small aliquot of lyophilized peptide water Attempt to dissolve in sterile deionized water or buffer (pH 7.4) start->water vortex Vortex and/or sonicate water->vortex check_solubility1 Is the peptide fully dissolved? vortex->check_solubility1 success Peptide is soluble. Proceed with experiment. check_solubility1->success Yes charge Determine the net charge of the peptide at pH 7 check_solubility1->charge No acidic Acidic Peptide (Net Negative Charge) charge->acidic basic Basic Peptide (Net Positive Charge) charge->basic neutral Neutral Peptide (Net Zero Charge) charge->neutral add_base Add a small amount of 0.1M NH4OH or NH4HCO3 acidic->add_base add_acid Add a small amount of 10% Acetic Acid or 0.1% TFA basic->add_acid organic_solvent Attempt to dissolve in a minimal amount of DMSO, DMF, or ACN neutral->organic_solvent check_solubility2 Is the peptide fully dissolved? add_base->check_solubility2 check_solubility3 Is the peptide fully dissolved? add_acid->check_solubility3 check_solubility4 Is the peptide fully dissolved? organic_solvent->check_solubility4 check_solubility2->success Yes check_solubility2->organic_solvent No check_solubility3->success Yes check_solubility3->organic_solvent No dilute Slowly dilute with aqueous buffer while vortexing check_solubility4->dilute Yes failure Peptide is difficult to solubilize. Consider sequence modification or alternative formulation. check_solubility4->failure No dilute->success

Caption: A flowchart guiding the solubilization of peptides.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these aggregates.[12][13]

Materials:

  • Peptide stock solution (dissolved as per Protocol 1)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered through a 0.22 µm filter)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the Reaction Mixture:

    • In each well of the 96-well plate, combine the peptide solution and assay buffer to achieve the desired final peptide concentration.

    • Add ThT from the stock solution to a final concentration of 10-25 µM.[12][14]

    • The final volume in each well should be consistent (e.g., 100-200 µL).[12]

    • Controls:

      • Peptide only (to check for intrinsic fluorescence)

      • Buffer with ThT (to determine baseline fluorescence)

      • Buffer only (blank)

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Place the plate in a fluorescence microplate reader set to the desired temperature (e.g., 37°C).

    • Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-15 minutes).[12]

    • Enable intermittent shaking to promote aggregation.[12]

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[12]

  • Data Analysis:

    • Subtract the background fluorescence (Buffer with ThT) from the fluorescence readings of the peptide samples.

    • Plot the fluorescence intensity versus time. A sigmoidal curve is typically observed for amyloid fibril formation, characterized by a lag phase, an exponential growth phase, and a plateau phase.[13]

G cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_peptide Prepare Peptide Stock Solution mix Mix Peptide, ThT, and Buffer in 96-well plate prep_peptide->mix prep_tht Prepare ThT Stock Solution (1mM, filtered) prep_tht->mix prep_buffer Prepare Assay Buffer prep_buffer->mix controls Include Controls (Peptide only, ThT only, Buffer only) mix->controls incubate Incubate at 37°C with shaking in plate reader controls->incubate measure Measure fluorescence (Ex: 450nm, Em: 485nm) at intervals incubate->measure subtract_bg Subtract background fluorescence measure->subtract_bg plot Plot Fluorescence vs. Time subtract_bg->plot analyze_curve Analyze sigmoidal curve (lag time, growth rate) plot->analyze_curve

Caption: Workflow for the Thioflavin T (ThT) aggregation assay.

References

Common side reactions during Fmoc-D-Isoleucine coupling and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the coupling of Fmoc-D-Isoleucine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common side reactions and provide guidance on their prevention and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of this compound?

The most prevalent side reactions during this compound coupling are incomplete coupling due to steric hindrance and epimerization at the α-carbon. D-Isoleucine is a β-branched amino acid, which makes it sterically bulky and can slow down the coupling reaction, leading to deletion sequences.[1] Epimerization, the conversion of the D-isomer to the L-isomer (allo-isoleucine), can occur during the activation step, compromising the stereochemical purity of the final peptide.[2][3]

Q2: How does steric hindrance affect the coupling of this compound?

The bulky side chain of isoleucine physically obstructs the approach of the activated amino acid to the free amino group on the resin-bound peptide. This steric hindrance can lead to slower reaction kinetics and incomplete coupling, resulting in the formation of deletion peptides where the D-Isoleucine residue is missing.[1][4]

Q3: What is epimerization and why is it a concern for this compound?

Epimerization is the change in the configuration of a single stereocenter. In the context of this compound, it refers to the conversion of the desired D-Isoleucine to D-allo-isoleucine. This occurs via the formation of an oxazolone intermediate during the carboxyl group activation step, which can lead to a loss of stereochemical integrity.[2][3] The presence of the L-epimer can significantly impact the biological activity and therapeutic efficacy of the synthetic peptide.[2]

Q4: Can dipeptide formation be an issue when coupling this compound?

While less common than for other amino acids, the formation of a dipeptide (Fmoc-D-Isoleucyl-D-Isoleucine) in the activated amino acid solution before coupling to the resin can occur, especially with prolonged activation times. This can lead to the undesired incorporation of a dipeptide into the peptide sequence.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during this compound coupling.

Issue 1: Incomplete Coupling (Low Yield or Deletion Sequences)

Question: My analysis (e.g., Kaiser test, HPLC/MS of a test cleavage) indicates that the coupling of this compound was incomplete. What should I do?

Answer: Incomplete coupling of the sterically hindered this compound is a common challenge. Here are several strategies to improve coupling efficiency:

  • Optimize Coupling Reagent and Conditions:

    • Switch to a more potent coupling reagent. For sterically hindered amino acids, aminium/uronium salt-based reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides (e.g., DIC).[5][6]

    • Increase the equivalents of the this compound and coupling reagents (e.g., 2-4 equivalents).[1]

    • Extend the coupling reaction time. A standard 1-2 hour coupling may not be sufficient; consider extending it to 4 hours or even overnight for very difficult couplings.[5]

    • Perform a "double coupling" by repeating the coupling step with a fresh solution of activated this compound.[1][4]

  • Modify Reaction Environment:

    • Increase the reaction temperature. Raising the temperature to 40-50°C can enhance the reaction rate.[1][7]

    • Use a solvent system known to reduce aggregation, such as a mixture of DMF and NMP, or add chaotropic salts like LiCl.[5][7]

Issue 2: Epimerization (Presence of D-allo-Isoleucine Diastereomer)

Question: My peptide analysis shows a significant peak corresponding to the D-allo-Isoleucine diastereomer. How can I minimize epimerization?

Answer: Minimizing epimerization is crucial for maintaining the stereochemical purity of your peptide. Consider the following approaches:

  • Choice of Coupling Reagents and Additives:

    • Avoid prolonged pre-activation times, especially when using onium salt reagents in the presence of a base.[8]

    • Use carbodiimide reagents like DIC in combination with racemization-suppressing additives such as OxymaPure® or HOAt. These are generally more effective at preventing epimerization than HOBt.[9]

    • For onium salt reagents, using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA can reduce epimerization.[9][10]

  • Control Reaction Conditions:

    • Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature).[9]

    • Use a less polar solvent mixture, such as CH₂Cl₂-DMF (1:1), to help reduce the rate of epimerization.[9]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassTypical Coupling Time (min)Relative Coupling Efficiency for Hindered ResiduesRacemization PotentialKey Advantages & Disadvantages
DIC/OxymaPure® Carbodiimide60 - 180Good to ExcellentLowAdvantages: Low racemization, cost-effective. Disadvantages: Slower reaction rates compared to onium salts.
HBTU/DIPEA Aminium/Uronium Salt30 - 120ExcellentModerate to HighAdvantages: Fast reaction rates, high efficiency. Disadvantages: Higher risk of racemization, especially with pre-activation.
HATU/DIPEA Aminium/Uronium Salt20 - 60ExcellentModerateAdvantages: Very fast and efficient, even for very hindered couplings. Disadvantages: Higher cost, potential for racemization.
COMU/DIPEA Aminium/Uronium Salt20 - 60ExcellentLow to ModerateAdvantages: High efficiency, lower racemization than HBTU/HATU, soluble byproducts. Disadvantages: Higher cost.

Data is generalized from multiple sources for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.[1][5][9][10][11]

Experimental Protocols

Protocol 1: High-Efficiency, Low-Racemization Coupling of this compound using DIC/OxymaPure®

This protocol is recommended to minimize epimerization.

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (1 x 3 min, followed by 1 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.

    • Add the solution to the deprotected resin.

    • Add DIC (3 eq.) to the reaction vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads to check for completion. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), a second coupling may be necessary.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Overcoming Steric Hindrance with HATU Coupling

This protocol is recommended for difficult couplings where efficiency is the primary concern.

  • Resin Preparation:

    • Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add a hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (6 eq.).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For very difficult sequences, the temperature can be increased to 40°C.

  • Monitoring and Washing:

    • Follow the same monitoring and washing steps as in Protocol 1.

Visualizations

Troubleshooting_Workflow cluster_incomplete Troubleshooting Incomplete Coupling cluster_epimerization Troubleshooting Epimerization start This compound Coupling kaiser_test Perform Kaiser Test start->kaiser_test analysis Analyze Peptide (HPLC/MS) kaiser_test->analysis Negative (Yellow) incomplete_coupling Incomplete Coupling Detected kaiser_test->incomplete_coupling Positive (Blue) epimerization_detected Epimerization Detected analysis->epimerization_detected Diastereomer Peak Present successful_coupling Coupling Successful analysis->successful_coupling No Issues double_coupling Perform Double Coupling incomplete_coupling->double_coupling use_dic_oxyma Use DIC/OxymaPure® epimerization_detected->use_dic_oxyma change_reagent Switch to Potent Reagent (e.g., HATU) double_coupling->change_reagent Still Incomplete increase_time_temp Increase Reaction Time / Temperature change_reagent->increase_time_temp change_base Use Weaker Base (e.g., NMM) use_dic_oxyma->change_base Still Epimerization lower_temp Lower Coupling Temperature change_base->lower_temp

Caption: Troubleshooting workflow for this compound coupling.

Prevention_Strategy cluster_steric Preventing Incomplete Coupling (Steric Hindrance) cluster_epimerization_prevention Preventing Epimerization goal Goal: Efficient & Epimerization-Free This compound Coupling potent_reagent Use Potent Coupling Reagents (HATU, COMU) goal->potent_reagent optimized_conditions Optimize Conditions: - Double Coupling - Increased Temperature - Longer Reaction Time goal->optimized_conditions low_racemization_reagents Use Low-Racemization Reagents (DIC/OxymaPure®) goal->low_racemization_reagents base_and_temp Control Base and Temperature: - Weaker Base (NMM) - Lower Temperature (0°C - RT) goal->base_and_temp

Caption: Prevention strategies for common side reactions.

References

Technical Support Center: Optimizing Coupling Efficiency for Fmoc-D-Isoleucine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling efficiency of Fmoc-D-Isoleucine.

Troubleshooting Guide

Low coupling efficiency with this compound is a common challenge in SPPS, primarily due to the steric hindrance posed by its β-branched side chain. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step.

  • Presence of deletion sequences (peptide lacking the D-isoleucine residue) in the final product, as identified by mass spectrometry.

  • Low overall yield of the target peptide.

Possible Causes and Recommended Actions:

CauseRecommended Actions
Steric Hindrance 1. Switch to a more potent coupling reagent: For sterically hindered amino acids, standard carbodiimide reagents may be insufficient.[1] Uronium/aminium salt-based reagents like HATU, HCTU, or COMU are generally more effective.[2][3] 2. Perform a double coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[2][4] 3. Increase coupling time: Extend the reaction time to allow for complete coupling.
Peptide Aggregation 1. Use a more polar solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP) to improve resin swelling and disrupt secondary structures. 2. Incorporate chaotropic salts: Add salts like LiCl to the coupling mixture to disrupt hydrogen bonding and reduce aggregation.
Suboptimal Reagent Quality 1. Use fresh, high-purity solvents: Ensure that DMF or NMP are free of amines and have low water content. 2. Verify coupling reagent integrity: Coupling reagents can degrade over time, especially with exposure to moisture. Use fresh or properly stored reagents.
Incomplete Fmoc Deprotection 1. Increase deprotection time: Extend the piperidine treatment time to ensure complete removal of the Fmoc group from the preceding amino acid. 2. Use a fresh deprotection solution: Prepare a 20% piperidine in DMF solution fresh daily.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound is a β-branched amino acid, meaning it has a methyl group on the β-carbon of its side chain. This branching creates significant steric hindrance around the α-amino group, making it more difficult for the activated carboxyl group of the incoming amino acid to approach and form a peptide bond.[1] This can lead to slower reaction kinetics and incomplete coupling under standard conditions.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like D-Isoleucine, more powerful coupling reagents are generally recommended. While quantitative data for this compound specifically is limited, uronium/aminium salt-based reagents are known to be highly effective for difficult couplings.[1][3] A qualitative comparison is provided in the table below:

Coupling ReagentGeneral Efficiency for Hindered ResiduesKey AdvantagesPotential Disadvantages
HATU ExcellentHigh coupling efficiency, fast reaction rates, reduced racemization.[5]Higher cost compared to HBTU.
HCTU ExcellentSimilar to HATU in efficiency, often more cost-effective.Can be less stable than HATU.
COMU ExcellentHigh efficiency, safer alternative to HOBt/HOAt-based reagents.[3]Higher cost.
HBTU Good to Very GoodA reliable and commonly used reagent.May be less effective than HATU for severely hindered couplings.
DIC/OxymaPure GoodCost-effective, low risk of racemization.[6]May require longer reaction times for difficult couplings.
DIC/HOBt Moderate to GoodStandard and widely used.Can be less efficient for sterically hindered residues.

Q3: Can I use the same coupling conditions for this compound as for other amino acids?

A3: It is not recommended. Due to its steric hindrance, standard coupling protocols that are effective for amino acids like glycine or alanine may result in incomplete coupling for this compound. It is advisable to use optimized conditions, such as a more potent coupling reagent, longer reaction times, or double coupling, to ensure a high yield of the desired peptide.

Q4: How can I monitor the coupling efficiency of this compound during synthesis?

A4: The Kaiser test (or ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin.[1] After the coupling step, a small sample of the resin is tested. A yellow to brown color indicates a complete or near-complete reaction (no free amines), while a blue or purple color indicates the presence of unreacted amines and an incomplete coupling.[1]

Q5: What is "double coupling" and when should I use it for this compound?

A5: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid after the initial coupling reaction has been completed and the resin has been washed. This is a common strategy to drive difficult coupling reactions to completion.[4] It is highly recommended for sterically hindered amino acids like this compound, especially if a positive Kaiser test is observed after the first coupling.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol describes a robust method for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Wash the Fmoc-deprotected peptide-resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the washed peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, the reaction time can be extended to 4 hours or overnight.

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3 x 1 min).

  • Monitoring: Perform a Kaiser test on a small sample of the resin to check for unreacted primary amines.

  • Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-4.

  • Final Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min) before proceeding to the next deprotection step.

Protocol 2: Kaiser Test for Free Primary Amines

This protocol details the procedure for the qualitative determination of coupling completion.

Materials:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • A few beads of the peptide-resin

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

  • Wash the beads with ethanol (2 x 1 min).

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.

  • Observe the color of the resin beads and the solution.

Interpretation:

  • Intense Blue/Purple: Incomplete coupling. A recoupling is necessary.

  • Yellow/Colorless: Complete coupling. You may proceed to the next step.

Visualizations

SPPS_Workflow Start Start: Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation (Fmoc-D-Ile-OH + Coupling Reagent + Base) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest DoubleCoupling Double Coupling (Repeat Activation & Coupling) KaiserTest->DoubleCoupling Positive NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative DoubleCoupling->Wash2

Caption: Workflow for a single coupling cycle in SPPS, including troubleshooting for incomplete reactions.

Coupling_Challenges FmocDIle This compound StericHindrance β-Branched Side Chain (Steric Hindrance) FmocDIle->StericHindrance LowEfficiency Low Coupling Efficiency StericHindrance->LowEfficiency Aggregation Peptide Aggregation Aggregation->LowEfficiency IncompleteCoupling Incomplete Coupling LowEfficiency->IncompleteCoupling DeletionSequences Deletion Sequences IncompleteCoupling->DeletionSequences LowYield Low Final Yield IncompleteCoupling->LowYield

Caption: Logical relationship between the structural features of this compound and common SPPS issues.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering incomplete N-α-Fmoc group removal from D-Isoleucine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of incomplete Fmoc deprotection of D-Isoleucine?

A1: Incomplete Fmoc deprotection of the sterically hindered D-Isoleucine residue can manifest in several ways:

  • Deletion Sequences: The most significant consequence is the failure to couple the subsequent amino acid, leading to peptides with a missing residue (n-1 peptides). This is often observed as a major impurity in HPLC analysis of the crude peptide product.

  • Low Yield: The overall yield of the target peptide will be significantly reduced due to the termination of chain elongation on resins where deprotection failed.

  • Positive Kaiser Test after Coupling: A positive Kaiser test (or other amine test) after the coupling step following D-Isoleucine indicates the presence of unreacted primary amines, suggesting the previous deprotection was incomplete.[1] Note that this test is not reliable for N-terminal proline residues, which yield a brownish-red color.[1]

  • Tailing Peaks in UV Monitoring: During automated synthesis with UV monitoring of the Fmoc-piperidine adduct, a broad or tailing peak can indicate slow and potentially incomplete deprotection.[2]

Q2: Why is Fmoc deprotection of D-Isoleucine particularly challenging?

A2: The primary reason lies in the steric hindrance posed by the D-Isoleucine side chain. The β-branched structure of isoleucine can physically obstruct the approach of the piperidine base to the N-terminal Fmoc group, slowing down the deprotection reaction. This issue is exacerbated by:

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in sequences containing repeating hydrophobic residues.[1][3] This aggregation can further limit reagent access to the reaction site.[1]

  • Poor Resin Swelling: Inadequate swelling of the solid support can restrict the diffusion of reagents, leading to incomplete reactions. The chemical nature of the resin and its interaction with the solvent are crucial for proper swelling.[4][5]

Q3: What are the initial steps to take when troubleshooting incomplete deprotection?

A3: Start by verifying the basics of your protocol:

  • Reagent Quality: Ensure that the piperidine solution is fresh and has not been compromised by oxidation or excessive exposure to air. The DMF solvent should be of high purity and free of amines.

  • Reaction Time and Temperature: For sterically hindered residues like D-Isoleucine, increasing the deprotection time is a common first step. You might also consider a slight increase in temperature, although this should be done cautiously to avoid side reactions.[3]

  • Agitation: Ensure adequate and consistent mixing of the resin and reagents throughout the deprotection step to facilitate complete reaction.

Troubleshooting Guide

If initial checks do not resolve the issue, a more systematic approach is required. The following sections provide detailed strategies to overcome incomplete Fmoc deprotection of D-Isoleucine.

Modifying Deprotection Conditions

A common and effective strategy is to alter the deprotection cocktail or the reaction parameters.

ParameterStandard ConditionModified Condition for D-IsoleucineRationale & Considerations
Deprotection Reagent 20% Piperidine in DMF- 20-50% Piperidine in DMF- 2% DBU / 2% Piperidine in DMF- 5% Piperazine / 2% DBU in NMP- Increased piperidine concentration can enhance the reaction rate.[6][7]- DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal, but piperidine is still needed to scavenge the dibenzofulvene byproduct.[8][9] DBU should be used with caution as it can promote aspartimide formation.[8][10]- Piperazine is a milder base that can reduce aspartimide formation, and its combination with DBU has been shown to be highly efficient.[11][12][13]
Deprotection Time 5-20 minutes30-60 minutes or longerExtended reaction times are often necessary for sterically hindered amino acids to ensure complete deprotection.[8]
Double Deprotection OptionalRecommendedPerforming the deprotection step twice with fresh reagent can significantly improve the completeness of the reaction.[2]
Solvent DMFNMP (N-Methyl-2-pyrrolidone)NMP has a higher boiling point and can be more effective at disrupting secondary structures, improving reagent access.
Additives NoneChaotropic agents (e.g., a small percentage of Guanidinium chloride)These agents can help to disrupt peptide aggregation and improve solvation of the peptide chain.[3]
Experimental Protocols

Protocol 1: Extended Piperidine Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 30 minutes at room temperature.

  • Drain: Remove the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 30 minutes.

  • Wash: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14]

  • Monitoring: Perform a Kaiser test to confirm the presence of free primary amines.[1] A dark blue color indicates successful deprotection.[2]

Protocol 2: DBU/Piperidine Deprotection

This protocol is suitable for sequences where standard piperidine treatment is slow or incomplete.[14]

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[14]

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-15 minutes.

  • Drain: Remove the deprotection solution.

  • Second Deprotection (Optional): For very difficult sequences, repeat the deprotection step with fresh reagent.

  • Wash: Wash the resin thoroughly with DMF (5-7 times).[14]

  • Monitoring: Perform a Kaiser test.

Protocol 3: Monitoring Fmoc Deprotection via UV-Vis Spectroscopy

This method allows for real-time monitoring of the deprotection reaction.

  • Collect Filtrate: During the deprotection step, collect the filtrate that is drained from the reaction vessel.[2]

  • Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol).[2]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at approximately 301-312 nm. This corresponds to the dibenzofulvene-piperidine adduct.[1][2]

  • Monitor Progress: Repeat the measurement with filtrate from subsequent washes. The deprotection is considered complete when the absorbance returns to baseline, indicating that no more Fmoc group is being removed.[2] Automated peptide synthesizers often use this method to extend deprotection times automatically until the reaction is complete.[1][15]

Visual Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting incomplete Fmoc deprotection of D-Isoleucine.

TroubleshootingWorkflow cluster_0 Start: Incomplete Deprotection Suspected cluster_1 Initial Checks cluster_2 Tier 1 Interventions cluster_3 Tier 2 Interventions cluster_4 Confirmation Start HPLC shows n-1 peak or Kaiser test fails after coupling CheckReagents Verify Reagent Quality (Piperidine, DMF) Start->CheckReagents CheckProtocol Review Protocol Parameters (Time, Temperature, Agitation) Start->CheckProtocol IncreaseTime Increase Deprotection Time (e.g., 2 x 30 min) CheckReagents->IncreaseTime Reagents OK CheckProtocol->IncreaseTime Protocol OK DoubleDeprotection Perform Double Deprotection IncreaseTime->DoubleDeprotection Monitor Monitor with UV-Vis or repeat Kaiser test DoubleDeprotection->Monitor Resynthesize test peptide ChangeReagent Modify Deprotection Cocktail (e.g., add DBU, use Piperazine/DBU) ChangeSolvent Change Solvent to NMP ChangeReagent->ChangeSolvent ChangeSolvent->Monitor Resynthesize test peptide Monitor->ChangeReagent Still Incomplete Success Problem Resolved Monitor->Success Deprotection Complete Failure Consult Further Monitor->Failure Still Incomplete

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

References

Identifying and minimizing byproducts in Fmoc-D-Isoleucine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Fmoc-D-Isoleucine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of this compound?

A1: The primary byproducts in this compound synthesis include:

  • Diastereomers: Specifically, the formation of Fmoc-D-allo-isoleucine is a significant concern due to the stereocenter at the β-carbon of isoleucine.[1][2]

  • Dipeptides: Formation of Fmoc-D-Isoleucyl-D-Isoleucine can occur if the activating agent reacts with an already formed this compound molecule.

  • β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-OSu reagent used for Fmoc protection.

  • Unreacted D-Isoleucine: Incomplete reaction can leave residual free amino acid.

  • Acetate: Residual acetic acid from solvents like ethyl acetate used in workup and crystallization can be present and is difficult to detect by standard HPLC.

Q2: How can I detect the presence of the Fmoc-D-allo-isoleucine diastereomer in my product?

A2: Standard reverse-phase HPLC may not be sufficient to separate diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) is the recommended method for separating and quantifying this compound and its diastereomer, Fmoc-D-allo-isoleucine.[1][3] Specialized chiral columns, such as those based on macrocyclic glycopeptides (e.g., Teicoplanin or Ristocetin A), are effective for this separation.[4][5]

Q3: What is the primary cause of dipeptide formation and how can it be minimized?

A3: Dipeptide formation typically occurs when using Fmoc-Cl as the protecting group reagent. The formation of a mixed anhydride intermediate can lead to the coupling of two D-isoleucine molecules. To minimize this, it is highly recommended to use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl. The reaction with Fmoc-OSu is generally cleaner with fewer side reactions.[6]

Q4: Can I use Quantitative NMR (qNMR) to determine the purity of my this compound?

A4: Yes, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the absolute purity of your product.[7][8][9] By comparing the integral of a characteristic proton signal of this compound with that of a certified internal standard of known concentration, you can accurately quantify the amount of the desired compound and any proton-bearing impurities.[7][8][9][10][11]

Q5: What is the best way to remove unreacted D-Isoleucine from my final product?

A5: Unreacted D-Isoleucine can typically be removed during the workup and purification steps. An acidic wash (e.g., with dilute HCl) during the extraction process will protonate the free amino acid, making it soluble in the aqueous phase while the Fmoc-protected amino acid remains in the organic phase. Subsequent recrystallization will further purify the product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Suboptimal pH; Inefficient extraction.Ensure complete dissolution of D-Isoleucine. Carefully monitor and maintain the pH of the reaction mixture within the optimal range (typically pH 8-9). Perform multiple extractions with an appropriate organic solvent to maximize product recovery.
High Diastereomer (Fmoc-D-allo-isoleucine) Content Use of a strong base or prolonged reaction times at elevated temperatures during synthesis can promote epimerization at the α-carbon.Use a milder base (e.g., sodium bicarbonate) and maintain a controlled, lower reaction temperature. Minimize the reaction time as much as possible without compromising the yield.
Presence of Dipeptide Impurities Use of Fmoc-Cl as the protecting agent.Switch to Fmoc-OSu as the Fmoc-introducing reagent.[6] If Fmoc-Cl must be used, add it slowly to the reaction mixture at a low temperature to minimize side reactions.
Product is an Oil or Fails to Crystallize Presence of significant impurities; Incorrect solvent system for recrystallization.Analyze the crude product by HPLC to identify the nature and level of impurities. If purity is low, consider purification by column chromatography before attempting recrystallization. Experiment with different solvent systems for recrystallization (e.g., ethyl acetate/hexane, dichloromethane/hexane).
Poor Separation of Diastereomers on HPLC Use of a standard, non-chiral HPLC column.Employ a chiral HPLC column specifically designed for amino acid enantiomer and diastereomer separation.[1][3] Optimize the mobile phase composition and gradient.

Experimental Protocols

Protocol 1: Synthesis of this compound using Fmoc-OSu
  • Dissolution: Dissolve D-Isoleucine in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu in acetone or dioxane.

  • Reaction: Slowly add the Fmoc-OSu solution to the D-Isoleucine solution with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with water.

    • Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.

    • Acidify the aqueous layer to pH 2 with 1M HCl. The this compound will precipitate out.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by recrystallization.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: A common solvent system for recrystallizing Fmoc-amino acids is ethyl acetate and a non-polar solvent like hexane or heptane.[12][13]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexane or heptane until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Protocol 3: Chiral HPLC Analysis of this compound
  • Column: Use a chiral stationary phase column, for example, a CHIROBIOTIC T or R column.[4][5]

  • Mobile Phase: A typical mobile phase for reversed-phase chiral separation is a mixture of methanol and an aqueous buffer like ammonium trifluoroacetate.[5]

  • Gradient: A linear gradient can be employed to achieve optimal separation. For example, a gradient of increasing methanol concentration.

  • Flow Rate: A typical analytical flow rate is 1.0 mL/min.

  • Detection: UV detection at 265 nm, where the Fmoc group has a strong absorbance.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase or a suitable solvent like acetonitrile.

Data Presentation

Table 1: Typical Purity Specifications for High-Quality this compound

Parameter Specification Analytical Method
Purity (by HPLC) ≥ 99.0%Reverse-Phase HPLC
Enantiomeric Purity ≥ 99.5% D-IsoleucineChiral HPLC
Fmoc-D-allo-isoleucine Content ≤ 0.5%Chiral HPLC
Dipeptide Content ≤ 0.1%HPLC
Free D-Isoleucine ≤ 0.2%HPLC after derivatization or GC

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start D-Isoleucine + Fmoc-OSu reaction Reaction in Aqueous Base start->reaction wash Ether Wash reaction->wash acidify Acidification (pH 2) wash->acidify extract Ethyl Acetate Extraction acidify->extract recrystallize Recrystallization extract->recrystallize hplc HPLC / Chiral HPLC recrystallize->hplc qnmr qNMR recrystallize->qnmr

Caption: Workflow for the synthesis and purification of this compound.

Byproduct_Minimization cluster_byproducts Common Byproducts cluster_strategies Minimization Strategies diastereomer Fmoc-D-allo-isoleucine mild_conditions Mild Reaction Conditions (Temp, Base) diastereomer->mild_conditions Minimized by dipeptide Dipeptide fmoc_osu Use Fmoc-OSu dipeptide->fmoc_osu Minimized by unreacted_aa Free D-Isoleucine purification Proper Workup & Recrystallization unreacted_aa->purification Removed by

References

Impact of piperidine concentration on Fmoc removal from D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of piperidine concentration on the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from D-Isoleucine. D-Isoleucine, a β-branched amino acid, is known for its steric hindrance, which can lead to challenges in both coupling and deprotection steps.

Frequently Asked Questions (FAQs)

Q1: What is the standard concentration of piperidine used for Fmoc removal from D-Isoleucine?

The most widely used and recommended concentration for Fmoc deprotection in SPPS is 20% piperidine in N,N-dimethylformamide (DMF).[1][2] This concentration generally provides a good balance between reaction speed and the minimization of side reactions. Standard protocols often involve two treatments with this solution: a short initial treatment (e.g., 1-5 minutes) followed by a longer second treatment (e.g., 10-20 minutes) to ensure complete removal of the Fmoc group.

Q2: Can I use a lower concentration of piperidine for Fmoc deprotection of D-Isoleucine?

Yes, lower concentrations of piperidine (e.g., 5% or 10%) can be used for Fmoc removal. However, this will generally lead to a slower deprotection reaction. For sterically hindered amino acids like D-Isoleucine, using a lower piperidine concentration may require significantly longer reaction times to achieve complete deprotection. In some cases, incomplete deprotection can occur, leading to the formation of deletion sequences in your final peptide product.[1]

Q3: What are the potential side reactions when using piperidine for Fmoc removal from D-Isoleucine?

The primary side reaction of concern is incomplete deprotection, which leads to the truncation of the peptide chain. Another potential issue, particularly with prolonged exposure to basic conditions, is epimerization at the α-carbon of the amino acid. While piperidine is a moderately strong base, the risk of epimerization for most amino acids is generally low under standard conditions. However, for sensitive applications, it is a factor to consider.

Q4: How can I monitor the completeness of the Fmoc deprotection reaction?

There are two common methods to monitor Fmoc deprotection:

  • Qualitative Kaiser Test (Ninhydrin Test): This is a colorimetric test that detects the presence of free primary amines on the resin. A positive result (blue-purple color) indicates successful Fmoc removal. A negative result (yellow or no color change) suggests incomplete deprotection.

  • Quantitative UV-Vis Spectrophotometry: The Fmoc deprotection reaction releases a dibenzofulvene (DBF) molecule, which reacts with piperidine to form a DBF-piperidine adduct. This adduct has a characteristic UV absorbance at approximately 301 nm. By measuring the absorbance of the solution after deprotection, you can quantify the amount of Fmoc group removed.[3][4]

Troubleshooting Guide

Problem: Incomplete Fmoc Deprotection of D-Isoleucine

Symptoms:

  • Negative Kaiser test result (beads remain yellow).

  • Low or no absorbance at 301 nm in the UV-Vis spectrum of the deprotection solution.

  • Presence of deletion sequences corresponding to the absence of D-Isoleucine in the final peptide, as identified by HPLC or Mass Spectrometry.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Deprotection Time For sterically hindered residues like D-Isoleucine, standard deprotection times may not be sufficient. Increase the duration of the second piperidine treatment to 30 minutes or longer. Consider performing a third treatment if necessary.
Low Piperidine Concentration If you are using a piperidine concentration lower than 20%, the reaction rate will be slower. Increase the piperidine concentration to the standard 20% in DMF. If issues persist even at 20%, consider the advanced options below.
Poor Resin Swelling Inadequate swelling of the resin can hinder the access of piperidine to the Fmoc groups. Ensure the resin is fully swollen in DMF for at least 30-60 minutes before the first deprotection step.
Peptide Aggregation The growing peptide chain can aggregate on the solid support, preventing efficient reagent penetration. Consider using chaotropic salts (e.g., a low concentration of guanidinium chloride) in the deprotection solution or performing the deprotection at a slightly elevated temperature (e.g., 30-35°C) to disrupt secondary structures.
Degraded Piperidine Solution Piperidine can degrade over time. Always use a freshly prepared solution of piperidine in high-quality, amine-free DMF.
Advanced Troubleshooting

If the above solutions do not resolve the issue of incomplete deprotection, you may consider using a stronger deprotection reagent. A common alternative is the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, to the piperidine solution.

  • Recommended Cocktail: 2% DBU in 20% piperidine/DMF.

  • Caution: DBU is a much stronger base than piperidine and can increase the risk of side reactions, including epimerization. Use with caution and for the minimum time necessary to achieve complete deprotection.

Data on Piperidine Concentration and Fmoc Removal

While specific kinetic data for D-Isoleucine is limited in the literature, studies on the structurally similar, sterically hindered amino acid Valine provide valuable insights. The following table summarizes the percentage of Fmoc removal from Fmoc-Val-OH in solution at different piperidine concentrations and reaction times. This data can serve as a useful proxy for understanding the deprotection kinetics of D-Isoleucine.

Piperidine Concentration (% v/v in DMF)1 minute3 minutes5 minutes
1% 33.4%49.6%Incomplete
2% 12.9%63.3%87.9%
5% Incomplete>99%>99%
20% Incomplete>99%>99%

Data adapted from a study on Fmoc-Val-OH deprotection kinetics.[5]

Interpretation: This data clearly demonstrates that lower concentrations of piperidine require longer reaction times to achieve complete Fmoc removal. While 5% piperidine can be effective, it necessitates a longer reaction time compared to the standard 20% solution. For a sterically hindered amino acid like D-Isoleucine, it is reasonable to expect that even longer deprotection times would be required at lower piperidine concentrations.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of D-Isoleucine
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

  • Proceed to the next coupling step.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
  • Collect the Filtrate: During both deprotection steps, collect the drained solution containing the DBF-piperidine adduct.

  • Combine and Dilute: Combine the filtrates from both deprotection steps and dilute a small, known volume with DMF to bring the absorbance into the linear range of the spectrophotometer (typically an absorbance value between 0.1 and 1.0).

  • Measure Absorbance: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer. Use DMF as the blank.

  • Calculate Resin Loading/Deprotection Yield: The extent of Fmoc removal can be calculated using the Beer-Lambert law:

    • Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of filtrate) / (7800 M⁻¹cm⁻¹ × mass of resin in g)

    • The molar extinction coefficient (ε) for the DBF-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.[4]

Visualizations

Fmoc_Deprotection_Workflow cluster_spps_cycle SPPS Cycle for D-Isoleucine Start Fmoc-D-Ile-Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple next Fmoc-AA Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle End Peptide Chain Elongated Wash2->End

Caption: Standard experimental workflow for Fmoc deprotection in SPPS.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Incomplete Fmoc Removal Incomplete_Deprotection Incomplete Deprotection Detected (e.g., Negative Kaiser Test) Check_Time Increase Deprotection Time? Incomplete_Deprotection->Check_Time Check_Conc Increase Piperidine Conc. to 20%? Check_Time->Check_Conc No Resolved Problem Resolved Check_Time->Resolved Yes Check_Swelling Ensure Proper Resin Swelling? Check_Conc->Check_Swelling No Check_Conc->Resolved Yes Advanced_Options Consider Advanced Options (e.g., DBU, heat) Check_Swelling->Advanced_Options No Check_Swelling->Resolved Yes Advanced_Options->Resolved

References

Managing steric hindrance during the coupling of Fmoc-D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The focus is on managing steric hindrance during the coupling of Fmoc-D-Isoleucine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.

Issue: Positive Kaiser Test After Coupling this compound

A positive Kaiser test (indicated by blue beads) after the coupling step signifies the presence of unreacted primary amines on the resin, indicating an incomplete coupling reaction.[1][2][3]

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)Rationale
Steric Hindrance 1. Double Couple: Repeat the coupling step with fresh reagents.[2] 2. Increase Reaction Time: Extend the coupling time to allow for complete reaction. 3. Elevate Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to increase reaction kinetics.[4]D-Isoleucine is a β-branched amino acid, which presents significant steric bulk at the alpha-carbon, slowing down the coupling reaction. These modifications provide more opportunity for the reaction to proceed to completion.
Inefficient Coupling Reagent 1. Switch to a More Potent Reagent: If using a standard carbodiimide like DIC/HOBt, switch to a more reactive aminium/uronium or phosphonium salt-based reagent such as HATU, HBTU, or PyBOP.[5] 2. Use a More Reactive Additive: Replace HOBt with HOAt or Oxyma Pure, which can enhance the reactivity of the activated ester.Reagents like HATU are known for their high reactivity and are particularly effective for difficult couplings, including those involving sterically hindered amino acids.[1] Additives with lower pKa values, such as HOAt, can further accelerate the coupling reaction.
Peptide Aggregation 1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture that disrupts secondary structures.[2] 2. Use Chaotropic Salts: Add chaotropic salts like LiCl to the reaction mixture to disrupt hydrogen bonding.Aggregation of the growing peptide chain on the resin can physically block the N-terminal amine, preventing the incoming amino acid from coupling. NMP is often better at solvating and disrupting peptide aggregates than DMF.[6]
Suboptimal Reagent Concentration 1. Increase Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., increase from 3 equivalents to 5 equivalents).[7]Driving the reaction to completion in SPPS often relies on using an excess of soluble reagents.[8] Increasing the concentration can improve the reaction rate for difficult couplings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound is challenging to couple due to steric hindrance. Like other β-branched amino acids (Valine, Threonine), the bulky side chain is close to the alpha-carbon and the reacting carboxyl group. This steric bulk can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling.[9]

Q2: What are the best practices for preparing the this compound and coupling reagents for the reaction?

A2: For optimal results, pre-activation of the this compound is recommended, especially when using aminium/uronium or phosphonium salt reagents.[1] This involves dissolving the amino acid and the coupling reagent in the solvent (e.g., DMF) and then adding the base (e.g., DIPEA) to begin the activation process a minute or two before adding the mixture to the resin.[1] Ensure all reagents and solvents are of high quality and anhydrous, as moisture can hydrolyze the activated species.[3][10]

Q3: Can the choice of solid support (resin) affect the coupling efficiency of this compound?

A3: Yes, the resin can play a role. For long or difficult peptide sequences, including those with multiple sterically hindered residues, using a low-loading resin is often recommended.[11] A lower substitution (loading capacity) increases the distance between peptide chains on the resin, which can reduce steric hindrance and minimize inter-chain aggregation, thereby improving reagent accessibility.[11] Additionally, resins with high swelling properties, such as those with a PEG-PS copolymer, can improve solvation of the peptide chain and facilitate coupling.[11]

Q4: Are there any alternative strategies to standard coupling reagents for incorporating this compound?

A4: Yes, one alternative is the use of pre-formed activated derivatives of the amino acid. For instance, Fmoc-aminoacyl-benzotriazoles have been shown to be effective for coupling sterically hindered amino acids, providing good yields with retention of chirality.[9][12][13] Another approach involves the use of symmetrical anhydrides, though this requires a larger excess of the protected amino acid.

Q5: How can I confirm that the coupling of this compound was successful?

A5: The most common method for monitoring coupling completion on-resin is the Kaiser (ninhydrin) test.[2][14] A negative Kaiser test (yellow beads) indicates that there are no free primary amines, suggesting a complete coupling reaction.[1][3] Conversely, a positive test (blue beads) signals an incomplete reaction.[2] For a more definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry to check for the presence of deletion sequences.[3][15]

Quantitative Data Summary

The choice of coupling reagent is critical when dealing with sterically hindered amino acids like this compound. The following table provides a comparison of commonly used coupling reagents.

Coupling ReagentClassTypical Coupling Time (min)Expected Coupling Efficiency (%)Key Advantages & Disadvantages
DIC/HOBt Carbodiimide60 - 18085 - 95Advantages: Cost-effective, low racemization. Disadvantages: Slower kinetics, may be inefficient for hindered couplings.[16]
HBTU/DIPEA Aminium/Uronium Salt30 - 90>98Advantages: Fast, reliable, and widely used.[5] Disadvantages: Can cause guanidinylation of the free amine.
HATU/DIPEA Aminium/Uronium Salt15 - 60>99Advantages: Highly reactive, excellent for difficult couplings, fast kinetics.[1] Disadvantages: More expensive than HBTU.
PyBOP/DIPEA Phosphonium Salt30 - 90>98Advantages: High efficiency, does not cause guanidinylation. Disadvantages: By-products can be carcinogenic (for BOP), less stable in solution than uronium salts.
COMU/DIPEA Aminium/Uronium Salt20 - 60>99Advantages: High reactivity, reported to be more efficient than HATU in some cases, non-explosive.[5] Disadvantages: Limited solution stability.

Experimental Protocols

Protocol 1: Standard Coupling using HBTU

This protocol is a robust method for most amino acid couplings, including moderately difficult ones.

  • Resin Preparation: Swell the peptide-resin in high-quality, anhydrous N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes.[1]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).[1]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 45-90 minutes at room temperature.[1]

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result is desired).[1]

    • If the Kaiser test is positive, perform a second coupling (double couple) by repeating step 3.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times). The resin is now ready for the next deprotection cycle.

Protocol 2: High-Efficiency Coupling for Sterically Hindered Residues using HATU

This protocol is recommended for difficult couplings, such as the incorporation of this compound.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (4 equivalents), HATU (3.8 equivalents), and HOAt (4 equivalents) in DMF.[1]

    • Add DIPEA (8 equivalents) to the solution and mix for 1 minute to pre-activate.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.[1]

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.[1] If the test is positive, consider extending the coupling time or performing a double couple.

    • Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Visualizations

SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) Wash1->Coupling Prepare for Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Remove Excess Reagents KaiserTest Kaiser Test Wash2->KaiserTest Check Completion KaiserTest->Deprotection Cycle for next AA KaiserTest->Coupling Incomplete? Double Couple End Final Deprotection, Cleavage & Purification KaiserTest->End Synthesis Complete Start Start: Resin Swelling Start->Deprotection Troubleshooting_Hindrance Start Coupling this compound Kaiser Perform Kaiser Test Start->Kaiser Result Result? Kaiser->Result Negative Negative (Yellow) Coupling Successful Result->Negative Positive Positive (Blue) Incomplete Coupling Result->Positive Proceed Proceed to Next Cycle Negative->Proceed Action1 Double Couple (Same Reagents) Positive->Action1 Action2 Switch to Stronger Reagent (e.g., HATU) Positive->Action2 Action3 Increase Time / Temperature Positive->Action3 Action4 Change Solvent (e.g., NMP) Positive->Action4 Action1->Kaiser Re-test Action2->Kaiser Re-test Action3->Kaiser Re-test Action4->Kaiser Re-test Coupling_Mechanisms cluster_aminium Aminium/Uronium Salt (e.g., HATU) cluster_carbodiimide Carbodiimide (e.g., DIC/HOBt) AA1 Fmoc-AA-OH ActiveEster1 OAt-Active Ester AA1->ActiveEster1 Activation HATU HATU + Base HATU->ActiveEster1 NewPeptide1 Coupled Peptide ActiveEster1->NewPeptide1 Coupling Peptide1 Peptide-Resin-NH2 Peptide1->NewPeptide1 AA2 Fmoc-AA-OH ActiveEster2 OBt-Active Ester AA2->ActiveEster2 Activation DIC_HOBt DIC + HOBt DIC_HOBt->ActiveEster2 NewPeptide2 Coupled Peptide ActiveEster2->NewPeptide2 Coupling Peptide2 Peptide-Resin-NH2 Peptide2->NewPeptide2

References

Technical Support Center: Purification of Hydrophobic D-Amino Acid-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides rich in hydrophobic D-amino acids. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are peptides rich in hydrophobic D-amino acids so difficult to purify?

Peptides containing a high proportion of hydrophobic D-amino acids present significant purification challenges primarily due to their poor solubility in both aqueous and organic solvents and their strong tendency to aggregate.[1][2][3] The inclusion of D-amino acids can also influence the peptide's secondary structure, potentially leading to aggregation behavior that differs from their L-amino acid counterparts.[4] These factors can lead to low recovery, poor peak shape, and irreversible adsorption to chromatography columns.[1][2]

Q2: What is the most common method for purifying hydrophobic peptides?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most dominant method for peptide purification.[5][6] This technique separates peptides based on their hydrophobicity, making it well-suited for this class of molecules.[5][7] The use of a C18, C8, or C4 column is common, with C18 being the most widely used for a broad range of peptides.[6][]

Q3: How can I improve the solubility of my hydrophobic peptide for purification?

Improving solubility is a critical first step. Here are several strategies:

  • Solvent Selection: Test a variety of strong organic solvents for initial dissolution, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, n-propanol, or isopropanol.[]

  • Stepwise Dissolution: A proven method is to first dissolve the peptide in the pure organic solvent to overcome wetting issues, then add concentrated buffer components, and finally, add the aqueous portion of the mixture.

  • Solubilizing Agents: In some cases, the addition of chaotropic agents (like guanidinium hydrochloride) or surfactants can help to disrupt aggregation and improve solubility.[3]

  • Hydrophilic Tagging: For extremely difficult sequences, a temporary hydrophilic tag can be added during synthesis to improve solubility and then cleaved off after purification.[2]

Q4: What are the key parameters to optimize in my RP-HPLC method?

Optimizing your RP-HPLC method is crucial for a successful purification. Key parameters include:

  • Mobile Phase Composition: Acetonitrile (ACN) is a common organic mobile phase. For very hydrophobic peptides, stronger organic solvents like n-propanol or isopropanol, or mixtures of ACN and propanol, can improve solubility and recovery.[9][10]

  • Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common ion-pairing reagent. It helps to improve peak shape and resolution.[6][] Other options include formic acid or heptafluorobutyric acid.[][10]

  • Gradient Slope: A shallow gradient (e.g., 0.5-1% increase in organic phase per minute) is often necessary to achieve good resolution between the target peptide and closely related impurities.[9][11]

  • Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can significantly improve the peak shape for hydrophobic peptides by increasing their solubility and reducing the viscosity of the mobile phase.[9][10]

  • Column Stationary Phase: While C18 is a good starting point, less hydrophobic stationary phases like C8 or C4 can be beneficial for very hydrophobic peptides to reduce strong retention and potential irreversible binding.[][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of hydrophobic D-amino acid-rich peptides.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Peptide Solubility High hydrophobicity leading to aggregation.- Dissolve the peptide in 100% DMSO or DMF first, then slowly dilute with the initial mobile phase.[12] - Try alternative organic solvents like n-propanol or isopropanol for dissolution. - Perform solubility trials with small amounts of the peptide in various solvent mixtures.
Low or No Recovery from the Column Irreversible adsorption of the peptide to the stationary phase.- Switch to a less hydrophobic column (e.g., C8 or C4).[12] - Use a stronger organic mobile phase such as n-propanol or isopropanol.[9] - Increase the column temperature.[9][10]
Broad or Tailing Peaks - Secondary interactions with the column. - Peptide aggregation on the column. - Poor solubility in the mobile phase.- Ensure 0.1% TFA is present in both mobile phases to act as an ion-pairing agent.[] - Increase the column temperature to 40-60°C.[9] - Use a shallow gradient to improve separation from impurities that may be co-eluting.[9]
Peptide Precipitates Upon Injection The sample solvent is too strong or incompatible with the initial mobile phase.- Dilute the dissolved peptide in a solvent that is as close as possible to the initial mobile phase composition. - If precipitation occurs upon dilution, a higher starting percentage of organic solvent in the mobile phase may be necessary.[9]
Multiple Peaks or a "Smear" - Peptide aggregation. - Presence of closely related impurities. - On-column degradation.- Try adding aggregation-disrupting agents like 50 mM L-arginine to the sample buffer.[13] - Optimize the gradient to be shallower to improve resolution.[11] - Analyze fractions by mass spectrometry to identify the nature of the different peaks.[12]
High Backpressure - Peptide precipitation on the column frit or head. - High viscosity of the mobile phase.- Filter the sample before injection. - Ensure the peptide is fully dissolved. - If using viscous solvents like propanol, increase the column temperature to reduce viscosity.[10]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide

This protocol provides a starting point for the purification of a generic hydrophobic peptide. Optimization will likely be required.

  • Materials and Reagents:

    • Crude, lyophilized hydrophobic peptide.

    • HPLC-grade water.

    • HPLC-grade acetonitrile (ACN).

    • Dimethyl sulfoxide (DMSO), sequencing grade.

    • Trifluoroacetic acid (TFA), sequencing grade.

    • Preparative or semi-preparative HPLC system with a UV detector.

    • Reversed-phase column (e.g., C18, C8, or C4; 10 mm ID x 250 mm L, 5 µm, 300 Å).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1 mL of TFA to 1 L of HPLC-grade water for a final concentration of 0.1% (v/v). Degas thoroughly.

    • Mobile Phase B (Organic): Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile for a final concentration of 0.1% (v/v). Degas thoroughly.

  • Sample Preparation:

    • Carefully weigh approximately 5-10 mg of the crude peptide into a clean glass vial.

    • Add a small volume (e.g., 100-200 µL) of DMSO to the vial.

    • Vortex gently until the peptide is fully dissolved.

    • Slowly add Mobile Phase A while vortexing to dilute the sample to a suitable concentration (e.g., 5 mg/mL). If precipitation occurs, try diluting with a mixture of Mobile Phase A and B (e.g., 90:10 or 80:20).

  • HPLC Method:

    • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is achieved.

    • Injection: Inject an appropriate volume of the prepared sample.

    • Gradient:

      • 0-5 min: 5% B (isocratic)

      • 5-65 min: 5% to 65% B (linear gradient)

      • 65-70 min: 65% to 100% B (linear gradient for column wash)

      • 70-75 min: 100% B (isocratic wash)

      • 75-80 min: 100% to 5% B (return to initial conditions)

      • 80-90 min: 5% B (re-equilibration)

    • Flow Rate: As per column manufacturer's recommendation (e.g., 4 mL/min for a 10 mm ID column).

    • Detection: Monitor the elution at 210-220 nm.[5][6]

    • Fraction Collection: Collect fractions corresponding to the major peaks.

    • Analysis: Analyze the collected fractions for purity using analytical HPLC and for identity using mass spectrometry.

Quantitative Data Summary

ParameterTypical Starting ConditionOptimized Condition for Hydrophobic PeptidesRationale for Optimization
Stationary Phase C18C8 or C4Reduces strong hydrophobic interactions, preventing irreversible binding and improving recovery.[12]
Mobile Phase B Acetonitrilen-Propanol or IsopropanolImproves solubility and recovery of extremely hydrophobic peptides.[9]
Gradient Slope 1-2% B/min0.5-1% B/minEnhances resolution between the target peptide and closely eluting impurities.[9]
Column Temperature Ambient40-60°CIncreases peptide solubility, reduces mobile phase viscosity, and improves peak shape.[9]
Ion-Pairing Agent 0.1% TFA0.1% TFAMaintains good peak shape and resolution.

Visualizations

Purification_Workflow General Purification Workflow for Hydrophobic Peptides cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Steps A Crude Peptide B Solubility Testing (DMSO, DMF, n-Propanol) A->B C Dissolution in Optimal Solvent B->C D Dilution with Initial Mobile Phase C->D F Sample Injection D->F E Column Equilibration (e.g., 95% A, 5% B) E->F G Gradient Elution (Shallow Gradient) F->G H Fraction Collection G->H I Purity Analysis (Analytical HPLC) H->I J Identity Confirmation (Mass Spectrometry) H->J K Pooling of Pure Fractions I->K J->K L Lyophilization K->L M Pure Peptide L->M

Caption: General purification workflow for hydrophobic peptides.

Troubleshooting_Tree Troubleshooting Common Purification Issues cluster_peak Poor Peak Shape / Recovery cluster_recovery Low Recovery cluster_solubility Solubility & Precipitation Start Purification Issue P1 Broad or Tailing Peak? Start->P1 P2 Low or No Recovery? Start->P2 P3 Precipitation on Injection? Start->P3 S1 Increase Column Temp (40-60°C) P1->S1 Yes S2 Ensure 0.1% TFA in Mobile Phases P1->S2 Yes S3 Use Shallower Gradient P1->S3 Yes S4 Use Less Hydrophobic Column (C8 or C4) P2->S4 Yes S5 Use Stronger Organic Solvent (n-Propanol) P2->S5 Yes S6 Dilute Sample in Initial Mobile Phase P3->S6 Yes S7 Increase Initial %B P3->S7 If S6 fails

Caption: Troubleshooting decision tree for common purification issues.

References

Addressing poor yield in solid-phase synthesis with Fmoc-D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS), with a specific focus on poor yields when incorporating Fmoc-D-Isoleucine.

Frequently Asked Questions (FAQs)

Q1: We are experiencing a significantly lower than expected yield in our peptide synthesis after the incorporation of this compound. What are the common causes?

A1: Low yields during the incorporation of this compound are a common issue in SPPS and can be attributed to several factors:

  • Steric Hindrance: D-Isoleucine is a β-branched amino acid with a bulky side chain, which sterically hinders the coupling reaction. This makes it difficult for the activated amino acid to approach the N-terminus of the growing peptide chain, leading to incomplete coupling.[1]

  • Peptide Aggregation: Sequences containing hydrophobic and β-branched amino acids like D-Isoleucine are prone to inter- and intra-chain aggregation on the solid support.[2][3][4] This aggregation can block reactive sites, hindering the accessibility of reagents to the peptide chain and leading to failed couplings and deprotections.

  • Inefficient Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance presented by D-Isoleucine, resulting in low coupling efficiency.

  • Incomplete Fmoc Deprotection: Peptide aggregation can also impede the complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[2] This leads to truncated peptide sequences and a lower yield of the desired full-length peptide.

Q2: How can we improve the coupling efficiency of this compound?

A2: To enhance the coupling efficiency of the sterically hindered this compound, several strategies can be employed:

  • Utilize Stronger Coupling Reagents: Employing more potent activating reagents is crucial. Reagents like HATU, HBTU, HCTU, and PyAOP are known to be more effective for coupling sterically hindered amino acids.[5][6][7] COMU is another highly efficient coupling reagent that can be beneficial.[8]

  • Optimize Reaction Conditions: Increasing the coupling time (e.g., to 2-4 hours or even overnight) and performing the reaction at a slightly elevated temperature (e.g., 30-40°C) can help drive the reaction to completion. However, prolonged high temperatures should be avoided to minimize the risk of racemization.[2][9]

  • Perform a Double Coupling: After the initial coupling reaction, repeating the coupling step with a fresh solution of activated this compound can significantly improve the yield by ensuring that most of the available N-termini have reacted.[10][11]

  • Increase Reagent Equivalents: Using a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents) relative to the resin loading capacity can also help to drive the reaction forward.

Q3: What methods can be used to monitor the completeness of the coupling reaction for this compound?

A3: Monitoring the coupling reaction is critical to ensure the synthesis is proceeding as expected. The most common method is the Kaiser test (or ninhydrin test) .

  • Procedure: A small sample of the resin is taken after the coupling step and washed thoroughly. A few drops of ninhydrin solutions are added, and the sample is heated.

  • Interpretation:

    • Positive Result (blue or purple beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.

    • Negative Result (yellow or colorless beads): Suggests that the coupling reaction is complete, as there are no free primary amines.

If a positive Kaiser test is observed, a second coupling is recommended.

Q4: We suspect peptide aggregation is the primary cause of our low yield. How can this be addressed?

A4: Peptide aggregation is a significant challenge, especially with hydrophobic residues like D-Isoleucine. Here are several strategies to mitigate aggregation:

  • Solvent Choice: Switching from the standard solvent DMF to N-Methylpyrrolidone (NMP) or using a mixture of solvents can improve the solvation of the growing peptide chain and disrupt aggregation.[4] Adding chaotropic salts like LiCl to the solvent can also be effective. The use of dimethyl sulfoxide (DMSO) has also been shown to be a powerful dissociating solvent.[12]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations within the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.[2]

  • Backbone Protection: Utilizing backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent hydrogen bonding between peptide chains, thereby reducing aggregation.[2]

  • Low-Loading Resins: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low yields when incorporating this compound.

Problem: Low crude peptide yield after cleavage.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start cluster_check_coupling cluster_incomplete_coupling cluster_check_deprotection cluster_incomplete_deprotection cluster_address_aggregation cluster_final Start Low Yield with this compound CheckCoupling Perform Kaiser Test After D-Ile Coupling Start->CheckCoupling CouplingResult Kaiser Test Positive? CheckCoupling->CouplingResult DoubleCouple Perform Double Coupling CouplingResult->DoubleCouple Yes CheckDeprotection Check Fmoc Deprotection of Previous Residue (UV monitoring of piperidine washes) CouplingResult->CheckDeprotection No ChangeReagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) DoubleCouple->ChangeReagent OptimizeCond Increase Coupling Time / Temperature ChangeReagent->OptimizeCond OptimizeCond->CheckCoupling DeprotectionResult Incomplete Deprotection? CheckDeprotection->DeprotectionResult IncreaseDeprotTime Increase Deprotection Time DeprotectionResult->IncreaseDeprotTime Yes AddressAggregation Implement Anti-Aggregation Strategy DeprotectionResult->AddressAggregation No UseDBU Use DBU in Deprotection Mix UseDBU->CheckDeprotection ChangeSolvent Switch to NMP or Add Chaotropic Agents AddressAggregation->ChangeSolvent UsePseudoproline Incorporate Pseudoproline Dipeptides AddressAggregation->UsePseudoproline ImprovedYield Improved Yield ChangeSolvent->ImprovedYield UsePseudoproline->ImprovedYield IncreaseDeprotectionTime IncreaseDeprotectionTime IncreaseDeprotectionTime->UseDBU SPPS_Cycle Resin Start: Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (this compound + Activator) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Kaiser 5. Kaiser Test Wash2->Kaiser Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Complete (Negative) DoubleCouple Incomplete: Perform Double Coupling Kaiser->DoubleCouple Incomplete (Positive) DoubleCouple->Coupling

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of Fmoc-D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of the constituent building blocks is paramount. Fmoc-D-Isoleucine, a critical raw material, requires rigorous purity assessment to ensure the quality, efficacy, and safety of the final peptide product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound, supported by experimental considerations and comparisons with alternative analytical techniques.

The stereochemical and chemical purity of Fmoc-amino acids directly impacts the success of solid-phase peptide synthesis (SPPS)[1][2]. Impurities can lead to the formation of deletion sequences, truncated peptides, and diastereomeric byproducts that are often difficult to remove during purification and may alter the biological activity of the final peptide[1][3].

Understanding Potential Impurities in this compound

Several types of impurities can be present in this compound, each with the potential to compromise the integrity of peptide synthesis:

  • Enantiomeric Impurities: The most critical impurity is the L-enantiomer, Fmoc-L-Isoleucine. Its presence can lead to the synthesis of diastereomeric peptides, which are challenging to separate and can have different biological properties[1][4].

  • Diastereomeric Impurities: Isoleucine has a second chiral center at the β-carbon, leading to the possibility of diastereomers (e.g., Fmoc-D-allo-Isoleucine). These must also be resolved and quantified.

  • Related Amino Acid Impurities: These can include free D-Isoleucine, dipeptides formed during the synthesis of the Fmoc-amino acid, and β-alanine derivatives originating from the Fmoc protecting group itself[3][5].

  • Process-Related Impurities: Residual solvents like ethyl acetate and acetic acid can be present. Acetic acid is particularly problematic as it can act as a capping agent, leading to truncated peptide sequences[3][6].

HPLC for Purity Assessment: A Comparative Overview

Chiral HPLC is the most widely adopted and robust method for the simultaneous assessment of chemical and enantiomeric purity of Fmoc-amino acids[1][2]. The choice of chiral stationary phase (CSP) and mobile phase composition is crucial for achieving optimal separation.

Table 1: Comparison of Chiral HPLC Columns for this compound Analysis

Chiral Stationary Phase (CSP) TypeCommon ExamplesPrinciple of SeparationAdvantagesDisadvantages
Polysaccharide-Based Lux Cellulose-2, Lux Cellulose-3Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[1][2]Broad applicability for various Fmoc-amino acids, excellent resolution, robust and reliable.[1][2]May require optimization of mobile phase for specific isomers.
Macrocyclic Glycopeptide-Based CHIROBIOTIC T (Teicoplanin), CHIROBIOTIC R (Ristocetin A)Multiple chiral recognition mechanisms including ionic interactions, hydrogen bonding, and steric hindrance.[7]Multimodal (reversed-phase, polar organic, normal phase), complementary selectivity to polysaccharide phases.[7]Mobile phase pH and buffer selection can be critical.
Zwitterionic Ion-Exchangers QN-AX™, ZWIX(+)™Enantioseparation based on ion-exchange and zwitterionic interactions.[8]Can offer high selectivity and efficiency for certain Nα-Fmoc amino acids.[8]Separation performance can be highly sensitive to mobile phase additives (acids, bases).[8]

Experimental Protocols

Below are representative experimental protocols for the HPLC analysis of this compound.

Protocol 1: Chiral HPLC using a Polysaccharide-Based CSP

  • Objective: To determine the enantiomeric and chemical purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Lux 5 µm Cellulose-2, 4.6 x 250 mm.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid), typically in a ratio between 50:50 and 80:20 (v/v). The exact ratio may need to be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 220 nm or 262 nm[2][9].

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL[1].

  • Analysis: Inject the sample and identify the peaks corresponding to this compound and any impurities based on their retention times. Purity is calculated based on the relative peak areas.

Protocol 2: Chiral HPLC using a Macrocyclic Glycopeptide-Based CSP

  • Objective: To provide an alternative method for assessing the enantiomeric purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: CHIROBIOTIC T, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A mixture of Methanol and 0.1% Triethylammonium Acetate (TEAA) buffer (pH 4.1), for example, in a 40:60 (v/v) ratio[7].

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

  • Analysis: As described in Protocol 1.

Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can be used for purity assessment, particularly for specific types of impurities.

Table 2: Comparison of Analytical Techniques for this compound Purity

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[1]Separation of volatile, derivatized enantiomers on a chiral stationary phase.[1]Differential migration of enantiomers in an electric field in the presence of a chiral selector.[1]
Sample Preparation Direct injection of the dissolved sample.[1]Derivatization to form volatile esters is required, which must be carefully optimized to prevent racemization.[1]Direct injection of the dissolved sample.[1]
Primary Application Enantiomeric and chemical purity.Enantiomeric purity and detection of volatile impurities.Enantiomeric purity.
Advantages High accuracy, robustness, wide availability of columns, simultaneous chemical and chiral analysis.[1][2]Excellent resolution and sensitivity.[1]High efficiency, low sample and reagent consumption.
Disadvantages Can consume significant amounts of solvent.Derivatization step can be time-consuming and a source of error.[1]Lower sensitivity for UV detection compared to HPLC, reproducibility can be a challenge.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for HPLC purity analysis and the decision-making process for selecting an analytical method.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh this compound B Dissolve in Mobile Phase A->B C Inject Sample into HPLC B->C D Separation on Chiral Column C->D E UV Detection D->E F Integrate Peak Areas E->F G Calculate Purity F->G H Generate Report G->H

Caption: Experimental workflow for HPLC purity assessment of this compound.

A Purity Assessment of this compound B Primary Goal? A->B C Comprehensive Purity (Chemical & Enantiomeric) B->C Yes D Specific Impurity Analysis B->D No E Chiral HPLC C->E F Alternative Technique (e.g., GC for residual solvents) D->F

Caption: Decision logic for selecting an analytical method for purity assessment.

Conclusion

The purity of this compound is a critical quality attribute that profoundly influences the outcome of peptide synthesis. Chiral HPLC stands out as the most robust and versatile method for its comprehensive purity assessment, capable of resolving both enantiomeric and other chemical impurities in a single analysis. While alternative techniques like GC and CE have their specific applications, HPLC, particularly with polysaccharide-based chiral stationary phases, offers a reliable and accurate platform for routine quality control. Researchers and drug developers should select the most appropriate analytical method based on the specific purity attributes that need to be controlled to ensure the synthesis of high-quality peptides.

References

Mass Spectrometry Characterization of Fmoc-D-Isoleucine-Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. The incorporation of unnatural amino acids, such as D-isomers, and the presence of protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) introduce unique challenges and considerations for mass spectrometry (MS) analysis. This guide provides a comparative overview of common MS fragmentation techniques for the characterization of peptides containing Fmoc-D-Isoleucine, supported by established fragmentation principles and experimental considerations.

The presence of the bulky N-terminal Fmoc group can influence peptide fragmentation, and the isomeric nature of isoleucine and leucine necessitates specific analytical strategies for their unambiguous identification. This guide will compare Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) to highlight their respective strengths and weaknesses in the analysis of these modified peptides.

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation technique significantly impacts the quality and type of data obtained for this compound-containing peptides. While CID is widely accessible, HCD and ETD, often available on higher-resolution mass spectrometers, offer distinct advantages for comprehensive characterization.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD/EThcD)
Primary Ion Types b, yb, y (often with higher abundance of smaller fragments and immonium ions)c, z•
Fmoc Group Behavior Prone to facile neutral loss, can suppress backbone fragmentationSimilar to CID, but higher energy can promote more backbone fragmentation alongside Fmoc lossThe Fmoc group is typically retained on the precursor and larger fragment ions
D-Isoleucine Side Chain Not readily distinguishable from LeucineNot readily distinguishable from LeucineDiagnostic w-ions are produced from z• ions, allowing for unambiguous identification
Sequence Coverage Moderate, can be limited by dominant Fmoc lossGenerally higher than CID due to more extensive fragmentation[1]Can be very high, especially for longer peptides, as it cleaves the peptide backbone more randomly
Precursor Charge State Most effective for 2+ and 3+ ionsEffective for a broader range of charge statesMost effective for precursors with charge states of 3+ and higher
Instrumentation Widely available on most tandem mass spectrometersCommon on Orbitrap mass spectrometersTypically available on ion trap and Orbitrap mass spectrometers

Distinguishing D-Isoleucine from its Isomers

A significant challenge in peptide characterization is the differentiation of isomeric amino acids leucine and isoleucine, which have identical masses. Advanced fragmentation techniques, particularly those involving electron transfer, have proven effective in overcoming this hurdle.

Electron Transfer Dissociation (ETD) and Electron Transfer/Higher-Energy Collision Dissociation (EThcD) generate characteristic fragment ions that are specific to the structure of the isoleucine side chain.[2][3] The key to this differentiation lies in the fragmentation of the z• ions produced during ETD. Subsequent activation of these z• ions (either through collisional activation in the ETD process itself or with a supplemental HCD activation step in EThcD) leads to the formation of w-ions .[4][5][6]

For an isoleucine residue, the fragmentation of the z• ion results in the loss of an isopropyl radical, producing a characteristic w-ion with a mass shift of -43 Da . In contrast, a leucine residue would lose an isobutyl radical, but more diagnostically, its isomeric precursor, the z• ion, fragments to lose an ethyl radical, resulting in a w-ion with a mass shift of -29 Da.[7] The presence and intensity of the w-ion at z-43 Da is therefore a reliable indicator of an isoleucine residue.

Experimental Protocols

A detailed experimental workflow is crucial for the successful characterization of this compound-containing peptides. This involves solid-phase peptide synthesis, sample preparation for mass spectrometry, and the mass spectrometry analysis itself.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (Fmoc-D-Ile-Ala-Phe-Gly-OH)
  • Resin Loading: Swell a suitable resin (e.g., Wang resin for a C-terminal acid) in N,N-dimethylformamide (DMF). Couple the first C-terminal amino acid (Fmoc-Gly-OH) to the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like 4-dimethylaminopyridine (DMAP).

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.[8]

  • Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Ala-OH, and finally Fmoc-D-Ile-OH) sequentially. Each coupling step involves dissolving the Fmoc-amino acid with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF and adding it to the resin.[9]

  • Cleavage and Deprotection: After the final coupling, wash the resin and cleave the peptide from the resin while removing the side-chain protecting groups (if any) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water). The N-terminal Fmoc group will also be cleaved during this step if a fully deprotected peptide is desired for some analyses. For analyzing the intact Fmoc-peptide, a milder cleavage method that retains the Fmoc group would be necessary, for example, using a hyper-acid-labile resin and a very mild acid treatment.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purity and Identity Confirmation: Confirm the purity and identity of the synthesized peptide by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or LC-MS).[10]

Sample Preparation for Mass Spectrometry
  • Solubilization: Dissolve the purified, lyophilized peptide in a solvent compatible with mass spectrometry, such as 0.1% formic acid in a water/acetonitrile mixture.[11]

  • Concentration Adjustment: Adjust the peptide concentration to a suitable range for the mass spectrometer being used (typically in the low micromolar to high nanomolar range).

  • Cleanup: If necessary, desalt the peptide sample using a C18 ZipTip or a similar solid-phase extraction method to remove any interfering salts or contaminants.[12]

Mass Spectrometry Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, equipped with CID, HCD, and ETD fragmentation capabilities.

  • Ionization: Use electrospray ionization (ESI) to generate multiply charged precursor ions of the peptide.

  • MS1 Scan: Acquire a full MS1 scan to determine the m/z of the precursor ion of the this compound-containing peptide.

  • MS/MS Fragmentation:

    • CID: Isolate the precursor ion and subject it to fragmentation using a normalized collision energy that provides a good balance between precursor ion depletion and the generation of a rich fragment ion spectrum.

    • HCD: Isolate the precursor ion and apply a stepped normalized collision energy to obtain a wide range of fragment ions, from larger fragments to smaller, informative immonium ions.

    • ETD/EThcD: Isolate the precursor ion and subject it to electron transfer dissociation. For EThcD, apply supplemental collisional activation to the ETD product ions to induce further fragmentation and generate the diagnostic w-ions for isoleucine identification.

  • Data Analysis: Analyze the resulting MS/MS spectra to identify the fragment ions, determine the peptide sequence, and confirm the presence and location of the D-Isoleucine residue. Specialized software can be used to aid in the interpretation of the spectra and the identification of characteristic fragment ions.[7]

Visualizing the Workflow and Fragmentation

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the key fragmentation pathways.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_ms_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_fragmentation Fragmentation Methods SPPS Fmoc-SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Solubilization Solubilization Purification->Solubilization Cleanup Desalting (e.g., ZipTip) Solubilization->Cleanup ESI Electrospray Ionization Cleanup->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 MS2 MS/MS Fragmentation MS1->MS2 CID CID MS2->CID HCD HCD MS2->HCD ETD ETD/EThcD MS2->ETD Data_Analysis Data Analysis & Characterization CID->Data_Analysis HCD->Data_Analysis ETD->Data_Analysis

Caption: Experimental workflow for the characterization of this compound-containing peptides.

fragmentation_pathway cluster_peptide Precursor Ion cluster_cid_hcd CID / HCD cluster_etd ETD / EThcD Peptide [Fmoc-D-Ile-Ala-Phe-Gly + nH]n+ b_ions b-ions Peptide->b_ions y_ions y-ions Peptide->y_ions fmoc_loss Neutral Loss of Fmoc Peptide->fmoc_loss c_ions c-ions Peptide->c_ions z_ions z•-ions Peptide->z_ions w_ion w-ion (z• - 43 Da) (Isoleucine specific) z_ions->w_ion HCD activation

Caption: Key fragmentation pathways for this compound peptides in mass spectrometry.

References

D-Isoleucine Peptides Exhibit Superior Enzymatic Stability Compared to L-Isoleucine Counterparts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo half-life of peptide-based therapeutics is a critical challenge. The inherent susceptibility of natural L-amino acid peptides to rapid degradation by endogenous proteases often curtails their therapeutic efficacy. A well-established strategy to overcome this limitation is the substitution of L-amino acids with their non-natural D-enantiomers. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing D-Isoleucine versus those with L-Isoleucine, supported by experimental data and detailed methodologies.

The fundamental principle behind the enhanced stability of D-amino acid-containing peptides lies in the stereospecificity of proteases. Endogenous enzymes are chiral and have evolved to recognize and cleave peptide bonds involving L-amino acids, which are the building blocks of naturally occurring proteins.[1][2] Consequently, peptides incorporating D-amino acids are poor substrates for these enzymes, leading to a significantly increased resistance to proteolytic degradation and a longer circulation half-life in biological systems.[1][3][4]

Quantitative Comparison of Enzymatic Stability

Peptide VariantTime (hours)Remaining Peptide (%)
L-amino acid AMP 0100
145
510
18<1
240
D-amino acid substituted AMP 0100
198
585
1865
2458

Data synthesized from multiple sources demonstrating the general trend of increased stability.[1]

Similarly, studies on other peptides have demonstrated a significant increase in half-life in human serum with the incorporation of D-amino acids. For instance, a comparison of peptides with varying D-amino acid content revealed a substantial increase in stability.

Peptide PairD-Amino Acid ContentAssay ConditionsHalf-life (D-Peptide)Half-life (L-Peptide)Fold Increase in Stability
Peptide 2D vs. 2L31% D-amino acidsHuman serum at 37°C> 24 hours5.0 hours> 4.8
Peptide 18D vs. 18L38% D-amino acidsHuman serum at 37°C> 24 hours15.5 hours> 1.5

Data from comparative studies on peptide stability.[5]

Experimental Protocols

To assess and compare the enzymatic stability of D-Isoleucine and L-Isoleucine containing peptides, a standardized in vitro stability assay can be employed. The following protocol outlines a general method for evaluating peptide stability in the presence of a specific protease or in a biological matrix like human serum.

In Vitro Enzymatic Stability Assay Protocol

1. Materials:

  • Test Peptides: L-Isoleucine containing peptide and D-Isoleucine substituted analog.
  • Enzyme: Trypsin, Chymotrypsin, or other relevant protease.
  • Biological Matrix (alternative to a single enzyme): Human or animal serum/plasma.
  • Buffer: Phosphate-buffered saline (PBS), pH 7.4 or 50 mM NH4HCO3.
  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water.
  • Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system with a C18 column.

2. Procedure:

  • Peptide and Enzyme/Serum Preparation:
  • Prepare stock solutions of the L- and D-Isoleucine peptides in ultrapure water or an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.
  • If using a specific enzyme, prepare a stock solution of the protease (e.g., trypsin at 0.5 mg/mL in 50 mM NH4HCO3).
  • If using serum, thaw human serum and centrifuge to remove any precipitates.
  • Reaction Setup:
  • In separate microcentrifuge tubes, dilute the peptide stock solutions in PBS to the desired final concentration (e.g., 100 µM).
  • To initiate the degradation, add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) or add an equal volume of serum to the peptide solution.
  • A control sample containing the peptide in buffer without the enzyme/serum should be prepared to account for non-enzymatic degradation.
  • Incubation:
  • Incubate the reaction mixtures at 37°C.
  • Time-Course Sampling:
  • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.
  • Reaction Quenching:
  • Immediately quench the enzymatic reaction by adding the quenching solution (e.g., an equal volume of 10% TFA). This will precipitate the enzyme/serum proteins and stop the degradation process.
  • Sample Preparation for Analysis:
  • Centrifuge the quenched samples to pellet the precipitated proteins.
  • Collect the supernatant containing the peptide and its degradation products for HPLC analysis.
  • HPLC Analysis:
  • Analyze the supernatant by reverse-phase HPLC. The amount of remaining intact peptide at each time point is quantified by integrating the area of the corresponding peak in the chromatogram.
  • Data Analysis:
  • Plot the percentage of intact peptide remaining versus time.
  • Calculate the half-life (t1/2) of each peptide, which is the time required for 50% of the initial peptide to be degraded.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative enzymatic stability assay.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis L_Peptide L-Isoleucine Peptide Stock Incubate_L Incubate L-Peptide + Enzyme/Serum @ 37°C L_Peptide->Incubate_L D_Peptide D-Isoleucine Peptide Stock Incubate_D Incubate D-Peptide + Enzyme/Serum @ 37°C D_Peptide->Incubate_D Enzyme Enzyme/Serum Stock Enzyme->Incubate_L Enzyme->Incubate_D Sampling Time-Course Sampling (0, 1, 4, 8, 24h) Incubate_L->Sampling Incubate_D->Sampling Quench Quench with TFA Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC RP-HPLC Analysis Centrifuge->HPLC Data Data Analysis (Half-life Calculation) HPLC->Data

Caption: Workflow for comparing the enzymatic stability of D- and L-Isoleucine peptides.

Conclusion

The strategic incorporation of D-Isoleucine in place of L-Isoleucine is a highly effective method for enhancing the enzymatic stability of therapeutic peptides. This modification significantly increases the peptide's half-life in the presence of proteases, a critical attribute for improving bioavailability and therapeutic efficacy. The experimental protocol detailed in this guide provides a robust framework for quantitatively assessing and comparing the stability of D-amino acid-containing peptides against their L-amino acid counterparts. By employing these methodologies, researchers can make informed decisions in the design and development of more stable and potent peptide-based drugs.

References

A Comparative Guide to Fmoc-D-Isoleucine and Boc-D-Isoleucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups for amino acids is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and overall project success. This is particularly true when incorporating sterically hindered amino acids like D-Isoleucine, which present unique challenges in peptide chain elongation. This guide provides an objective, data-supported comparison of Fmoc-D-Isoleucine and Boc-D-Isoleucine in SPPS, complete with experimental protocols and visualizations to inform your synthetic strategy.

Core Chemical Differences: A Tale of Two Protection Strategies

The fundamental distinction between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed by a secondary amine like piperidine, while the Boc group is acid-labile, requiring a moderately strong acid such as trifluoroacetic acid (TFA) for its removal.[1][] This difference dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and cleavage conditions, establishing two largely orthogonal synthetic schemes.[3][]

Fmoc Strategy: This modern approach is often favored for its milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[5][6] The orthogonality of the Fmoc group (base-labile) with the commonly used tert-butyl (tBu)-based side-chain protecting groups (acid-labile) allows for selective deprotection without premature cleavage of side-chain protecting groups.[][3]

Boc Strategy: As the classical method for SPPS, the Boc strategy is well-established and can be more cost-effective in terms of the amino acid derivatives themselves.[7] It often employs benzyl-based side-chain protecting groups, which, like the final cleavage from the resin, require strong acids like hydrofluoric acid (HF).[8][9] This "quasi-orthogonal" approach relies on differential acid lability for selective deprotection.[7]

Performance Comparison: this compound vs. Boc-D-Isoleucine

Direct quantitative, head-to-head comparisons of this compound and Boc-D-Isoleucine in the synthesis of the same peptide are not extensively documented in readily available literature. However, based on the known characteristics of each strategy and the challenges posed by sterically hindered amino acids like isoleucine, we can infer performance differences. Isoleucine is recognized as one of the most challenging amino acids to couple, particularly in the Boc strategy, due to steric hindrance from its β-branched side chain.[10]

FeatureThis compoundBoc-D-IsoleucineRationale & Supporting Data
Coupling Efficiency Generally higher, especially with modern coupling reagents.Can be lower and require longer coupling times or double coupling.The Fmoc strategy is highly compatible with modern, highly efficient coupling reagents like HBTU, HATU, and COMU, which are effective for sterically hindered residues.[] While in situ neutralization protocols can improve Boc-SPPS efficiency for difficult sequences, the inherent steric hindrance of isoleucine can still lead to incomplete couplings.[10][11]
Risk of Racemization Generally lower, particularly with optimized coupling conditions.Can be higher, especially with older coupling methods and extended activation times.Racemization primarily occurs during the activation of the amino acid.[12] Modern coupling reagents used in Fmoc-SPPS are designed to minimize racemization.[] While racemization can be controlled in Boc-SPPS, the potentially longer reaction times required for hindered residues can increase this risk.[13]
Side Reactions Fewer side reactions due to milder deprotection conditions.Risk of side-chain protecting group loss with repeated TFA treatment.The repeated use of TFA in Boc-SPPS can lead to the gradual cleavage of acid-labile side-chain protecting groups.[7][8] The milder, basic deprotection in the Fmoc strategy minimizes such side reactions.[7]
Peptide Purity (Crude) Generally higher.Can be lower.The combination of higher coupling efficiency and fewer side reactions in Fmoc-SPPS typically results in a purer crude peptide product, simplifying subsequent purification.[7]
Handling & Safety Generally safer, avoiding the use of highly corrosive HF.Requires handling of hazardous HF for final cleavage.The final cleavage step in Boc-SPPS often involves the use of highly corrosive and toxic hydrofluoric acid, which requires specialized equipment and handling procedures.[7][8]
Cost Fmoc-amino acids can be more expensive.Boc-amino acids are generally less expensive.Historically, Boc-protected amino acids have been more cost-effective.[][7]

Experimental Workflows

The following diagrams illustrate the cyclical nature of Fmoc and Boc solid-phase peptide synthesis for the incorporation of a D-Isoleucine residue.

Fmoc_SPPS_Workflow resin Peptide-Resin (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-D-Ile-OH, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 new_resin Peptide-Resin (+ D-Isoleucine) wash2->new_resin cycle Repeat Cycle new_resin->cycle cycle->resin

Caption: General workflow for one cycle of Fmoc-SPPS.

Boc_SPPS_Workflow resin Peptide-Resin (Boc-protected) deprotection Boc Deprotection (TFA in DCM) resin->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (DIEA in DCM/DMF) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (Boc-D-Ile-OH, Activator in DMF) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 new_resin Peptide-Resin (Boc-protected, + D-Isoleucine) wash3->new_resin cycle Repeat Cycle new_resin->cycle cycle->resin

Caption: General workflow for one cycle of Boc-SPPS.

Logical Relationship: Choosing Your Strategy

The decision between this compound and Boc-D-Isoleucine is influenced by several factors, as illustrated in the following diagram.

Strategy_Choice start Peptide Synthesis with D-Isoleucine criteria_purity High Purity & Fewer Side Reactions? start->criteria_purity criteria_cost Lower Reagent Cost? start->criteria_cost criteria_sensitivity Acid-Sensitive Residues in Sequence? start->criteria_sensitivity criteria_aggregation Known Aggregation-Prone Sequence? start->criteria_aggregation fmoc This compound boc Boc-D-Isoleucine criteria_purity->fmoc Yes criteria_purity->boc No criteria_cost->fmoc No criteria_cost->boc Yes criteria_sensitivity->fmoc Yes criteria_sensitivity->boc No criteria_aggregation->fmoc Less of a concern criteria_aggregation->boc Potentially Advantageous

Caption: Decision matrix for choosing between Fmoc and Boc strategies.

Detailed Experimental Protocols

The following are generalized protocols for manual solid-phase peptide synthesis incorporating a D-Isoleucine residue. These should be optimized based on the specific peptide sequence, resin, and available equipment.

Fmoc-SPPS Protocol

1. Resin Swelling:

  • Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours. For a sterically hindered residue like D-Isoleucine, a longer coupling time or a double coupling may be necessary.

  • Monitor the coupling reaction for completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

4. Washing:

  • After complete coupling, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

5. Repeat Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Final Deprotection and Cleavage:

  • After the final coupling, perform a final Fmoc deprotection (step 2).

  • Wash the resin with DMF and then with dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Boc-SPPS Protocol

1. Resin Swelling and First Amino Acid Coupling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours.

  • Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in a mixture of DMF and DCM.

2. Boc Deprotection:

  • Treat the resin with a solution of 30-50% TFA in DCM for 20-30 minutes to remove the Boc group.

  • Wash the resin with DCM to remove excess TFA.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt on the N-terminus by washing the resin with a 5-10% solution of DIEA in DCM or DMF.

  • Wash the resin with DCM.

4. Coupling of Boc-D-Isoleucine:

  • In a separate vial, dissolve Boc-D-Isoleucine (2-4 equivalents) and a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.

  • For in situ neutralization protocols, the neutralization step (3) is omitted, and the base is added directly to the coupling mixture.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-4 hours. Given the difficulty of coupling isoleucine, a double coupling is often recommended.

  • Monitor the reaction completion with the Kaiser test.

5. Washing:

  • Drain the coupling solution and wash the resin with DMF and DCM.

6. Repeat Cycle:

  • Repeat steps 2-5 for each subsequent amino acid.

7. Final Cleavage:

  • After the final coupling and deprotection, wash and dry the resin.

  • Treat the peptide-resin with a strong acid, typically anhydrous HF, in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).

  • Evaporate the HF and precipitate the peptide with cold diethyl ether.

  • Wash the peptide and dry it under vacuum.

Conclusion and Recommendations

The choice between this compound and Boc-D-Isoleucine for solid-phase peptide synthesis is a strategic one that depends on the specific requirements of the project.

This compound is generally recommended for:

  • Syntheses where high purity and minimization of side reactions are paramount.

  • Peptides containing acid-sensitive residues.

  • Automated peptide synthesis, for which the Fmoc strategy is the modern standard.

  • Laboratories not equipped to handle hazardous reagents like HF.

Boc-D-Isoleucine may be considered for:

  • Projects where cost is a primary concern.

  • The synthesis of peptides known to be prone to aggregation, where the acidic deprotection step in Boc-SPPS can sometimes be advantageous.[8]

  • Laboratories with extensive experience and the necessary safety infrastructure for Boc chemistry and HF cleavage.

For the synthesis of peptides containing the sterically hindered D-Isoleucine, the Fmoc strategy, coupled with modern and efficient coupling reagents, generally offers a more robust and reliable path to obtaining high-purity peptides with fewer side reactions. While the Boc strategy remains a viable option, the challenges associated with coupling efficiency and the hazards of the final cleavage step warrant careful consideration.

References

A Comparative Guide to the Structural Impact of D-Isoleucine Incorporation on Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

The strategic substitution of L-amino acids with their D-enantiomers is a powerful tool in peptide drug design, primarily aimed at enhancing proteolytic stability. However, this modification can profoundly influence the peptide's three-dimensional structure, which in turn dictates its biological activity. This guide provides a comparative analysis of the structural impact of incorporating D-isoleucine into a peptide backbone, supported by experimental data and detailed protocols.

Introduction to D-Isoleucine Incorporation

Isoleucine, a chiral amino acid with a second stereocenter in its side chain, can exist as four stereoisomers. The incorporation of D-isoleucine, the enantiomer of the naturally occurring L-isoleucine, introduces significant local perturbations in the peptide backbone. This is because the side chain orientation is altered, which can disrupt established secondary structures like α-helices and β-sheets.[1] This structural alteration can have a range of consequences, from decreased biological activity to the generation of novel therapeutic properties.

Comparative Analysis of Peptide Conformation

The introduction of a D-isoleucine residue can lead to measurable changes in a peptide's conformational landscape. These changes can be quantified using various biophysical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution. The chemical shifts of backbone and side-chain atoms are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation.

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts for L-Isoleucine and D-allo-Isoleucine Derivatives

Amino Acid DerivativeAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-Benzoyl-L-isoleucine methyl esterα-CH4.70Not Reported
N-Benzoyl-D-allo-isoleucine methyl esterα-CH4.90Not Reported
L-Isoleucine (in Teixobactin)α-CH4.29, 4.12, 4.0357.3, 57.8, 57.9
D-allo-Isoleucine (in Teixobactin)α-CH4.3656.8

Note: Data for D-allo-isoleucine is presented as a close structural analogue to D-isoleucine. The observed differences in chemical shifts are indicative of the distinct magnetic environments and, by extension, the altered local conformation upon stereochemical inversion.[1][2]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is widely used to assess the secondary structure content of peptides. The distinct CD spectra of α-helices, β-sheets, and random coils allow for the quantification of these structural elements.

A study on the VEGF mimetic peptide QK and its analogue D-QK, which contains D-amino acids in its N-capping region, demonstrated a significant loss of helicity.[1] The mean residue ellipticity ([θ]) at 222 nm is a common metric for estimating α-helical content.

Table 2: Comparison of α-Helical Content in L-Peptide (QK) vs. D-Amino Acid Containing Peptide (D-QK)

PeptideMean Residue Ellipticity at 222 nm (deg cm² dmol⁻¹)Estimated α-Helical Content (%)
QK (all L-amino acids)~ -7,500~21%
D-QK (with D-amino acids)~ -1,500~4%

Note: The α-helical content was estimated using the formula: %Helix = ([-θ]₂₂₂ - [-θ]coil) / ([-θ]helix - [-θ]coil) x 100, where [θ]coil is assumed to be negligible and [θ]helix is approximately -36,000 deg cm² dmol⁻¹ for a short peptide.

Receptor Binding Affinity

The conformational changes induced by D-isoleucine incorporation can directly impact a peptide's ability to bind to its biological target. This is often quantified by measuring the half-maximal inhibitory concentration (IC50).

A study on a MUC2 mucin glycoprotein epitope and its derivatives with D-amino acid substitutions in the flanking regions showed that such modifications can influence antibody binding.

Table 3: Comparison of Antibody Binding Affinity for an L-Peptide and its D-Amino Acid Substituted Analogue

Peptide SequenceDescriptionIC50 (µmol/dm³)
TPTPTGTQTPTAll L-amino acids60
tptPTGTQTPTD-amino acids in N-terminal flank392

Note: A higher IC50 value indicates weaker binding affinity.

Experimental Protocols

Peptide Synthesis

Peptides containing either L- or D-isoleucine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amides) is swollen in a solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal amino acid (Fmoc-L-Ile-OH or Fmoc-D-Ile-OH) is coupled to the resin using an activating agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. The completion of the reaction is monitored by a Kaiser test.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.

  • Chain Elongation: Subsequent Fmoc-protected amino acids are coupled sequentially following steps 2 and 3 until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Purified peptides are dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. The instrument parameters are set (e.g., wavelength range: 190-260 nm; bandwidth: 1 nm; scan speed: 50 nm/min).

  • Data Acquisition: The CD spectrum of the buffer blank is recorded and subtracted from the sample spectra. Multiple scans (e.g., 3-5) are averaged for each sample.

  • Data Analysis: The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity ([θ]). The secondary structure content is estimated using deconvolution algorithms or by analyzing the ellipticity at specific wavelengths (e.g., 222 nm for α-helix).

NMR Spectroscopy
  • Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. A pH meter calibrated for deuterated solvents is used to adjust the pH.

  • Data Acquisition: A suite of 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) is performed on a high-field NMR spectrometer.

  • Resonance Assignment: The individual proton and carbon resonances are assigned to specific amino acid residues in the peptide sequence.

  • Structural Restraint Generation: Nuclear Overhauser effect (NOE) cross-peaks from the NOESY spectrum are used to generate distance restraints between protons. Coupling constants can be used to derive dihedral angle restraints.

  • Structure Calculation: The experimental restraints are used as input for molecular dynamics and simulated annealing calculations to generate a family of low-energy structures that are consistent with the NMR data.

Visualizing the Structural Impact

Graphviz diagrams can be used to illustrate the conceptual and experimental workflow for analyzing the structural impact of D-isoleucine incorporation.

G cluster_0 Peptide Design & Synthesis cluster_1 Structural Analysis cluster_2 Functional Assay cluster_3 Comparative Analysis L-Peptide L-Peptide D-Ile-Peptide D-Ile-Peptide L-Peptide->D-Ile-Peptide Incorporate D-Isoleucine NMR NMR L-Peptide->NMR CD CD L-Peptide->CD X-ray X-ray L-Peptide->X-ray Binding_Affinity Binding Affinity L-Peptide->Binding_Affinity D-Ile-Peptide->NMR D-Ile-Peptide->CD D-Ile-Peptide->X-ray D-Ile-Peptide->Binding_Affinity Conformation Conformation NMR->Conformation CD->Conformation X-ray->Conformation Activity Activity Binding_Affinity->Activity Conformation->Activity

Caption: Workflow for comparing L- and D-Isoleucine peptides.

G cluster_0 L-Isoleucine Peptide Backbone cluster_1 D-Isoleucine Peptide Backbone cluster_2 Ramachandran Plot L_N1 N L_Ca1 L_N1->L_Ca1 L_C1 C' L_Ca1->L_C1 L_N2 N L_C1->L_N2 L_Ca2 L_N2->L_Ca2 L_C2 C' L_Ca2->L_C2 L_SideChain L-Ile Side Chain (Out of Plane) L_Ca2->L_SideChain D_N1 N D_Ca1 D_N1->D_Ca1 D_C1 C' D_Ca1->D_C1 D_N2 N D_C1->D_N2 D_Ca2 D_N2->D_Ca2 D_C2 C' D_Ca2->D_C2 D_SideChain D-Ile Side Chain (Into Plane) D_Ca2->D_SideChain L_Allowed L-Allowed Region D_Allowed D-Allowed Region

Caption: Impact of D-Isoleucine on peptide backbone and Ramachandran plot.

Conclusion

The incorporation of D-isoleucine into a peptide sequence is a multifaceted modification that extends beyond enhancing proteolytic resistance. The stereochemical inversion at the α-carbon invariably leads to significant local conformational changes, which can propagate throughout the peptide structure. As the presented data illustrates, these changes can manifest as a loss of secondary structure and altered receptor binding affinities. A thorough understanding and characterization of these structural consequences are paramount for the rational design of D-amino acid-containing peptide therapeutics with predictable and optimized biological activity. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers in this endeavor.

References

D-Isoleucine vs. L-Isoleucine in Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of stereochemistry on peptide function is paramount. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's biological activity, stability, and therapeutic potential. This guide provides an objective comparison of peptides containing D-Isoleucine versus their L-Isoleucine counterparts, supported by experimental data and detailed methodologies.

The deliberate incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance resistance to proteolytic degradation, thereby increasing their in vivo half-life.[1][2][3] However, the impact of such substitutions on biological activity is not always predictable and can range from complete inactivation to significantly enhanced potency. This guide specifically focuses on the substitution of L-Isoleucine with D-Isoleucine, a modification that can influence peptide conformation and interaction with biological targets.

Comparative Analysis of Biological Activity

The introduction of a D-Isoleucine residue can have varied and potent effects on the biological activity of peptides, as demonstrated across different classes of bioactive peptides.

Enhanced Potency of a Neuropeptide Analog

A compelling example of the dramatic increase in potency following D-Isoleucine substitution is observed in an analog of the Aplysia allatotropin-related peptide (ATRP). The native all-L peptide exhibited an EC50 of 400 nM for its receptor. In stark contrast, the introduction of a D-amino acid at the second position (D2-ATRP) resulted in a staggering increase in potency, with an EC50 of just 2 nM.[4] This represents a 200-fold increase in activity, highlighting the critical role of stereochemistry in receptor binding and activation.

Maintained or Improved Activity in Antimicrobial Peptides

In the realm of antimicrobial peptides (AMPs), the complete substitution of all L-amino acids with their D-enantiomers in polybia-MPI, which includes isoleucine residues, resulted in a peptide (D-MPI) with comparable or even improved antimicrobial activity against various bacterial and fungal strains.[2] Crucially, this D-enantiomer also exhibited significantly enhanced stability against proteases like trypsin and chymotrypsin.[1][2] This suggests that for certain AMPs that primarily interact with the bacterial membrane, the overall chirality and structure, rather than specific chiral interactions with a receptor, may be the dominant factor for activity. However, it is important to note that partial D-amino acid substitution can have detrimental effects. For instance, a partial D-lysine substitution in the same polybia-MPI peptide led to a significant loss of antimicrobial activity.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data comparing the biological activity of peptides with L-Isoleucine versus D-Isoleucine substitutions.

Peptide ClassPeptide Name / AnalogModificationBiological Activity MetricL-Isoleucine VersionD-Isoleucine VersionReference
NeuropeptideAllatotropin-Related Peptide (ATRP)D-amino acid at position 2Receptor Activation (EC50)400 nM2 nM[4]
AntimicrobialPolybia-MPIFull D-enantiomerMinimum Inhibitory Concentration (MIC)ComparableComparable/Improved[2]

Impact on Proteolytic Stability

A primary driver for incorporating D-amino acids into therapeutic peptides is to enhance their stability against enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, are stereospecific and primarily recognize L-amino acids.

A study on the antimicrobial peptide polybia-CP demonstrated that both the all-D enantiomer (D-CP) and a partial D-lysine substituted version (D-lys-CP) showed improved stability against trypsin and chymotrypsin.[1] This enhanced stability is a common and significant advantage of incorporating D-amino acids.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing D-Isoleucine is readily achievable using standard Fmoc/tBu solid-phase peptide synthesis protocols.

Protocol:

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.[5][6]

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a 20% solution of piperidine in DMF.[6]

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (L- or D-Isoleucine) using a coupling reagent such as HBTU/DIEA or HATU/DIEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.[5][7] The completeness of the coupling can be monitored using a Kaiser test.[6]

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[5]

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[7]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Proteolytic Stability Assay

This assay determines the resistance of peptides to degradation by proteases.

Protocol:

  • Peptide Incubation: Incubate the L- and D-Isoleucine containing peptides at a final concentration of 10 µM in human blood plasma or cell culture supernatants containing fetal bovine serum (FBS) at 37°C.[8][9]

  • Time Points: Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Reaction Quenching and Protein Precipitation: Stop the enzymatic degradation by adding a quenching solution, such as a 2:1 mixture of ethanol and acetonitrile.[8] Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC.[10]

  • Data Analysis: Quantify the peak area of the intact peptide at each time point relative to the initial time point (t=0). Calculate the peptide half-life (t1/2) by fitting the data to a one-phase decay model.[8]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.[11] Prepare a buffer blank for background correction.

  • Instrument Setup: Use a CD spectrophotometer and a quartz cuvette with a 1 mm path length.[11]

  • Data Acquisition: Record the CD spectra in the far-UV region (typically 190-260 nm) at room temperature.[11]

  • Data Processing: Subtract the buffer blank spectrum from the peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

  • Structural Analysis: Analyze the resulting spectrum for characteristic features of α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band around 218 nm), or random coil structures.[12]

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_L_Peptide L-Isoleucine Peptide cluster_D_Peptide D-Isoleucine Peptide L_Peptide L-Isoleucine Peptide L_Receptor Receptor L_Peptide->L_Receptor Binding L_Signal Biological Response L_Receptor->L_Signal Activation D_Peptide D-Isoleucine Peptide D_Receptor Receptor D_Peptide->D_Receptor Altered Binding (Higher/Lower Affinity) D_Signal Altered Biological Response D_Receptor->D_Signal Altered Activation

Caption: D-Isoleucine substitution alters peptide-receptor interactions.

Experimental Workflow for Stability Assay

Stability_Workflow start Start: L- and D-Isoleucine Peptide Samples incubation Incubate with Plasma/Serum at 37°C start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching analysis Analyze Supernatant by RP-HPLC quenching->analysis end End: Determine Peptide Half-life analysis->end

References

A Researcher's Guide to Spectroscopic Confirmation of Fmoc-D-Isoleucine Identity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of the stereochemical identity of raw materials is paramount. This guide provides a comparative analysis of spectroscopic methods for verifying the identity and purity of Fmoc-D-Isoleucine, a crucial building block in peptide synthesis. We present supporting experimental data and detailed protocols for key analytical techniques.

The correct enantiomeric form of an amino acid is critical to the biological activity and safety of a final peptide therapeutic. This compound, with its two chiral centers, can have diastereomeric impurities (Fmoc-D-allo-Isoleucine, Fmoc-L-allo-Isoleucine) and an enantiomeric impurity (Fmoc-L-Isoleucine). This guide focuses on distinguishing this compound from its L-enantiomer and other potential impurities using a suite of spectroscopic techniques.

Workflow for Spectroscopic Confirmation

The following workflow outlines a comprehensive approach to confirming the identity and purity of a sample purported to be this compound.

Workflow for this compound Identity Confirmation cluster_0 Initial Identity & Purity Assessment cluster_1 Chiral Purity Confirmation cluster_2 Data Analysis & Conclusion Sample Sample MS Mass Spectrometry (MS) Sample->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Sample->IR Functional Groups Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Enantiomeric Separation Data_Analysis Compare spectra with reference data for This compound and potential impurities. MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Chiral_HPLC->Data_Analysis Conclusion Confirm Identity and Enantiomeric Purity Data_Analysis->Conclusion

Caption: Workflow for the spectroscopic confirmation of this compound identity.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for this compound and its L-enantiomer. In achiral spectroscopic methods such as NMR (in achiral solvents) and IR, the spectra of enantiomers are identical. Therefore, the primary differentiation between this compound and Fmoc-L-Isoleucine relies on a chiral-specific method like chiral HPLC.

Table 1: ¹H NMR Chemical Shift Data

Note: In an achiral solvent like CDCl₃, the ¹H NMR spectra of this compound and Fmoc-L-Isoleucine are identical.

Assignment Fmoc-L-Isoleucine Chemical Shift (δ, ppm) in CDCl₃ [1]
Aromatic-H (Fmoc)7.74
Aromatic-H (Fmoc)7.58
Aromatic-H (Fmoc)7.53
Aromatic-H (Fmoc)7.38
Aromatic-H (Fmoc)7.30
NH5.35
CH (Fmoc)4.22
CH₂ (Fmoc)4.49, 4.41, 4.39
α-CH4.04
β-CH1.96
γ-CH₂1.45, 1.20
γ-CH₃0.93
δ-CH₃0.97
Table 2: ¹³C NMR Chemical Shift Data

Note: In an achiral solvent, the ¹³C NMR spectra of this compound and Fmoc-L-Isoleucine are identical. The following are typical chemical shifts for Fmoc-protected amino acids.

Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (COOH)~175
Aromatic (Fmoc)~144, ~141, ~128, ~127, ~125, ~120
CH (Fmoc)~47
CH₂ (Fmoc)~67
α-CH~58
β-CH~37
γ-CH₂~25
γ-CH₃~15
δ-CH₃~11
Table 3: Mass Spectrometry Data
Technique Parameter Expected Value for Fmoc-D/L-Isoleucine [2]
Electrospray Ionization (ESI-MS)[M-H]⁻352.17
High-Resolution Mass Spectrometry (HRMS)Calculated Monoisotopic Mass (C₂₁H₂₃NO₄)353.1627
Table 4: Infrared (IR) Spectroscopy Data

Note: The IR spectra of this compound and Fmoc-L-Isoleucine are identical.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for Fmoc-L-Isoleucine [2]
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
N-H (Amide)Stretching~3300
C-H (Aromatic)Stretching~3060
C-H (Aliphatic)Stretching2960-2850
C=O (Carboxylic Acid)Stretching~1715
C=O (Urethane)Stretching~1690
C=C (Aromatic)Stretching~1450
N-H (Amide)Bending~1530
C-OStretching1250-1000

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of Fmoc-Isoleucine.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the chosen deuterated solvent directly in the NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer according to the manufacturer's instructions for the specific solvent.

    • Set the acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).

    • Set the acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, relaxation delay, proton decoupling).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra by comparing them to the reference data in Tables 1 and 2 and known values for the Fmoc protecting group and the isoleucine side chain.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound to confirm its elemental composition.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for ESI+) or Ammonium hydroxide (for ESI-)

  • Mass Spectrometer (e.g., LC-MS with ESI source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in the chosen solvent. A small amount of formic acid or ammonium hydroxide can be added to aid ionization.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's protocol.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature).

    • Set the mass analyzer to scan a relevant m/z range (e.g., 100-500).

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

  • Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its m/z value to the expected value in Table 3. For high-resolution instruments, compare the measured exact mass to the calculated value.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr) for pellet preparation or a suitable solvent for thin-film analysis

  • FTIR Spectrometer with a suitable sample holder (e.g., ATR or transmission)

Procedure (KBr Pellet Method):

  • Sample Preparation: Mix a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle. Grind the mixture to a fine, uniform powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare their positions to the expected values in Table 4.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the D- and L-enantiomers of Fmoc-Isoleucine, thus determining the enantiomeric purity of the sample.

Materials:

  • This compound sample

  • Fmoc-L-Isoleucine standard (for comparison)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., polysaccharide-based, such as Lux Cellulose-2 or similar)

  • HPLC system with a UV detector

Procedure:

  • Sample and Standard Preparation: Prepare solutions of the this compound sample and the Fmoc-L-Isoleucine standard in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • HPLC Method:

    • Column: Lux Cellulose-2 (or equivalent chiral stationary phase)

    • Mobile Phase: A mixture of acetonitrile and water with 0.1% TFA (e.g., 60:40 acetonitrile:water with 0.1% TFA). The exact ratio may need to be optimized for best separation.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

  • Data Acquisition: Inject the Fmoc-L-Isoleucine standard to determine its retention time. Then, inject the this compound sample.

  • Analysis: Compare the chromatogram of the sample to that of the standard. The presence of a peak at the retention time of the L-enantiomer in the sample chromatogram indicates enantiomeric impurity. The enantiomeric excess (% ee) can be calculated from the peak areas of the D and L enantiomers.

Conclusion

A multi-technique spectroscopic approach is essential for the robust confirmation of this compound's identity and purity. While NMR, MS, and IR are powerful tools for verifying the chemical structure, chiral HPLC is indispensable for determining the enantiomeric purity, which is a critical quality attribute for its use in the synthesis of peptide-based therapeutics. By following the detailed protocols and comparing the obtained data with the reference values provided, researchers can confidently ascertain the quality of their this compound.

References

A Comparative Analysis of Fmoc-D-Isoleucine and Fmoc-D-allo-Isoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the selection of amino acid building blocks is a critical determinant of the final peptide's structure, function, and therapeutic potential. The incorporation of non-proteinogenic amino acids, particularly D-isomers, is a well-established strategy to enhance peptide stability against enzymatic degradation. Among these, Fmoc-D-Isoleucine and its diastereomer, Fmoc-D-allo-Isoleucine, offer unique stereochemical properties that can profoundly influence peptide conformation and biological activity. This guide provides a comprehensive comparative analysis of these two isomers, supported by experimental principles and data, to inform their strategic application in peptide and drug development.

Physicochemical Properties and Stereochemistry

This compound and Fmoc-D-allo-Isoleucine are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement at one of their two chiral centers. Isoleucine possesses two stereocenters, at the α-carbon (Cα) and the β-carbon (Cβ).

  • This compound: (2R, 3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid

  • Fmoc-D-allo-Isoleucine: (2R, 3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid

This difference in stereochemistry at the β-carbon results in a distinct three-dimensional structure for each isomer, which in turn affects their packing, solubility, and interactions during peptide synthesis and within the final peptide structure.

PropertyThis compoundFmoc-D-allo-Isoleucine
Synonyms Fmoc-D-Ile-OHFmoc-D-allo-Ile-OH
CAS Number 143688-83-9[1]118904-37-3[2][3]
Molecular Formula C₂₁H₂₃NO₄[1]C₂₁H₂₃NO₄[2][3]
Molecular Weight 353.41 g/mol [1]353.41 g/mol [2]
Appearance White powder[1]White to off-white powder[3]
Melting Point 143-145°C[4]145-155°C[3]
Stereochemistry (2R, 3R)(2R, 3S)

Performance in Solid-Phase Peptide Synthesis (SPPS)

The steric hindrance of the side chain is a crucial factor in the efficiency of peptide coupling reactions. Due to the different orientation of the methyl group at the β-carbon, Fmoc-D-allo-Isoleucine is considered more sterically hindered than this compound. This has significant implications for its performance in SPPS.

ParameterThis compoundFmoc-D-allo-IsoleucineSupporting Rationale
Coupling Efficiency Generally higherPotentially lower under standard conditionsThe (2R, 3S) configuration of D-allo-Isoleucine presents greater steric hindrance to the approaching activated carboxyl group of the incoming amino acid, potentially slowing down the coupling reaction.[5][6]
Racemization/Epimerization Risk LowerPotentially higherIncreased steric hindrance can prolong the lifetime of the activated species, increasing the opportunity for epimerization at the α-carbon, especially with certain activation methods.[2][7][8][9]
Impact on Peptide Purity Generally results in higher crude purityMay lead to a higher prevalence of deletion sequences and diastereomeric impurities if coupling is incomplete or epimerization occurs.Incomplete coupling leads to deletion sequences, while epimerization results in hard-to-separate diastereomeric impurities.[2][7][8][9]
Impact on Peptide Yield Generally higherPotentially lowerIncomplete couplings and the need for more rigorous purification strategies can reduce the overall yield of the desired peptide.

To mitigate the challenges associated with the sterically hindered Fmoc-D-allo-Isoleucine, optimized coupling protocols are recommended. These may include:

  • Use of potent coupling reagents: Reagents like HATU, HCTU, or COMU are often more effective for hindered amino acids.

  • Extended coupling times or double coupling: Allowing more time for the reaction to go to completion can improve yields.

  • Microwave-assisted SPPS: Microwave energy can accelerate coupling reactions and improve efficiency, particularly for difficult couplings. The synthesis of Bombinin H4, which contains D-allo-isoleucine, has been successfully achieved using microwave-assisted SPPS.

Experimental Protocols

General Protocol for Fmoc-SPPS

This protocol provides a general framework for manual solid-phase peptide synthesis. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis.

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide resin in DMF) Deprotection 2. Fmoc Deprotection (20% piperidine in DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat 6. Repeat Cycle (Steps 2-5 for each amino acid) Wash2->Repeat n-1 cycles Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 8. Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation 9. Peptide Precipitation (Cold diethyl ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Analysis 11. Characterization (Mass Spectrometry, HPLC) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Steps:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc adduct.

  • Amino Acid Coupling:

    • For this compound (Standard Protocol): Pre-activate a solution of this compound (3-5 equivalents), a coupling reagent such as HBTU (2.9-4.5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add the activated solution to the resin and agitate for 1-2 hours.

    • For Fmoc-D-allo-Isoleucine (Optimized Protocol): Due to its steric hindrance, the use of a more potent coupling reagent like HATU is recommended. Alternatively, a double coupling strategy can be employed where the coupling step is repeated with a fresh solution of activated amino acid. Microwave-assisted coupling can also significantly improve efficiency.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Protocol for Differentiating D-Isoleucine and D-allo-Isoleucine in Peptides by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers in a peptide. The different spatial arrangement of the side chains in D-Isoleucine and D-allo-Isoleucine leads to distinct chemical shifts and coupling constants for the α-proton and α-carbon.

NMR_Analysis Peptide Purified Peptide containing D-Isoleucine or D-allo-Isoleucine Dissolve Dissolve in NMR Solvent (e.g., DMSO-d6) Peptide->Dissolve Acquire_1H Acquire 1D ¹H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire 1D ¹³C NMR Spectrum Dissolve->Acquire_13C Acquire_2D Acquire 2D NMR Spectra (e.g., COSY, HSQC) Dissolve->Acquire_2D Assign Assign Resonances Acquire_1H->Assign Acquire_13C->Assign Acquire_2D->Assign Analyze Analyze Chemical Shifts (δ) and Coupling Constants (J) of α-proton and α-carbon Assign->Analyze Compare Compare with known values for D-Isoleucine and D-allo-Isoleucine Analyze->Compare Identify Identify the Isomer Compare->Identify

Caption: Workflow for the differentiation of D-Isoleucine and D-allo-Isoleucine in a peptide using NMR.

Key Differentiating Features in NMR Spectra:

NucleusParameterD-IsoleucineD-allo-Isoleucine
¹H Chemical Shift (δ) of α-HTypically at a lower chemical shiftTypically at a higher chemical shift
¹³C Chemical Shift (δ) of α-CTypically at a higher chemical shiftTypically at a lower chemical shift

These trends allow for the unambiguous assignment of the isoleucine diastereomer within a peptide sequence.

Impact on Peptide Structure and Function

The choice between incorporating D-Isoleucine or D-allo-Isoleucine can have a profound impact on the final peptide's three-dimensional structure and, consequently, its biological activity.

  • Conformational Constraints: The different stereochemistry at the β-carbon imposes distinct conformational constraints on the peptide backbone. This can influence the propensity to form secondary structures like α-helices and β-sheets. Introducing a D-amino acid into a sequence of L-amino acids can induce turns or disrupt regular secondary structures. The specific nature of this disruption will differ between D-Isoleucine and D-allo-Isoleucine.

  • Biological Activity: The altered conformation can significantly affect the peptide's ability to bind to its biological target. In some cases, the specific orientation of the side chain of D-allo-Isoleucine may lead to enhanced binding affinity and biological activity compared to its D-Isoleucine counterpart. A notable example is the antimicrobial peptide Bombinin H4, where the presence of D-allo-Isoleucine is crucial for its potent activity against Leishmania.[10][11]

  • Proteolytic Stability: Both D-isomers will confer increased resistance to degradation by proteases compared to their L-counterparts. However, the degree of stability enhancement might differ subtly due to the influence of the local conformation on enzyme recognition.

Structure_Function cluster_0 Choice of Isomer cluster_1 Impact on Peptide Properties Fmoc_D_Ile This compound (2R, 3R) Conformation Peptide Conformation (Secondary & Tertiary Structure) Fmoc_D_Ile->Conformation Influences Stability Proteolytic Stability Fmoc_D_Ile->Stability Enhances Fmoc_D_allo_Ile Fmoc-D-allo-Isoleucine (2R, 3S) Fmoc_D_allo_Ile->Conformation Influences Fmoc_D_allo_Ile->Stability Enhances Activity Biological Activity (Receptor Binding, Efficacy) Conformation->Activity Determines

Caption: The choice of isomer influences peptide conformation, which in turn dictates biological activity.

Conclusion and Recommendations

Both this compound and Fmoc-D-allo-Isoleucine are valuable building blocks for the synthesis of peptides with enhanced stability and unique biological properties. The choice between the two should be guided by the specific research or therapeutic goal.

  • This compound is the less sterically hindered of the two and can generally be incorporated using standard SPPS protocols with high efficiency. It is a reliable choice for introducing a D-isoleucine residue to improve proteolytic resistance without significantly complicating the synthesis.

  • Fmoc-D-allo-Isoleucine , due to its greater steric bulk, presents more challenges in SPPS, potentially leading to lower coupling efficiencies and a higher risk of epimerization. However, its unique stereochemistry can lead to novel peptide conformations and, in some cases, superior biological activity. For the successful incorporation of Fmoc-D-allo-Isoleucine, the use of optimized protocols, including potent coupling reagents and/or microwave assistance, is strongly recommended.

For any project involving these isomers, rigorous analytical characterization of the final peptide, including HPLC to assess diastereomeric purity and NMR to confirm the stereochemistry, is essential to ensure the quality and reproducibility of the research.

References

D-Isoleucine: A Viable Alternative for Enhanced Bioavailability? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for molecules with improved pharmacokinetic profiles is relentless. In this context, D-amino acids have emerged as intriguing candidates to enhance the stability and therapeutic potential of peptide-based drugs. This guide provides a comprehensive evaluation of the benefits of D-Isoleucine, a stereoisomer of the essential amino acid L-Isoleucine, with a focus on its potential for improved bioavailability. We delve into the metabolic fate of D-Isoleucine, compare it with its L-counterpart, and present supporting experimental data and methodologies.

At a Glance: D-Isoleucine vs. L-Isoleucine Bioavailability

While direct in vivo comparative studies on the oral bioavailability of D-Isoleucine versus L-Isoleucine are limited, existing research on D-amino acids and branched-chain amino acid metabolism allows for a comparative analysis. The primary determinant of D-Isoleucine's bioavailability for protein synthesis is its metabolic fate after absorption.

ParameterL-IsoleucineD-IsoleucineKey Considerations
Intestinal Absorption HighHigh (Absorbed via amino acid transporters)Both isomers are absorbed in the small intestine.
First-Pass Metabolism Primarily utilized for protein synthesis and other metabolic functions.Subject to oxidation by D-amino acid oxidase (DAAO) in the liver and other tissues.DAAO converts D-Isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate.
Bioavailability for Protein Synthesis HighIndirect and potentially lower. Dependent on the conversion of its α-keto acid back to L-Isoleucine.The efficiency of the transamination process is a critical factor.
Metabolic Fate Incorporated into proteins, or catabolized for energy.Oxidized to α-keto-β-methylvalerate, ammonia, and hydrogen peroxide. The α-keto acid can be further metabolized or transaminated.The metabolic pathways diverge significantly after absorption.

The Metabolic Journey: D-Isoleucine vs. L-Isoleucine

The fundamental difference in the bioavailability of D-Isoleucine and L-Isoleucine for protein synthesis lies in their distinct metabolic pathways following intestinal absorption.

L-Isoleucine Pathway

L-Isoleucine, being the proteinogenic isomer, is readily recognized by the body's machinery for protein synthesis. Upon absorption, it enters the systemic circulation and is transported to various tissues where it is incorporated into new proteins. A key signaling pathway regulated by L-Isoleucine is the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth and protein synthesis.

D-Isoleucine Pathway: The Role of D-Amino Acid Oxidase (DAAO)

D-Isoleucine, upon absorption, encounters a different metabolic fate. The key enzyme governing its metabolism is D-amino acid oxidase (DAAO), a flavoenzyme primarily found in the liver and kidneys of mammals. DAAO catalyzes the oxidative deamination of D-amino acids, converting D-Isoleucine into its corresponding α-keto acid, α-keto-β-methylvalerate, along with the production of ammonia and hydrogen peroxide.

This initial metabolic step prevents D-Isoleucine from being directly incorporated into proteins. However, the resulting α-keto-β-methylvalerate can potentially be converted back to L-Isoleucine through a process called transamination. This conversion is catalyzed by branched-chain aminotransferases (BCATs).

Experimental Protocols for Assessing Bioavailability

To quantitatively assess the bioavailability of amino acid isomers like D- and L-Isoleucine, several established experimental protocols are employed.

Ileal Digestibility Assay

This method is considered a standard for determining the proportion of an amino acid that is absorbed from the small intestine.

Methodology:

  • Animal Model: Pigs or rats are commonly used as they have a digestive physiology similar to humans. Animals are surgically fitted with a T-cannula at the distal end of the ileum.

  • Diet Formulation: A test diet containing the amino acid of interest (D- or L-Isoleucine) as the sole source of that amino acid is formulated. A nitrogen-free diet is also used to measure endogenous amino acid losses.

  • Feeding and Collection: Animals are fed the experimental diets for an adaptation period, followed by the collection of ileal digesta through the cannula over a specific period.

  • Analysis: The amino acid content in the feed and the collected digesta is analyzed using methods like high-performance liquid chromatography (HPLC).

  • Calculation: The apparent ileal digestibility (AID) is calculated as: AID (%) = [ (AA intake - AA in ileal digesta) / AA intake ] * 100

    To account for endogenous amino acid losses, the standardized ileal digestibility (SID) is calculated.

Indicator Amino Acid Oxidation (IAAO) Method

The IAAO technique is a minimally invasive method used to determine the metabolic availability of an amino acid for protein synthesis.

Methodology:

  • Principle: The method is based on the principle that when an essential amino acid is limiting for protein synthesis, all other essential amino acids, including a labeled "indicator" amino acid, will be oxidized. As the intake of the limiting amino acid increases, the oxidation of the indicator amino acid decreases.

  • Procedure:

    • Subjects are given a diet deficient in the test amino acid (e.g., isoleucine).

    • A labeled indicator amino acid (e.g., 13C-phenylalanine) is administered orally or intravenously.

    • The rate of oxidation of the indicator amino acid is measured by analyzing the appearance of the label (e.g., 13CO2) in expired breath.

    • The test amino acid (D- or L-Isoleucine) is then added to the diet in graded amounts, and the indicator amino acid oxidation is measured at each level.

  • Data Analysis: A breakpoint analysis of the indicator oxidation data is performed to determine the intake level of the test amino acid at which protein synthesis is maximized (i.e., indicator oxidation is minimized). This provides an estimate of the metabolic availability.

Signaling Pathways and Metabolic Fate

The following diagrams illustrate the key pathways involved in the metabolism of L-Isoleucine and D-Isoleucine.

L_Isoleucine_Pathway L-Isoleucine Metabolic and Signaling Pathway L_Ile L-Isoleucine (from diet) Intestinal_Lumen Intestinal Lumen L_Ile->Intestinal_Lumen Amino_Acid_Transporter Amino Acid Transporters Intestinal_Lumen->Amino_Acid_Transporter Absorption Enterocyte Enterocyte Portal_Vein Portal Vein Enterocyte->Portal_Vein Amino_Acid_Transporter->Enterocyte Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Muscle_Cell Muscle Cell Systemic_Circulation->Muscle_Cell mTORC1 mTORC1 Muscle_Cell->mTORC1 Activates BCAT BCAT Muscle_Cell->BCAT Catabolism Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes alpha_keto α-Keto-β-methylvalerate BCAT->alpha_keto Energy_Metabolism Energy Metabolism (TCA Cycle) alpha_keto->Energy_Metabolism

Caption: L-Isoleucine absorption, transport, and its role in activating the mTORC1 signaling pathway for protein synthesis.

D_Isoleucine_Pathway D-Isoleucine Metabolic Fate D_Ile D-Isoleucine (from diet) Intestinal_Lumen Intestinal Lumen D_Ile->Intestinal_Lumen Amino_Acid_Transporter Amino Acid Transporters Intestinal_Lumen->Amino_Acid_Transporter Absorption Enterocyte Enterocyte Portal_Vein Portal Vein Enterocyte->Portal_Vein Amino_Acid_Transporter->Enterocyte Liver_Kidney Liver / Kidney Portal_Vein->Liver_Kidney DAAO D-Amino Acid Oxidase (DAAO) Liver_Kidney->DAAO Metabolism alpha_keto α-Keto-β-methylvalerate DAAO->alpha_keto Ammonia Ammonia DAAO->Ammonia H2O2 Hydrogen Peroxide DAAO->H2O2 BCAT Branched-Chain Aminotransferase (BCAT) alpha_keto->BCAT Transamination Energy_Metabolism Further Metabolism (e.g., TCA Cycle) alpha_keto->Energy_Metabolism L_Ile_converted L-Isoleucine BCAT->L_Ile_converted Protein_Synthesis Protein Synthesis L_Ile_converted->Protein_Synthesis

Caption: Metabolic pathway of D-Isoleucine, highlighting the key role of D-Amino Acid Oxidase (DAAO) and potential conversion to L-Isoleucine.

Conclusion: Is D-Isoleucine a Promising Alternative?

The evaluation of D-Isoleucine for improved bioavailability presents a nuanced picture. While it is readily absorbed, its direct utilization for protein synthesis is hindered by the metabolic activity of D-amino acid oxidase. The key to its potential benefit lies in the efficiency of the subsequent transamination of its α-keto acid back to L-Isoleucine.

For drug development professionals, the slower metabolism of D-amino acids compared to their L-counterparts can be advantageous in designing peptide-based drugs with longer half-lives and improved stability. However, if the goal is to provide a direct source of an essential amino acid for nutritional purposes, L-Isoleucine remains the superior choice due to its direct incorporation into proteins.

Further in vivo studies directly comparing the bioavailability of D- and L-Isoleucine using standardized methods like the ileal digestibility assay and the indicator amino acid oxidation technique are crucial to provide definitive quantitative data. Such research will be invaluable in guiding the application of D-Isoleucine in both pharmaceutical and nutritional contexts.

Preserving Chirality: A Comparative Guide to Racemization Analysis of Fmoc-D-Isoleucine During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acids is paramount in the synthesis of peptides intended for therapeutic use. Racemization, the conversion of a chiral amino acid to its enantiomer, can lead to the formation of diastereomeric peptide impurities that are difficult to separate and may alter the biological activity and safety profile of the final product. This guide provides a comparative analysis of factors contributing to the racemization of Fmoc-D-isoleucine during solid-phase peptide synthesis (SPPS), offering experimental data to inform strategies for its suppression.

Isoleucine, with its two stereocenters, is susceptible to epimerization at the α-carbon during peptide coupling reactions. The use of D-amino acids, such as D-isoleucine, is a common strategy in drug design to enhance peptide stability against enzymatic degradation. Therefore, controlling the stereochemistry of D-isoleucine during synthesis is a critical quality attribute.

Comparative Analysis of Coupling Reagents on Racemization

The choice of coupling reagent is a critical factor influencing the extent of racemization. The activation of the carboxylic acid group of the N-Fmoc amino acid can proceed through intermediates that are prone to proton abstraction from the α-carbon, leading to a loss of stereochemical purity.[1][2] The following table summarizes the performance of various coupling reagents in minimizing epimerization. While specific data for this compound is limited in comparative studies, the data for other racemization-prone amino acids provides valuable insights.

Coupling Reagent/AdditiveBaseSolventRacemization/Epimerization (%)Reference Amino Acid
HATUNMMDMFLowFmoc-L-Ser(tBu)-OH
HCTUDIPEADMFLowGeneral recommendation
COMUDIPEADMFSuperior suppressionGeneral recommendation
DIC/Oxyma-DMFNegligibleFmoc-L-Cys(Trt)-OH
DIC/HOBt-DMFMinimalGeneral recommendation
DEPBT-DMFRemarkable resistanceFmoc-His(Trt)-OH
TPTU--HighGeneral observation

Key Observations:

  • Uronium/Aminium vs. Carbodiimides: Uronium and aminium-based reagents like HATU, HCTU, and COMU generally offer high coupling efficiency and good suppression of racemization.[3] COMU is often cited for its superior performance in this regard.[3]

  • Additives are Crucial: The use of additives like HOBt and Oxyma with carbodiimides (e.g., DIC) is essential to suppress racemization by minimizing the lifetime of the highly reactive and racemization-prone O-acylisourea intermediate.[4][5]

  • Phosphonium Reagents: DEPBT, a phosphonium-based reagent, has shown exceptional resistance to racemization, particularly for sensitive amino acids like histidine.[6]

  • Base Selection: The choice of base also plays a significant role. Sterically hindered bases like 2,4,6-collidine can substantially reduce racemization compared to DIPEA and NMM.[3][7]

Experimental Protocols

To ensure accurate and reproducible analysis of racemization, standardized experimental protocols are essential. Below is a detailed methodology for the determination of epimerization of an amino acid residue within a synthetic peptide by High-Performance Liquid Chromatography (HPLC).

Protocol: Racemization Analysis by Reversed-Phase HPLC

This protocol outlines the synthesis of a model peptide containing D-isoleucine, followed by acidic hydrolysis and derivatization for chiral HPLC analysis.

1. Peptide Synthesis:

  • Resin: Rink Amide resin (or a suitable resin for the desired C-terminus).

  • Synthesis Strategy: Standard Fmoc-based solid-phase peptide synthesis.

  • Model Peptide Sequence: A short and easily characterizable sequence is recommended, for example, Ac-Gly-D-Ile -Gly-NH₂.

  • Coupling of D-Isoleucine:

    • Swell the resin in DMF.

    • Perform Fmoc deprotection of the N-terminal amino group of the growing peptide chain using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate this compound (3 equivalents) with the chosen coupling reagent (e.g., HATU, 3 eq.) and base (e.g., DIPEA, 6 eq.) in DMF for 5 minutes.

    • Add the activated this compound solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin with DMF.

    • Proceed with the synthesis of the remaining peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by preparative reversed-phase HPLC.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

2. Acid Hydrolysis:

  • Place a known amount of the purified peptide (approx. 1 mg) in a hydrolysis tube.

  • Add 1 ml of 6 N HCl.

  • Seal the tube under vacuum or flush with nitrogen.

  • Heat the sample at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.

  • Re-dissolve the amino acid hydrolysate in 0.1 N HCl.

3. Derivatization (for Chiral Analysis):

  • Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

  • Procedure:

    • To the amino acid hydrolysate (in 100 µL of 0.1 M NaHCO₃), add 50 µL of Marfey's reagent (1% w/v in acetone).

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize with 2 N HCl.

    • Dilute the sample with the mobile phase for HPLC analysis.

4. HPLC Analysis:

  • Column: A high-resolution C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient suitable for separating the diastereomeric derivatives (e.g., 10-50% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 340 nm.

  • Quantification: The extent of racemization is determined by calculating the peak area of the D-allo-isoleucine derivative as a percentage of the total area of both the D-isoleucine and D-allo-isoleucine derivative peaks.[2]

Visualizing the Process

To better understand the workflow and the underlying chemical mechanism, the following diagrams are provided.

G cluster_0 Peptide Synthesis & Processing cluster_1 Sample Preparation for Analysis cluster_2 Analysis Resin Resin-bound Peptide Coupling Couple this compound (Test various reagents) Resin->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage Purification HPLC Purification Cleavage->Purification Hydrolysis Acid Hydrolysis (6N HCl) Purification->Hydrolysis Derivatization Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization HPLC Chiral HPLC Analysis Derivatization->HPLC Quantification Quantify Diastereomers (% Racemization) HPLC->Quantification

Caption: Experimental workflow for racemization analysis of this compound.

G cluster_0 Racemization Mechanism Fmoc_AA This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea, Active Ester) Fmoc_AA->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular cyclization Enolate Enolate Intermediate Oxazolone->Enolate Tautomerization (Loss of Chirality) Fmoc_L_allo_Ile Fmoc-L-allo-Isoleucine (Epimer) Oxazolone->Fmoc_L_allo_Ile Protonation Enolate->Oxazolone

Caption: Mechanism of epimerization via oxazolone formation.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Isoleucine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Isoleucine is a widely utilized amino acid derivative in peptide synthesis and drug development.[1] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal is crucial to maintain a safe laboratory environment and ensure regulatory compliance.[2][3] This guide provides a comprehensive overview of the recommended disposal procedures for this compound.

Key Safety and Handling Information

According to safety data sheets, this compound is a white, solid powder.[1][4] Standard laboratory personal protective equipment (PPE), including safety goggles with side protection, gloves, and a lab coat, should be worn when handling the compound.[2][4] In case of contact, rinse the affected area with plenty of water.[3] If inhaled, move to an area with fresh air.[3] For ingestion, rinse the mouth with water.[3]

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂₁H₂₃NO₄[1]
Molecular Weight 353.4 g/mol [1]
Appearance White powder[1]
Purity > 98.5%[1]
Storage Store at 0 - 8 °C in a dry place.[1][2]

Step-by-Step Disposal Protocol for this compound

The overriding principle for laboratory waste is to have a disposal plan before beginning any procedure.[5] The following steps provide a general guideline for the proper disposal of this compound. Always consult and adhere to your institution's specific waste disposal policies and local regulations.

Step 1: Waste Identification and Segregation

  • Non-Contaminated Waste: Unused, expired, or surplus this compound that is not mixed with any hazardous solvents or other chemicals should be considered for disposal.

  • Contaminated Waste: This includes this compound that has been used in reactions, is mixed with solvents, or is present in contaminated labware (e.g., weighing boats, gloves, pipette tips). This waste must be treated according to the hazards of all components in the mixture.

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[5]

Step 2: Containerization and Labeling

  • Solid Waste Container: Place solid this compound waste in a designated, well-labeled, and sealed solid chemical waste container.[6][7] The container should be compatible with the chemical.[5]

  • Labeling: Clearly label the waste container with "Solid Chemical Waste" and list the contents, including "this compound." Ensure the label is legible and securely attached.

Step 3: Disposal Pathway Determination

  • Consult Institutional Guidelines: The primary step is to follow your institution's Environmental Health and Safety (EHS) guidelines for non-hazardous chemical waste.

  • Licensed Disposal Company: For larger quantities or as a standard procedure, it is recommended to offer surplus and non-recyclable materials to a licensed disposal company.[3]

  • Landfill: In some cases, small quantities of non-hazardous solid waste may be permissible for disposal in a municipal solid waste landfill, but this should be confirmed with your institution's EHS department.[8]

  • Sewer Disposal (Not Recommended for Solid Waste): Do not dispose of solid this compound down the drain. While some highly water-soluble and non-toxic aqueous solutions may be suitable for sewer disposal with permission, this is not the appropriate method for solid chemicals.[8]

Step 4: Handling of Empty Containers

  • Decontamination: A container that held this compound is considered "empty" if all waste has been removed by standard practice.[5]

  • Disposal of Empty Containers: Once properly emptied, the container can typically be disposed of with regular laboratory glassware or plastic waste, according to your facility's procedures.[9]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_contaminated Is the waste mixed with hazardous substances? start->is_contaminated collect_solid Collect in a designated solid chemical waste container is_contaminated->collect_solid No treat_as_hazardous Treat as hazardous waste according to the most hazardous component in the mixture is_contaminated->treat_as_hazardous Yes non_hazardous_path No (Pure this compound) hazardous_path Yes (Contaminated) label_container Label container with contents: 'this compound Waste' collect_solid->label_container consult_ehs Consult Institutional EHS Guidelines for Non-Hazardous Waste label_container->consult_ehs disposal_options Disposal Options consult_ehs->disposal_options hazardous_disposal Follow institutional protocols for hazardous chemical waste disposal treat_as_hazardous->hazardous_disposal institutional_pickup Schedule a pickup with your institution's waste management hazardous_disposal->institutional_pickup licensed_vendor Arrange for pickup by a licensed chemical waste vendor disposal_options->licensed_vendor Option 1 disposal_options->institutional_pickup Option 2 end End: Proper Disposal licensed_vendor->end institutional_pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the safe and efficient handling of reagents is paramount. This guide provides essential safety and logistical information for the use of Fmoc-D-Isoleucine, a key building block in solid-phase peptide synthesis (SPPS). Adherence to these procedures will minimize risk and ensure the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a white, solid powder. While not classified as a hazardous substance, it is crucial to handle it with care to avoid inhalation of dust particles and direct contact with skin and eyes. The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesMust conform to EN166 or NIOSH standards, with side shields for comprehensive protection.
Skin Protection GlovesChemically resistant nitrile gloves are recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.
Lab CoatA standard laboratory coat should be worn to protect street clothing and prevent skin exposure.
Respiratory Protection Dust Mask/RespiratorA NIOSH-approved N95 dust mask or respirator is recommended when weighing or handling large quantities of the solid, or in any situation where dust generation is likely. All handling of the solid powder should be performed in a certified chemical fume hood.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for the safe and effective use of this compound. The following step-by-step protocol outlines the handling procedure from receiving the compound to its use in a typical Fmoc-based solid-phase peptide synthesis.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number (143688-83-9) on the label match your order.

  • Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] Recommended storage temperature is typically between 0 - 8°C.[1]

  • Keep the container tightly sealed to prevent moisture absorption and contamination.

Preparation for Use
  • Ensure a clean and organized workspace within a certified chemical fume hood.

  • Gather all necessary PPE as detailed in the table above.

  • Prepare all necessary equipment, including spatulas, weighing paper, glassware, and solvents.

Weighing and Dissolving the Solid
  • Crucially, perform all weighing and initial handling of the solid this compound inside a chemical fume hood to minimize inhalation risk.

  • Place a clean, dry weighing paper on an analytical balance and tare.

  • Carefully transfer the desired amount of this compound powder from the container to the weighing paper using a clean spatula.

  • Record the exact weight.

  • To dissolve, transfer the weighed solid to an appropriate glass vial or flask.

  • Add the required volume of a suitable solvent, most commonly N,N-Dimethylformamide (DMF), and gently agitate or vortex until the solid is fully dissolved. For in vivo applications, a stock solution can be prepared in DMSO.[2]

Addition to the Reaction Vessel
  • Once dissolved, the this compound solution is ready for addition to the peptide synthesis reaction vessel.

  • This is typically done as part of the coupling step in SPPS, following the deprotection of the N-terminal Fmoc group on the growing peptide chain.

Disposal Plan: Managing this compound Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility. The waste generated from handling this compound must be segregated and disposed of according to institutional and local regulations.

Waste StreamDescriptionDisposal Procedure
Solid Waste Contaminated consumables such as weighing paper, gloves, pipette tips, and empty product containers.Collect in a designated, clearly labeled hazardous waste container for solids. Do not dispose of in regular trash.
Non-Halogenated Solvent Waste Excess or used DMF solutions containing this compound.Collect in a dedicated, clearly labeled "Non-Halogenated Solvent Waste" container.
Basic Waste Solutions containing piperidine in DMF, used for Fmoc deprotection.Collect in a separate, dedicated "Basic Waste" or "Piperidine Waste" container.[3]
Acidic Waste Solutions containing Trifluoroacetic Acid (TFA) from the final cleavage step of the peptide from the resin.Collect in a designated, acid-resistant "Acidic Waste" or "TFA Waste" container.[3] Neutralization may be required by your institution's EHS department and should only be performed by trained personnel in a fume hood.[3]

Important Note: Never dispose of chemical waste down the sink.[3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final waste disposal.

Fmoc_D_Isoleucine_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal Receive Receive & Visually Inspect Store Store in Cool, Dry Place Receive->Store Prep_Workspace Prepare Workspace & PPE in Fume Hood Store->Prep_Workspace Weigh Weigh Solid in Fume Hood Prep_Workspace->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., DMF) Weigh->Dissolve AddToReaction Add Solution to Reaction Vessel Dissolve->AddToReaction Solid_Waste Solid Waste AddToReaction->Solid_Waste Contaminated Consumables Solvent_Waste Solvent Waste AddToReaction->Solvent_Waste Excess Solution Segregate Segregate Waste Streams Solid_Waste->Segregate Solvent_Waste->Segregate Dispose Dispose via EHS Protocols Segregate->Dispose

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Isoleucine
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Isoleucine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。